Product packaging for H-N-Me-DL-Ala-OH(Cat. No.:CAS No. 29475-64-7; 3913-67-5; 600-21-5)

H-N-Me-DL-Ala-OH

Cat. No.: B2556657
CAS No.: 29475-64-7; 3913-67-5; 600-21-5
M. Wt: 103.121
InChI Key: GDFAOVXKHJXLEI-UHFFFAOYSA-N
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Description

N-methylalanine is an alanine derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B2556657 H-N-Me-DL-Ala-OH CAS No. 29475-64-7; 3913-67-5; 600-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAOVXKHJXLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902458
Record name NoName_1701
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28413-45-8
Record name Potassium N-methylalaninate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540
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Foundational & Exploratory

An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-N-Me-DL-Ala-OH, chemically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid, a derivative of the proteinogenic amino acid alanine (B10760859) where a methyl group has substituted one of the amino hydrogens. This seemingly minor structural modification has profound implications for its chemical behavior and biological applications, making it a molecule of significant interest in medicinal chemistry, peptide synthesis, and neuroscience research.

The presence of the N-methyl group imparts unique properties, including increased resistance to proteolytic degradation, enhanced membrane permeability, and the ability to induce specific conformational constraints in peptides. These characteristics make N-Methyl-DL-alanine a valuable building block in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to N-Methyl-DL-alanine, with a focus on its applications in drug development and research.

Chemical and Physical Properties

N-Methyl-DL-alanine is a white crystalline solid with good stability and solubility in aqueous solutions. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H9NO2[2]
Molecular Weight 103.12 g/mol [2]
CAS Number 600-21-5[2]
IUPAC Name 2-(methylamino)propanoic acid[2]
Synonyms This compound, N-Me-DL-Ala-OH, DL-N-Methylalanine[2]
SMILES CC(C(=O)O)NC[3]
InChI Key GDFAOVXKHJXLEI-UHFFFAOYSA-N[3]
Appearance White to off-white solid
Solubility Soluble in water

Synthesis and Chiral Separation

N-Methyl-DL-alanine can be synthesized through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemical purity and the scale of production.

Chemical Synthesis: The Akabori-Momotani Reaction

A notable application of N-methylalanine is in the Akabori-Momotani reaction for the synthesis of ephedrine (B3423809) and pseudoephedrine. This reaction involves the condensation of N-methylalanine with benzaldehyde (B42025).[4][5]

  • Reactants: N-methylalanine and benzaldehyde.[4]

  • Intermediate: An azomethine ylide is formed, which then reacts with benzaldehyde in a 1,3-dipolar cycloaddition to form an oxazolidine (B1195125).[4]

  • Hydrolysis: Acidic hydrolysis of the oxazolidine yields pseudoephedrine and ephedrine.[4]

  • Yield: The initial reaction reported by Akabori and Momotani yielded 16% of the final products.[4] More recent optimizations have increased the yield of the intermediate oxazolidine to 50%, which is then converted to pseudoephedrine and ephedrine in 80% yield.[4]

Enzymatic Synthesis of N-Methyl-L-alanine

The L-enantiomer of N-methyl-alanine can be synthesized with high stereoselectivity using the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH). This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine, utilizing NADPH as a cofactor.

The following table summarizes the Michaelis-Menten constants (Km) for the substrates of NMAADH from Pseudomonas putida.

SubstrateKm (M)Source OrganismReference
Pyruvate1.5 x 10-2Pseudomonas putida ATCC12633[6]
NADPH3.5 x 10-5Pseudomonas putida ATCC12633[6]
Methylamine7.5 x 10-2Pseudomonas putida ATCC12633[6]

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH at 340 nm.[6]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM pyruvate, 60 mM methylamine-H₂SO₄ (pH 10.0), and 0.2 mM NADPH in a final volume of 1 ml.

  • Enzyme Addition: Initiate the reaction by adding the purified N-methyl-L-amino acid dehydrogenase enzyme to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocities at varying substrate concentrations and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Chiral Separation

The separation of the D- and L-enantiomers of N-Methyl-DL-alanine is crucial for many of its applications, particularly in pharmacology where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

A specific, detailed protocol for the chiral separation of N-Methyl-DL-alanine was not found in the reviewed literature. However, a general approach for the chiral separation of N-methylated amino acids using a chiral stationary phase (CSP) can be outlined.

  • Column Selection: Utilize a chiral column, such as one based on a Cinchona alkaloid (e.g., CHIRALPAK ZWIX(+)).[7]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of organic solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with additives such as diethylamine (B46881) (DEA) and acetic acid (AcOH) to optimize separation. A typical mobile phase could be MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM AcOH.[7]

  • Sample Preparation: Dissolve the N-Methyl-DL-alanine sample in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system equipped with the chiral column and an appropriate detector (e.g., UV detector).

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. The elution order (L before D) has been reported for N-Me-Asp on a CHIRALPAK ZWIX(+) column.[7]

Biological Activity and Applications

While direct quantitative data on the biological activity of N-Methyl-DL-alanine is limited, its structural similarity to other neuroactive compounds and its use in peptide modification provide insights into its potential roles.

Application in Peptide Synthesis

The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties. N-methylation can increase metabolic stability by preventing enzymatic degradation and improve cell permeability by disrupting hydrogen bonding networks.[1]

The steric hindrance of the N-methyl group makes peptide bond formation more challenging. The choice of coupling reagent is critical for achieving high yields. The following table shows illustrative coupling efficiencies for Fmoc-L-alanine to H-(N-Me)Ala-OMe using different reagents.

Coupling ReagentReaction TimeYield (%)Reference
HATUSeveral hoursHigh (not specified)[1]

This protocol describes the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester.[1]

  • Protection of N-Methyl-L-alanine: Protect the carboxylic acid of N-Methyl-L-alanine as a methyl ester.

  • Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Fmoc-L-alanine solution to the N-Methyl-L-alanine methyl ester solution. Stir at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute with ethyl acetate, wash with aqueous solutions to remove byproducts, and purify the resulting dipeptide by chromatography.

Potential Neuroactivity

There is a significant body of research on the neurotoxicity of the structurally related compound, β-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases.[8][9][10][11] While it is crucial to note that N-Methyl-DL-alanine is a different isomer (α-N-methyl vs. β-N-methyl), the mechanisms of BMAA's neurotoxicity may provide a framework for investigating the potential neurological effects of N-Methyl-DL-alanine.

BMAA is known to exert its neurotoxic effects through multiple mechanisms, including excitotoxicity via glutamate (B1630785) receptors (NMDA and mGluR5) and induction of oxidative stress.[8][11] The activity of BMAA at glutamate receptors is dependent on the presence of bicarbonate ions.[10]

The following diagram illustrates the known signaling pathway for BMAA-induced neurotoxicity. It is presented here as a potential starting point for investigating the neuroactivity of N-Methyl-DL-alanine, though direct evidence for its involvement in this pathway is lacking.

BMAA_Neurotoxicity BMAA β-N-methylamino-L-alanine (BMAA) NMDA_R NMDA Receptor BMAA->NMDA_R Agonist mGluR5 mGluR5 BMAA->mGluR5 Agonist Oxidative_Stress Oxidative Stress BMAA->Oxidative_Stress HCO3 Bicarbonate (HCO3-) HCO3->NMDA_R Cofactor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx mGluR5->Ca_influx ROS Reactive Oxygen Species (ROS) Ca_influx->ROS ROS->Oxidative_Stress Neuronal_Injury Neuronal Injury Oxidative_Stress->Neuronal_Injury

BMAA-Induced Neurotoxicity Pathway

Experimental Workflows

Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates the logical workflow for a single coupling cycle in solution-phase peptide synthesis involving N-Methyl-L-alanine.

Peptide_Synthesis_Workflow start Start protect_NMeAla Protect Carboxyl Group of N-Me-Ala start->protect_NMeAla activate_AA Activate Carboxyl Group of incoming Fmoc-AA start->activate_AA coupling Coupling Reaction protect_NMeAla->coupling activate_AA->coupling workup Aqueous Work-up & Purification coupling->workup deprotection Fmoc Deprotection workup->deprotection next_cycle Next Coupling Cycle or Final Deprotection deprotection->next_cycle

Solution-Phase Peptide Synthesis Cycle
Workflow for In Vitro Neurotoxicity Assessment

This diagram outlines a general workflow for assessing the neurotoxicity of a compound like N-Methyl-DL-alanine, based on protocols used for BMAA.

Neurotoxicity_Workflow start Start culture_neurons Culture Primary Neurons (e.g., cortical neurons) start->culture_neurons treat_compound Treat with varying concentrations of N-Methyl-DL-alanine culture_neurons->treat_compound incubate Incubate for a defined period (e.g., 24-48 hours) treat_compound->incubate assess_viability Assess Cell Viability (e.g., MTT or LDH assay) incubate->assess_viability data_analysis Data Analysis (Determine IC50) assess_viability->data_analysis end End data_analysis->end

In Vitro Neurotoxicity Assessment Workflow

Conclusion

N-Methyl-DL-alanine is a versatile non-proteinogenic amino acid with significant potential in drug development and biochemical research. Its unique structural features, conferred by the N-methyl group, offer advantages in the design of peptide-based therapeutics with enhanced stability and permeability. While direct quantitative data on its biological activities are still emerging, the established protocols for its synthesis, purification, and incorporation into peptides provide a solid foundation for further investigation. The well-documented neurotoxicity of its isomer, BMAA, highlights the importance of thorough investigation into the neurological effects of N-Methyl-DL-alanine. Future research should focus on elucidating its specific interactions with biological targets, such as amino acid transporters and receptors, to fully realize its therapeutic potential.

References

N-Methyl-DL-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid derivative that has garnered significant interest in various scientific fields, including peptide chemistry, neuroscience, and drug discovery. Its structure, which features a methyl group on the nitrogen atom of the alanine (B10760859) backbone, confers unique physicochemical properties that distinguish it from its parent amino acid. This modification can enhance the metabolic stability, membrane permeability, and biological activity of peptides, making it a valuable tool for developing novel therapeutics.[1] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and analysis of N-Methyl-DL-alanine.

Core Chemical and Physical Properties

N-Methyl-DL-alanine typically presents as a white to off-white crystalline powder.[1] It is a stable compound with good solubility in water.[1] The introduction of the methyl group significantly influences its chemical characteristics compared to DL-alanine.

General and Physical Properties
PropertyValueReference(s)
IUPAC Name 2-(methylamino)propanoic acid[2]
Synonyms N-Me-DL-Ala-OH, 2-(Methylamino)propanoic acid[1]
CAS Number 600-21-5[1]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 295 - 299 °C[1]
Water Solubility Approx. 50 g / 100 mL[4]
pKa₁ (Acidic) 2.16 - 2.22[4]
pKa₂ (Basic) 10.19 - 10.43[4]
Computed Properties
PropertyValueReference(s)
LogP -2.6
Topological Polar Surface Area 49.3 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-alanine. Below are summaries of expected and reported data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for N-Methyl-L-alanine are available in various spectral databases. The expected chemical shifts for the DL-racemic mixture are outlined below.

Predicted ¹H NMR Spectral Data

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2 (α-H) ~3.0 - 3.5Quartet (q)
H-3 (β-CH₃) ~1.3 - 1.5Doublet (d)
N-CH₃ ~2.3 - 2.6Singlet (s)
N-H Broad, variableSinglet (s)
COOH Broad, variableSinglet (s)

Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) | |---|---|---| | C-1 (C=O) | ~175 - 180 | | C-2 (α-C) | ~55 - 60 | | C-3 (β-C) | ~15 - 20 | | N-CH₃ | ~30 - 35 |

Mass Spectrometry (MS)

Mass spectrometry data for N-Methyl-DL-alanine is available from sources such as the MassBank of North America (MoNA). The following key peaks have been reported from Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) and Liquid Chromatography-Electrospray Ionization-Quadrupole-Quadrupole (LC-ESI-QQ) mass spectrometry.

Key Mass Spectrometry Peaks

m/zRelative Intensity (%)Method
130 ~100GC-MS
147 ~18.52GC-MS
131 ~12.51GC-MS
104.1 (Precursor) 100LC-MS/MS
58 ~40.2LC-MS/MS
Infrared (IR) Spectroscopy

An FTIR spectrum for N-Methyl-DL-alanine, typically obtained using the mull technique, shows characteristic absorption bands for its functional groups.

Expected Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) O-H stretch2500 - 3300 (broad)
N-H (Secondary Amine) N-H stretch3300 - 3500
C-H (Alkyl) C-H stretch2850 - 3000
C=O (Carboxylic Acid) C=O stretch1700 - 1725
N-H (Secondary Amine) N-H bend1550 - 1650
C-N (Amine) C-N stretch1020 - 1250

Synthesis of N-Methyl-DL-alanine

Several methods have been established for the synthesis of N-Methyl-DL-alanine, ranging from classical chemical reactions to modern biocatalytic approaches.

Chemical Synthesis via Alkylation

A common laboratory-scale synthesis involves the direct N-alkylation of DL-alanine. One method utilizes the reaction of a-bromopropionic acid with methylamine.[5] A more controlled, multi-step approach is often preferred to avoid over-methylation and ensure purity.

Experimental Protocol: Chemical Synthesis via Protection, Methylation, and Deprotection

This method involves three main stages: protection of the amino group, methylation of the protected amine, and subsequent deprotection to yield the final product.

  • N-Terminal Protection: The α-amino group of DL-alanine is first protected to prevent unwanted side reactions. A common method is the introduction of a 2-nitrobenzenesulfonyl (o-NBS-Cl) group. DL-alanine is reacted with o-NBS-Cl in the presence of a base like N,N-diisopropylethylamine (DIPEA). This protection renders the remaining amine proton acidic, facilitating the next step.

  • N-Methylation: The N-protected alanine is then methylated. This is achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Deprotection: The o-NBS protecting group is removed to yield N-Methyl-DL-alanine. This is typically accomplished by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

Biocatalytic Synthesis

A "green" and highly stereoselective alternative for producing the L-enantiomer is whole-cell biocatalysis. This method utilizes engineered microorganisms to synthesize the target molecule from simple starting materials.

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes the fermentative production of N-Methyl-L-alanine using an engineered strain of Corynebacterium glutamicum.

  • Strain Preparation: A pyruvate-overproducing strain of C. glutamicum is used as the host. The N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida is cloned into an expression vector and transformed into the C. glutamicum host.

  • Fermentation: The engineered strain is cultivated in a suitable fermentation medium containing glucose as a carbon source and methylamine. The cells are grown under controlled conditions (temperature, pH, aeration) to allow for the expression of the NMAADH enzyme.

  • Bioconversion: The NMAADH enzyme within the cells catalyzes the reductive amination of pyruvate (B1213749) with methylamine, using NADPH as a cofactor, to produce N-Methyl-L-alanine.

  • Purification: Following fermentation, the N-Methyl-L-alanine is recovered from the culture broth and purified using standard techniques such as ion-exchange chromatography. This method has been shown to produce high titers of the L-enantiomer without the di-N-methyl-L-alanine byproduct that can occur in chemical synthesis.

cluster_reaction Pyruvate Pyruvate (from Glucose) C_glutamicum Engineered Corynebacterium glutamicum Pyruvate->C_glutamicum NMLA N-Methyl-L-alanine Methylamine Methylamine Methylamine->C_glutamicum NMAADH N-methyl-L-amino acid dehydrogenase (NMAADH) C_glutamicum->NMAADH expresses NADP NADP+ NMAADH->NADP NMAADH->NMLA catalyzes NADPH NADPH NADPH->NMAADH

Caption: Biocatalytic synthesis of N-Methyl-L-alanine.

Experimental Analysis Protocols

Accurate analysis of N-Methyl-DL-alanine requires specific sample preparation and instrumentation.

Protocol: NMR Sample Preparation and Analysis

  • Solvent Selection: Dissolve approximately 5-10 mg of N-Methyl-DL-alanine in about 0.7 mL of a suitable deuterated solvent. Common choices for amino acids include deuterium (B1214612) oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Filtration: To ensure a homogenous solution free of particulates, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. The specific acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.

Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of N-Methyl-DL-alanine powder onto the ATR crystal surface.

  • Pressure Application: Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Protocol: GC-MS Analysis with Derivatization

Due to the low volatility of amino acids, derivatization is required for GC-MS analysis. Silylation is a common method.

  • Sample Preparation: Place a known quantity of N-Methyl-DL-alanine in a reaction vial and dry it completely under a stream of nitrogen or in a vacuum oven.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sample.

  • Reaction: Seal the vial and heat it (e.g., at 70-100°C for 30-60 minutes) to complete the derivatization reaction.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the derivatized analyte, which is then ionized and detected by the mass spectrometer.

Start N-Methyl-DL-alanine (Solid Sample) Derivatization Derivatization (e.g., Silylation) Start->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Injection Ionization Ionization (e.g., Electron Ionization) GC->Ionization Elution MS Mass Spectrometry (Detection) Ionization->MS Data Mass Spectrum MS->Data Output

Caption: Workflow for GC-MS analysis of N-Methyl-DL-alanine.

Biological Activity and Signaling

The biological role of N-Methyl-DL-alanine is an active area of research. It is primarily utilized as a building block for peptide analogues in drug design and to study amino acid transport mechanisms.[6] While direct, high-affinity interactions with specific receptors have not been extensively characterized, its structural similarity to key neuroactive molecules provides a basis for its use in neuroscience research.[7]

Notably, N-Methyl-DL-alanine is structurally related to N-methyl-D-aspartate (NMDA), a potent and specific agonist for the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[8] The neurotoxin β-N-methylamino-L-alanine (BMAA) is also structurally similar and has been shown to act as an agonist at NMDA and metabotropic glutamate receptors, leading to excitotoxicity.[9]

Given these structural relationships, it is hypothesized that N-Methyl-DL-alanine may have modulatory effects on glutamate receptors. The primary putative signaling pathway of interest is the NMDA receptor-mediated cascade.

Putative NMDA Receptor-Mediated Signaling Pathway

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine).[10] This binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block, opens the receptor's ion channel. This allows an influx of calcium ions (Ca²⁺), which act as a second messenger to trigger a variety of downstream signaling cascades involved in processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. While the direct effects of N-Methyl-DL-alanine on this pathway are still under investigation, it serves as a valuable research compound for probing such neurological systems.[10]

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_in Ca²⁺ Influx NMDAR->Ca_in opens channel Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_in->Signaling activates LTP Synaptic Plasticity (e.g., LTP) Signaling->LTP leads to NMLA N-Methyl-DL-alanine (Putative Modulator) NMLA->NMDAR ?

Caption: Putative NMDA receptor-mediated signaling pathway.

References

An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-N-Me-DL-Ala-OH, chemically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid that has garnered significant interest in various scientific disciplines, including medicinal chemistry, neurobiology, and metabolic research. Its unique structural feature, the N-methyl group, confers distinct physicochemical and biological properties compared to its parent amino acid, DL-alanine. This modification enhances metabolic stability and membrane permeability in peptides, making it a valuable building block in drug design. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, synthesis, and biological activities of N-Methyl-DL-alanine, supplemented with detailed experimental protocols and pathway diagrams to support advanced research and development.

Chemical Structure and Identification

N-Methyl-DL-alanine is a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The core structure consists of a propanoic acid backbone with a methylamino group at the α-carbon.

Systematic Name: 2-(Methylamino)propanoic acid[1]

Synonyms:

  • N-Me-DL-Ala-OH

  • DL-N-Methylalanine

  • H-DL-MeAla-OH

  • N-α-Methyl-DL-alanine

Chemical Identifiers:

  • CAS Number: 600-21-5[1]

  • Molecular Formula: C₄H₉NO₂[1]

  • Molecular Weight: 103.12 g/mol [1]

  • InChI Key: GDFAOVXKHJXLEI-UHFFFAOYSA-N[1]

Physicochemical Characteristics

N-Methyl-DL-alanine is typically a white to off-white crystalline powder with good stability and solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1. It is important to note the variability in reported melting points, which may be attributed to differences in purity or measurement techniques.

Table 1: Physicochemical Properties of N-Methyl-DL-alanine

PropertyValueReference(s)
Appearance White to off-white crystalline powder[2]
Melting Point 209-211 °C or 295-299 °C
Boiling Point (Predicted) 190.1 ± 23.0 °C
Density (Predicted) 1.048 ± 0.06 g/cm³
pKa₁ (Carboxyl) 2.22
Water Solubility Approx. 50 g/100 mL
LogP (Predicted) -2.5[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-alanine. Due to its polar nature, derivatization is often required for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility.[3][4]

Table 2: Predicted Spectroscopic Data for N-Methyl-DL-alanine

Spectroscopy TypeFeaturePredicted Value/Range
¹H NMR Chemical Shift (ppm)H-2: ~3.0 - 3.5 (q); N-CH₃: ~2.5 (s); C-CH₃: ~1.4 (d); COOH: variable
¹³C NMR Chemical Shift (ppm)C=O: ~175-180; C-2: ~55-60; N-CH₃: ~30-35; C-3: ~15-20
IR Spectroscopy Wavenumber (cm⁻¹)O-H (stretch): 2500-3300 (broad); N-H (stretch): 3300-3500; C-H (stretch): 2850-3000; C=O (stretch): 1700-1725

Synthesis and Purification

N-Methyl-DL-alanine can be synthesized through various chemical and enzymatic methods. The choice of method depends on the desired stereochemistry, scale, and available resources.

Chemical Synthesis

A common method for the synthesis of N-Methyl-DL-alanine involves the nucleophilic substitution of α-bromopropionic acid with methylamine (B109427).[5] This method produces the racemic DL-form.

G alpha-Bromopropionic_Acid α-Bromopropionic Acid Reaction Nucleophilic Substitution alpha-Bromopropionic_Acid->Reaction Methylamine Methylamine Methylamine->Reaction N_Methyl_DL_Alanine This compound Reaction->N_Methyl_DL_Alanine

Caption: Chemical Synthesis of this compound.

Enzymatic Synthesis

For stereospecific synthesis of the L-enantiomer, an enzymatic approach utilizing N-methyl-L-amino acid dehydrogenase (NMAADH) from organisms like Pseudomonas putida is employed.[6][7] This method involves the reductive amination of pyruvate (B1213749) with methylamine.

G Pyruvate Pyruvate NMAADH N-methyl-L-amino acid dehydrogenase (NMAADH) Pyruvate->NMAADH Methylamine Methylamine Methylamine->NMAADH NADP NADP+ NMAADH->NADP N_Methyl_L_Alanine H-N-Me-L-Ala-OH NMAADH->N_Methyl_L_Alanine NADPH NADPH NADPH->NMAADH

Caption: Enzymatic Synthesis of H-N-Me-L-Ala-OH.

Purification

Purification of crude N-Methyl-DL-alanine is typically achieved through recrystallization. A common solvent system is a mixture of water and methanol (B129727).

G Crude Crude this compound Dissolve Dissolve in minimal hot water Crude->Dissolve Filter Hot filtration Dissolve->Filter Precipitate Add methanol and cool Filter->Precipitate Collect Collect crystals by filtration Precipitate->Collect Dry Dry under vacuum Collect->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization Workflow for this compound.

Biological Characteristics and Activity

N-Methyl-DL-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[8] Its incorporation into peptides can enhance their proteolytic stability and membrane permeability, which is advantageous in drug development.[9]

Role in Neuroscience

N-Methyl-DL-alanine and its derivatives are of interest in neuroscience due to their structural similarity to endogenous neuromodulators. While direct, high-affinity binding to specific receptors has not been conclusively demonstrated for N-Methyl-DL-alanine itself, its structural analog, N-methyl-D-aspartic acid (NMDA), is a well-known agonist of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. It is hypothesized that N-methylated amino acids may modulate neuronal signaling pathways.

Putative Signaling Pathway Interaction:

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity NMA This compound (Putative Modulator) NMA->NMDAR

Caption: Putative Modulation of NMDA Receptor Signaling.

Metabolic Effects

Inhibition of Fatty Acid Oxidation:

G LCFA Long-Chain Fatty Acyl-CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) LCFA->CPT1 Mitochondria Mitochondrial Matrix CPT1->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation NMA This compound NMA->CPT1

Caption: Inhibition of CPT1 by this compound.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of α-amino acids from α-halo acids.[5][10]

  • Reaction Setup: In a well-ventilated fume hood, add a significant molar excess of aqueous methylamine solution to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reactant: Slowly add α-bromopropionic acid dropwise to the cooled methylamine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

  • Purification: The crude product can be purified by recrystallization from a water/methanol solvent system as described in section 4.3.

Enzymatic Synthesis of H-N-Me-L-Ala-OH

This protocol is based on the whole-cell biocatalysis method using engineered Corynebacterium glutamicum expressing NMAADH.[6][7][11]

  • Strain Cultivation: Cultivate the engineered C. glutamicum strain in a suitable growth medium to the desired cell density.

  • Biotransformation: Transfer the cells to a production medium containing glucose (as a carbon source), pyruvate, and methylamine.

  • Reaction Conditions: Maintain the pH and temperature at optimal conditions for the NMAADH enzyme (e.g., pH 7.0-8.0, 30-37 °C).

  • Monitoring: Monitor the production of N-methyl-L-alanine over time using HPLC or GC-MS analysis of the culture supernatant.

  • Product Isolation: Once the reaction is complete, separate the cells from the culture broth by centrifugation. The supernatant containing the product can be further purified.

Chiral Separation by HPLC

The enantiomers of N-Methyl-DL-alanine can be separated by chiral HPLC, either directly on a chiral stationary phase (CSP) or after derivatization with a chiral reagent.[12][13]

  • Direct Separation on a CSP:

    • Column: A chiral column such as a crown ether-based or macrocyclic glycopeptide-based CSP.

    • Mobile Phase: A typical mobile phase would be an acidified aqueous solution or a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry.

  • Indirect Separation after Derivatization:

    • Derivatization: React the N-Methyl-DL-alanine with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent.

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and biochemical research. Its unique properties, conferred by the N-methyl group, make it an attractive building block for modifying peptides to enhance their therapeutic potential. Further research into its specific interactions with biological targets, such as neurotransmitter receptors and metabolic enzymes, will likely uncover new avenues for its application. The detailed methodologies and data presented in this guide are intended to facilitate and inspire future investigations into this intriguing compound.

References

N-Methyl-DL-alanine (CAS 600-21-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community. Its unique structural modification, the presence of a methyl group on the nitrogen atom of the alanine (B10760859) backbone, imparts distinct physicochemical properties that make it a valuable tool in various research and development applications. This technical guide provides an in-depth overview of N-Methyl-DL-alanine, encompassing its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, comprehensive analytical methodologies, and a summary of its current applications in the fields of peptide synthesis, metabolic research, and neuroscience.

Physicochemical Properties

N-Methyl-DL-alanine is a white crystalline powder with good stability and solubility in aqueous solutions.[1] The presence of the methyl group on the alpha-amino group introduces steric hindrance, which can influence its reactivity and biological interactions.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-DL-alanine

PropertyValueReferences
CAS Number 600-21-5[2][3][4]
Molecular Formula C₄H₉NO₂[2][3][5]
Molecular Weight 103.12 g/mol [2][3][5]
Appearance White to off-white crystalline powder[3][4][6]
Melting Point 295 - 299 °C[3]
Purity ≥98% (NMR, TLC)[2][3][4]
Solubility Good solubility in water (approx. 50g/100mL); slightly soluble in methanol (B129727) and ethanol; insoluble in ether.[6][7]
SMILES String CNC(C)C(O)=O[2]
InChI Key GDFAOVXKHJXLEI-UHFFFAOYSA-N[2]
Storage Conditions Store at 0 - 8 °C, hygroscopic.[3][4][8]

Synthesis and Purification

Synthesis of N-Methyl-DL-alanine

A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of α-bromopropionic acid with methylamine (B109427).[9] This nucleophilic substitution reaction replaces the bromine atom with a methylamino group.

Experimental Protocol: Synthesis from α-Bromopropionic Acid and Methylamine

This protocol is a general guideline and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a suitable reaction vessel, dissolve α-bromopropionic acid in a solution of aqueous methylamine. The reaction is typically carried out at room temperature.

  • Reaction Progression: Allow the mixture to stand for several days to ensure the completion of the reaction.[9]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

  • Isolation: The crude N-Methyl-DL-alanine can be precipitated from the concentrated solution by the addition of a less polar solvent, such as methanol or ethanol.[9]

  • Filtration: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

Purification by Recrystallization

Recrystallization is a standard method for the purification of crude N-Methyl-DL-alanine.[7] The choice of solvent is critical, with a water/methanol mixture being a common and effective system.[7]

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.[5][7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes before hot filtration.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[7]

  • Precipitation: Slowly add methanol (approximately 5 times the volume of water used) to the hot filtrate until the solution becomes slightly turbid.[7] If a precipitate forms, add a few drops of hot water to redissolve it.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight to facilitate maximum crystal formation.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 water/methanol solution, and dry under vacuum to a constant weight.[5][7]

Analytical Methodologies

Accurate characterization and quantification of N-Methyl-DL-alanine are crucial for its application in research and development. Several analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-DL-alanine.

Sample Preparation for NMR

  • Dissolution: Dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).[3] For ¹³C NMR, a more concentrated solution is preferred.[3]

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[3]

  • Volume Adjustment: Ensure the sample height in the NMR tube is at least 4.5 cm for proper shimming.[3]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for N-Methyl-DL-alanine [3]

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 (α-H)~3.0 - 3.5Quartet (q)~7.0
H-3 (β-CH₃)~1.3 - 1.5Doublet (d)~7.0
N-CH₃~2.3 - 2.6Singlet (s)-
¹³C NMR Chemical Shift (ppm)
C-1 (C=O)~175 - 180
C-2 (α-C)~55 - 60
C-3 (β-C)~15 - 20
N-CH₃~30 - 35
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature, N-Methyl-DL-alanine requires derivatization to increase its volatility for GC-MS analysis.[3][4] Silylation is a common derivatization method.[4]

Experimental Protocol: GC-MS Analysis with Silylation

  • Sample Preparation: Place a known amount of the N-Methyl-DL-alanine sample in a reaction vial and dry it completely.[3]

  • Derivatization: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample. Seal the vial and heat (e.g., at 70-100°C) for a specified time to complete the reaction.[3][4]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the components before they are ionized and detected by the mass spectrometer.[3]

Table 3: Key Peaks from the GC-MS Spectrum of a Derivative of N-Methyl-L-alanine [3]

m/z Relative Intensity (%)
73100.00
13093.89
13113.71
14711.81
749.51
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in N-Methyl-DL-alanine.

Sample Preparation for FTIR (ATR Method)

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

  • Sample Application: Place a small amount of N-Methyl-DL-alanine powder directly onto the ATR crystal.[3]

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the FTIR spectrum.[3]

Table 4: Expected Characteristic IR Absorption Bands for N-Methyl-DL-alanine [3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amine)Stretching3300 - 3500
C-H (Alkyl)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
N-H (Amine)Bending1550 - 1650
C-NStretching1020 - 1250

Biological Roles and Applications

N-Methyl-DL-alanine serves as a versatile building block and research tool in several scientific domains.

Peptide Synthesis

The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptides can enhance their pharmacokinetic properties, including improved metabolic stability and membrane permeability.[1][3] However, the steric hindrance from the N-methyl group can make peptide bond formation challenging, often requiring the use of potent coupling reagents like HATU.[2]

Peptide_Synthesis_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of N-Methyl-DL-alanine Washing1->Coupling Washing2 Washing Coupling->Washing2 N_Methyl_AA Fmoc-N-Methyl-DL-alanine N_Methyl_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Coupling Repeat Repeat Cycle for Peptide Elongation Washing2->Repeat

Caption: A generalized workflow for the incorporation of N-Methyl-DL-alanine into a peptide chain using solid-phase peptide synthesis (SPPS).

Metabolic and Neuroscience Research

N-Methyl-DL-alanine is utilized in metabolic studies to investigate amino acid transport mechanisms and metabolic pathways.[3][10] It is also employed in neuropharmacological research to explore its effects on neurotransmitter systems, given its structural similarity to other amino acids.[3][8][10] While research has explored the role of D-alanine as a co-agonist at the NMDA receptor, the specific and direct interactions of N-Methyl-DL-alanine with neurotransmitter receptors require further investigation.[1][11]

Potential as a Migraine Biomarker

Some studies have suggested that N-Methyl-DL-alanine could be a potential biomarker for migraines.[6][12] However, the underlying mechanisms and its specificity and sensitivity as a diagnostic tool are still under investigation and require further clinical validation.[13]

Safety and Handling

N-Methyl-DL-alanine should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses and gloves. The material should be handled in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

Conclusion

N-Methyl-DL-alanine (CAS 600-21-5) is a valuable and versatile non-proteinogenic amino acid with a growing number of applications in scientific research and drug development. Its unique properties, stemming from the N-methylation of the alanine structure, make it a key component in the synthesis of modified peptides with enhanced therapeutic potential. The detailed protocols and analytical data presented in this guide are intended to support researchers and scientists in the effective utilization of N-Methyl-DL-alanine in their work. Further research into its biological activities, particularly in the context of neuroscience and its potential as a biomarker, is warranted to fully elucidate its therapeutic and diagnostic potential.

References

An In-depth Technical Guide to the Non-Proteinogenic Amino Acid N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid, a derivative of DL-alanine where a methyl group is substituted on the α-amino group. This modification confers unique physicochemical properties, influencing its biological activity and making it a molecule of interest in peptide chemistry, drug design, and neuroscience.[1] The N-methylation can enhance pharmacokinetic properties of peptides, such as improved metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the core molecular properties, experimental protocols, and putative biological pathways associated with N-Methyl-DL-alanine.

Core Molecular Properties and Physicochemical Data

The fundamental characteristics of N-Methyl-DL-alanine are essential for experimental design, analytical method development, and computational modeling.

PropertyValueReference(s)
Molecular Formula C₄H₉NO₂[3]
Molecular Weight 103.12 g/mol [3]
Monoisotopic Mass 103.063328530 Da[3]
IUPAC Name 2-(methylamino)propanoic acid[3]
CAS Number 600-21-5[3]
Appearance White to off-white crystalline powder[4][5]
Melting Point 295 - 299 °C[5]
Boiling Point 190.1 ± 23.0 °C (Predicted)[4]
Solubility in Water Approx. 50g / 100mL[4]
pKa pK1: 2.22[4]

Synthesis and Purification Protocols

Chemical Synthesis: N-methylation of DL-alanine

A common laboratory-scale synthesis involves the direct methylation of DL-alanine. A representative protocol is adapted from procedures for analogous N-methylated amino acids.

Protocol:

  • Protection of the Amino Group: DL-alanine is first protected to prevent over-methylation. A common method is the introduction of a tert-butoxycarbonyl (Boc) group.

    • DL-alanine is dissolved in a mixture of 1,4-dioxane (B91453) and water at 0°C.

    • The pH is adjusted to 9-10 with an aqueous NaOH solution.

    • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added, and the mixture is stirred overnight at room temperature.

    • The reaction mixture is then worked up by washing with ethyl acetate, acidifying with HCl, and extracting the product with ethyl acetate.

  • Methylation: The protected DL-alanine is then methylated.

    • The Boc-protected alanine (B10760859) is dissolved in tetrahydrofuran (B95107) (THF) under an inert atmosphere and cooled on an ice bath.

    • Methyl iodide is added, followed by the slow addition of sodium hydride.

    • The reaction is stirred for 24 hours at room temperature.

    • The reaction is quenched with water and washed with diethyl ether. The aqueous layer is acidified and extracted with chloroform.

  • Deprotection: The Boc group is removed to yield N-Methyl-DL-alanine.

    • The N-(tert-butoxycarbonyl)-N-methyl-DL-alanine is dissolved in dichloromethane (B109758) (DCM).

    • Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred for 24 hours at room temperature.

    • The solvent is removed under vacuum to yield the final product.

Biocatalytic Synthesis

An environmentally friendly and highly stereoselective method for producing the L-enantiomer involves whole-cell biocatalysis.

Protocol Overview:

  • Strain Development: A production strain, such as Corynebacterium glutamicum, is engineered to overproduce a precursor like pyruvate (B1213749).

  • Heterologous Gene Expression: The gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from an organism like Pseudomonas putida is expressed in the production strain.[6]

  • Fermentation: The engineered biocatalyst is cultivated in a fermentation medium containing a carbon source (e.g., glucose) and methylamine (B109427).

  • Conversion: The NMAADH enzyme catalyzes the reductive methylamination of pyruvate using methylamine and NADPH to form N-Methyl-L-alanine.[6]

  • Downstream Processing: The product is isolated from the fermentation broth and purified.

G cluster_synthesis Biocatalytic Synthesis of N-Methyl-L-alanine Pyruvate Pyruvate NMAADH N-methyl-L-amino acid dehydrogenase (NMAADH) Pyruvate->NMAADH Methylamine Methylamine Methylamine->NMAADH NADP NADP+ NMAADH->NADP NMA N-Methyl-L-alanine NMAADH->NMA Catalyzes NADPH NADPH NADPH->NMAADH

Caption: Biocatalytic conversion of pyruvate to N-Methyl-L-alanine.

Purification by Recrystallization

Crude N-Methyl-DL-alanine can be purified by recrystallization to remove impurities.

Protocol:

  • Dissolution: Dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Precipitation: Slowly add a larger volume of methanol (B129727) (approximately 5 times the volume of water used) to the hot filtrate to induce precipitation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.

Analytical and Experimental Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification and quantification of N-Methyl-DL-alanine.

Protocol for GC-MS with Derivatization:

  • Sample Preparation: A known quantity of N-Methyl-DL-alanine is placed in a reaction vial and dried completely.

  • Derivatization: Due to the polar nature of the amino acid, derivatization is necessary to increase volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reaction: The vial is sealed and heated (e.g., at 70-100°C) for a specified time to complete the derivatization.

  • GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of N-Methyl-DL-alanine.

Protocol for Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a deuterated solvent (e.g., D₂O). For ¹³C NMR, a more concentrated solution is preferable.

  • Dissolution: Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Analysis: Acquire the NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Protocol for FTIR-ATR:

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of N-Methyl-DL-alanine powder directly onto the ATR crystal.

  • Applying Pressure: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

Biological Activity and Signaling Pathways

N-Methyl-DL-alanine is explored for its potential as a neurotransmitter modulator, with research suggesting its involvement in neurological processes.[7] While direct signaling pathways are still under investigation, the neurotoxic effects of the structurally related compound β-N-methylamino-L-alanine (BMAA) are mediated in part through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[1] This makes the NMDA receptor signaling cascade a primary putative target for N-Methyl-DL-alanine.

Putative NMDA Receptor-Mediated Signaling Pathway

Activation of the NMDA receptor, a glutamate-gated ion channel, leads to an influx of Ca²⁺ into the neuron, which acts as a second messenger to activate a cascade of downstream signaling molecules.

G cluster_pathway Putative NMDA Receptor-Mediated Signaling NMDLA N-Methyl-DL-alanine (Putative Agonist) NMDAR NMDA Receptor NMDLA->NMDAR Binds to Glutamate (B1630785) Glutamate Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens channel Downstream Downstream Signaling (e.g., CaMKII, CREB activation, NO synthesis) Ca_influx->Downstream Activates Neuronal_response Neuronal Response (e.g., Synaptic Plasticity, Excitotoxicity) Downstream->Neuronal_response Leads to

Caption: Putative NMDA receptor-mediated signaling pathway.

Experimental Protocol: Calcium Flux Assay

A calcium flux assay can be used to measure the activation of receptors like the NMDA receptor that lead to an increase in intracellular calcium concentration.

Protocol Overview:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with NMDA receptor subunits) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add N-Methyl-DL-alanine at various concentrations to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence microplate reader or a high-content imaging system. An increase in fluorescence indicates an influx of calcium and receptor activation.

Applications in Research and Drug Development

  • Peptide Modification: Incorporation of N-Methyl-DL-alanine into peptides can increase their resistance to enzymatic degradation and improve their cell permeability, which is beneficial for drug design.[5]

  • Neuroscience Research: It is used in neuropharmacological studies to investigate its effects on neurotransmitter systems and explore potential treatments for neurological disorders.[7]

  • Metabolic Studies: As a modified amino acid, it serves as a tool to probe metabolic pathways and understand energy metabolism.[7]

Conclusion

N-Methyl-DL-alanine is a versatile non-proteinogenic amino acid with significant potential in various scientific disciplines. Its unique structural modification provides advantages in the development of novel peptide-based therapeutics. Further research into its direct interactions with neuronal receptors and downstream signaling pathways will be crucial to fully elucidate its biological functions and therapeutic potential.

References

N-Methyl-DL-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of biochemistry and pharmaceutical development. The strategic addition of a methyl group to the nitrogen atom of DL-alanine confers unique physicochemical properties, influencing its biological activity and metabolic stability. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N-Methyl-DL-alanine. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for the scientific community.

Discovery and History

The history of N-Methyl-DL-alanine is intrinsically linked to the broader exploration of amino acids. The parent amino acid, DL-alanine, was first synthesized in 1850 by Adolph Strecker. However, the specific discovery of its N-methylated form is less clearly documented in a single seminal publication. Its emergence in scientific literature is more of a gradual progression, driven by the growing interest in modified amino acids for various applications.

Key historical milestones include:

  • Mid-20th Century: The development of synthetic organic chemistry techniques enabled the systematic modification of amino acids. Early methods for N-methylation of amino acids were being explored, laying the groundwork for the synthesis of compounds like N-Methyl-DL-alanine.

  • Late 20th Century: With the rise of peptide chemistry and drug discovery, N-methylated amino acids became valuable tools for creating peptide analogs with enhanced properties. N-methylation was recognized as a strategy to increase proteolytic stability and improve pharmacokinetic profiles.[1]

  • 2011 and onward: Discussions and refinements of synthetic methods, such as the reaction of α-bromopropionic acid with methylamine (B109427), became more accessible in scientific forums, indicating its established role as a research chemical.[2]

N-Methyl-DL-alanine is now widely used in biochemical research, particularly in studies of amino acid transport mechanisms and as a building block for peptide and protein analogues in drug design and development.[3]

Physicochemical Properties

The introduction of a methyl group to the amino group of DL-alanine significantly alters its physical and chemical characteristics compared to its parent molecule.

PropertyValueReference
Molecular Formula C4H9NO2[4]
Molecular Weight 103.12 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 209-211 °C[4]
Boiling Point 190.1±23.0 °C (Predicted)[4]
Solubility in Water ~50 g/100 mL[4]
pKa1 2.22 (+1) (25°C)[4]
pKa2 10.19 (0) (25°C)[4]

Synthesis of N-Methyl-DL-alanine

Several synthetic routes for N-Methyl-DL-alanine have been established. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a common method for the synthesis of N-Methyl-DL-alanine starting from α-bromopropionic acid and methylamine.[2]

Materials:

  • α-Bromopropionic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Methanol (B129727)

  • Ether

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Sodium hydroxide (B78521) (for pH adjustment, if necessary)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromopropionic acid in an excess of cold (0-4 °C) aqueous methylamine solution. The large excess of methylamine is used to favor the formation of the monosubstituted product and minimize the formation of di- and tri-alkylated byproducts.

  • Reaction: Stir the mixture at room temperature for several days (e.g., 4 days) to allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methylamine and water.

    • The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot water.

    • Add methanol to the aqueous solution until the solution becomes cloudy.

    • Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration and wash them with cold methanol and then with ether to remove any remaining impurities.

    • Dry the purified N-Methyl-DL-alanine crystals under vacuum.

Expected Yield: 65-70% of the theoretical amount.

Alternative Synthetic Routes
  • Direct Methylation of Alanine: This method involves the use of a methylating agent, such as methyl iodide, in the presence of a base to directly methylate the amino group of DL-alanine.[5]

  • Reductive Amination: This approach involves the reaction of a pyruvate (B1213749) derivative with methylamine in the presence of a reducing agent.[5]

Biological Activity and Applications

N-Methyl-DL-alanine is a versatile molecule with applications in various areas of research and development.

Amino Acid Transport Studies

N-Methyl-DL-alanine can be used to investigate the mechanisms of amino acid transport across biological membranes. Its structural similarity to natural amino acids allows it to interact with amino acid transporters, making it a useful tool for studying transporter specificity and kinetics.

Peptide and Protein Analogues

The incorporation of N-Methyl-DL-alanine into peptides can significantly enhance their pharmacological properties. N-methylation can:

  • Increase Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[1]

  • Improve Bioavailability: The increased lipophilicity of N-methylated peptides can lead to improved absorption and distribution.[5]

While direct quantitative data for N-Methyl-DL-alanine is limited, studies on peptide analogues containing N-methylated amino acids provide valuable insights. For example, an angiotensin II analog containing N-Methyl-L-alanine demonstrated different activities in in vitro and in vivo settings.[6]

ParameterIn Vitro (Isolated Rat Uterus)In Vivo (Rat Pressor Assay)Reference
Biological Activity Antagonist ActivityAgonist (Pressor) Activity[6]
Quantitative Metric pA2 Value: 8.20.9% of Angiotensin II[6]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Neuroscience Research

N-Methyl-DL-alanine and its derivatives are utilized in neuropharmacological studies to investigate their effects on neurotransmitter systems.[7] Their potential to modulate neuronal function makes them interesting candidates for the development of therapeutics for neurological disorders.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize N-Methyl-DL-alanine.

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a sufficient amount of N-Methyl-DL-alanine in a deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6). For 1H NMR, a concentration of 5-10 mg/mL is typically sufficient. For 13C NMR, a more concentrated solution is preferred. Filter the solution to remove any particulate matter.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer.

  • Data Analysis: The chemical shifts and coupling constants of the observed signals will be characteristic of the N-Methyl-DL-alanine structure.

Mass Spectrometry (MS):

  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the amino acid. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the analyte, which is then ionized and detected by the mass spectrometer, providing information about its mass-to-charge ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the IR spectrum over the appropriate wavelength range (typically 4000-400 cm-1).

  • Data Analysis: The positions and intensities of the absorption bands will correspond to the vibrational modes of the functional groups present in N-Methyl-DL-alanine (e.g., C=O, N-H, C-H).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways directly modulated by N-Methyl-DL-alanine are not yet fully elucidated. However, as an amino acid derivative, it is expected to interact with pathways involved in amino acid transport, metabolism, and potentially neurotransmission.

The following diagram illustrates a hypothetical workflow for studying the effects of N-Methyl-DL-alanine on a generic cell signaling pathway.

experimental_workflow Experimental Workflow: Investigating Cellular Effects cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis cluster_outcome Biological Outcome cell_culture Cell Culture (e.g., Neuronal Cells) treatment Treatment with N-Methyl-DL-alanine cell_culture->treatment protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis gene_expression Gene Expression Analysis (e.g., qPCR) treatment->gene_expression metabolite_analysis Metabolite Profiling (e.g., Mass Spectrometry) treatment->metabolite_analysis pathway_modulation Identification of Modulated Signaling Pathways protein_analysis->pathway_modulation gene_expression->pathway_modulation metabolite_analysis->pathway_modulation functional_changes Assessment of Cellular Functional Changes pathway_modulation->functional_changes signaling_pathway Hypothetical Cellular Pathway for N-Methyl-DL-alanine cluster_uptake Cellular Uptake cluster_intracellular Intracellular Fate cluster_effects Potential Cellular Effects extracellular Extracellular N-Methyl-DL-alanine transporter Amino Acid Transporter extracellular->transporter Binding intracellular Intracellular N-Methyl-DL-alanine transporter->intracellular Transport peptide_synthesis Incorporation into Peptide Analogues intracellular->peptide_synthesis metabolic_pathways Interaction with Metabolic Pathways intracellular->metabolic_pathways signaling Modulation of Signaling Cascades intracellular->signaling altered_protein Altered Protein Function peptide_synthesis->altered_protein metabolic_shift Metabolic Shift metabolic_pathways->metabolic_shift neuronal_activity Changes in Neuronal Activity signaling->neuronal_activity

References

The Unseen Architects: A Technical Guide to the Biological Significance of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids, a subtle yet powerful post-translational or synthetic modification, profoundly impacts the biological activity and therapeutic potential of peptides and proteins. This in-depth technical guide explores the multifaceted biological significance of N-methylated amino acids, delving into their influence on protein structure, function, and interaction with cellular signaling pathways. We provide a comprehensive overview of the structural and functional consequences of N-methylation, supported by quantitative data on enhanced proteolytic stability, modulated receptor binding affinities, and improved membrane permeability. Detailed experimental protocols for the synthesis, purification, and characterization of N-methylated peptides are presented to facilitate their application in research and drug development. Furthermore, this guide illustrates the critical role of N-methylated amino acids in modulating key signaling cascades, visualized through detailed pathway diagrams. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of N-methylated amino acids for the design of novel therapeutics and chemical probes.

Introduction: The Subtle Power of a Methyl Group

N-methylated amino acids are derivatives of standard amino acids where a methyl group is attached to the backbone amide nitrogen. This seemingly minor alteration imparts significant changes to the physicochemical properties of peptides and proteins, influencing their conformation, stability, and biological interactions.[1][2][3] Nature has long utilized this modification, with N-methylated amino acids being integral components of many natural products, including the immunosuppressant cyclosporine A.[4] In the realm of drug discovery, the strategic incorporation of N-methylated residues has emerged as a powerful tool to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[5] This guide will provide a thorough examination of the biological roles of N-methylated amino acids, from their fundamental impact on molecular structure to their therapeutic applications.

Impact on Protein Structure and Function

The introduction of a methyl group onto the peptide backbone has profound consequences for the structure and, consequently, the function of peptides and proteins.

Conformational Rigidity and Pre-organization

N-methylation restricts the rotation around the Cα-N bond, leading to increased conformational rigidity. This steric hindrance favors a trans peptide bond conformation and can pre-organize the peptide into a bioactive conformation, which can lead to enhanced receptor binding affinity.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases. The methyl group sterically hinders the approach of proteases, thereby prolonging the in vivo half-life of peptide drugs.

Table 1: Enhancement of Proteolytic Stability by N-Methylation

Peptide/AnalogModificationAssay ConditionHalf-life (t½)Fold Increase in StabilityReference
Native GSH-In vivo (plasma)--[6]
N-methylated cysteine GSH analogN-methylation of CysIn vivo (plasma)16.8-fold increase vs native16.8[6]
Cyclic hexapeptide 1-Human plasma> 360 min-[7]
N-methylated cyclic hexapeptide 3TrimethylatedHuman plasma> 360 minNo significant change[7]
Somatostatin (B550006)-Plasma< 3 min-[4]
Sandostatin (Octreotide)D-Trp, ThzPlasma~90 min>30[4]
Unmodified Peptide-Human SerumVaries-[8]
N-Methylated PeptidesN-methylationHuman SerumGenerally IncreasedVaries[9][10]
Improved Membrane Permeability and Oral Bioavailability

N-methylation increases the lipophilicity of peptides and can mask backbone amide protons that would otherwise form hydrogen bonds with water, a process that hinders passive diffusion across cell membranes. This can lead to significantly improved membrane permeability and oral bioavailability.

Table 2: Effect of N-Methylation on Caco-2 Permeability

Peptide/AnalogModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
Cyclic hexa-Ala peptide-Low[11]
N-methylated hexa-Ala derivatives1-5 N-Me groupsHigh for 10 out of 54 analogs[11]
Cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) analogTriple-N-methylation on D-Trp⁸, Lys⁹, and Phe¹¹4[11]
AcFNH₂--[12]
AcFFNH₂--[12]
AcFFFNH₂--[12]
AcFF(Me)FNH₂Single N-methylation-[12]
AcF(Me)F(Me)FNH₂Double N-methylation-[12]
Ac(Me)F(Me)F(Me)Triple N-methylation-[12]
Cyclic hexapeptide 1-1.8[7]
N-methylated cyclic hexapeptide 3Trimethylated1.1[7]

Modulation of Receptor Interactions

The conformational constraints imposed by N-methylation can significantly alter the binding affinity and selectivity of peptides for their target receptors.

Agonists and Antagonists

N-methylation can convert a receptor agonist into an antagonist, or vice versa, by altering the peptide's conformation to one that is either incompatible or favorable for receptor activation.

Enhanced Receptor Selectivity

By locking a peptide into a specific conformation, N-methylation can enhance its selectivity for a particular receptor subtype. This is crucial for developing drugs with fewer off-target effects.

Table 3: Receptor Binding Affinity of N-Methylated Peptides

Peptide/AnalogReceptorBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Reference
STD-101-D1ADRB1229.7[13]
STD-101-D1ADRB3484.7[13]
STD-101-D1ADR- Alpha 1A17[13]
STD-101-D15-HT 1A11[13]
STD-101-D1D347[13]
TerpenesLeishmaniaVaries[14]
Neuropeptide FF receptor 2 InhibitorNPFF21.3[15]
EGFRWT Inhibitors (7a, 7b, 7m)EGFRWT<10,000[16]
Mutant EGFRT790M Inhibitors (7a, 7b, 7m)Mutant EGFRT790M<50,000[16]

Note: Ki and IC50 are measures of binding affinity and inhibitory concentration, respectively. A lower value indicates a stronger interaction.[17][18]

Role in Signaling Pathways

N-methylated amino acids play a critical role in modulating cellular signaling by influencing the interaction of peptides and proteins with their receptors.

N-Methyl-D-Aspartate (NMDA) Receptor Signaling

N-methyl-D-aspartate (NMDA) itself is a potent and specific agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[19] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺, triggering a cascade of downstream signaling events.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds NMDA NMDA NMDA->NMDAR Agonist Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning, Memory) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway.
Somatostatin Receptor Signaling

N-methylated analogs of somatostatin have been developed to improve its therapeutic potential. Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that inhibits adenylyl cyclase and modulates other downstream effectors.[1][2][3][20][21]

Somatostatin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin (or N-methylated analog) SSTR Somatostatin Receptor (GPCR) Somatostatin->SSTR Binds G_protein Gαi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to

Somatostatin Receptor Signaling.

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the synthesis of N-methylated peptides on a solid support using Fmoc chemistry.[22]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Coupling reagents: HATU or HBTU

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU/HBTU in DMF. Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and shake for 1.5-3 hours. Wash the resin with DMF and DCM.

  • Coupling of N-Methylated Amino Acids: Coupling of subsequent amino acids to an N-methylated residue is often more challenging. Use a more powerful coupling agent like HATU and consider microwave-assisted coupling to enhance efficiency.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

On-Resin N-Methylation of Peptides

This protocol outlines a common method for the N-methylation of a peptide directly on the solid support.[23]

Materials:

  • Peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or DMAP

  • Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Lithium tert-butoxide (LiOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

  • Solvents: DMF, THF, DMSO

Procedure:

  • Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a non-nucleophilic base like collidine or DMAP in DMF to protect the backbone amide.

  • Methylation: Treat the sulfonated peptide-resin with a methylating agent (e.g., methyl iodide) and a base (e.g., LiOtBu or DBU) in a suitable solvent (e.g., THF or DMSO).

  • Desulfonylation: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and DBU in DMF.

  • Wash: Thoroughly wash the resin with DMF and DCM.

  • Continue Peptide Synthesis: Proceed with the coupling of the next amino acid.

HPLC Analysis of N-Methylated Peptides

This protocol provides a general workflow for analyzing the purity of N-methylated peptides using reverse-phase HPLC.[24][25]

Materials:

  • Purified N-methylated peptide

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject the sample onto the column.

  • Elution: Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Mass Spectrometry Characterization of N-Methylated Peptides

This protocol describes the general procedure for confirming the molecular weight of N-methylated peptides.[26][27]

Materials:

  • Purified N-methylated peptide

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Matrix (for MALDI) or appropriate solvent (for ESI)

Procedure:

  • Sample Preparation:

    • MALDI: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

    • ESI: Dissolve the peptide in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Analysis: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the N-methylated peptide. The addition of a methyl group increases the mass by 14.01565 Da compared to the unmodified peptide.

Experimental and Logical Workflows

Workflow for Screening N-Methylated Peptide Libraries

Phage display is a powerful technique for screening large libraries of peptides to identify binders to a specific target. This workflow can be adapted for N-methylated peptide libraries.[28][29][30][31]

Phage_Display_Workflow cluster_library Library Construction cluster_panning Biopanning cluster_analysis Hit Identification Lib_Construction Construct Phage Display Library (Expressing N-methylated peptides) Target_Immobilization Immobilize Target Protein Lib_Construction->Target_Immobilization Incubation Incubate Library with Target Target_Immobilization->Incubation Washing Wash to Remove Non-binders Incubation->Washing Elution Elute Bound Phages Washing->Elution Amplification Amplify Eluted Phages Elution->Amplification Sequencing Sequence Phage DNA Elution->Sequencing Amplification->Incubation Repeat 3-5 Rounds Analysis Identify Enriched N-methylated Peptides Sequencing->Analysis Validation Synthesize and Validate Binding of Hits Analysis->Validation

References

A Comprehensive Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-N-Me-DL-Ala-OH, more commonly known as N-Methyl-DL-alanine. As a non-proteinogenic amino acid, its unique structural properties impart significant advantages in various research and development applications, including enhanced stability in peptides and modulation of biological transport mechanisms. This document details its synonyms, chemical and physical properties, experimental protocols for its synthesis and application, and explores its biological significance.

Synonyms and Alternative Names

N-Methyl-DL-alanine is known by a variety of names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

Name Type Name
Common Name N-Methyl-DL-alanine[1][2][3]
Abbreviated Name N-Me-DL-Ala-OH[2]
IUPAC Name 2-(methylamino)propanoic acid[1]
CAS Registry Number 600-21-5[1][2]
Other Synonyms DL-N-Methylalanine, H-DL-MeAla-OH

Quantitative Data

The physicochemical properties of N-Methyl-DL-alanine are summarized in the table below. This data is essential for its application in experimental settings, including solubility calculations and analytical characterization.

Property Value
Molecular Formula C4H9NO2[1][2]
Molecular Weight 103.12 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 295 - 299 °C[2]
Purity ≥98% (TLC)
Solubility Soluble in water (≥ 200 mg/mL)[3]

Experimental Protocols

Detailed methodologies are critical for the successful application and synthesis of N-Methyl-DL-alanine. Below are protocols for its chemical synthesis and its incorporation into peptides.

Chemical Synthesis of N-Methyl-DL-alanine

A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of methylamine (B109427) with 2-bromopropanoic acid. This procedure is adapted from established methods for amino acid synthesis.[4]

Materials:

  • 2-bromopropanoic acid

  • Concentrated aqueous methylamine solution

  • Methanol (B129727)

  • Diethyl ether

  • Reaction vessel (e.g., glass-stoppered bottle)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Slowly add 2-bromopropanoic acid to a cold (1–4 °C) concentrated aqueous solution of methylamine with stirring. A significant molar excess of methylamine is used.

  • Allow the mixture to stand at room temperature for at least four days to ensure the completion of the reaction.

  • Concentrate the resulting solution using a rotary evaporator to a smaller volume.

  • Filter the concentrated solution to remove any precipitates.

  • Further concentrate the filtrate.

  • Cool the solution to room temperature and add methanol to precipitate the crude N-Methyl-DL-alanine.

  • Chill the mixture overnight in a refrigerator (0–4 °C).

  • Collect the crystals by suction filtration and wash them sequentially with cold methanol and diethyl ether.

  • For further purification, the crude product can be recrystallized by dissolving it in a minimal amount of warm water, followed by the addition of methanol and cooling.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like N-Methyl-DL-alanine into a peptide sequence can enhance its proteolytic stability.[5] However, the steric hindrance from the N-methyl group necessitates the use of potent coupling reagents.

Materials:

  • Fmoc-N-Me-DL-Ala-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution in DMF (e.g., 20%)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with the piperidine solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-DL-Ala-OH, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for an extended period (e.g., 2-4 hours) to ensure complete coupling. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Interactions

N-Methyl-DL-alanine, as an amino acid derivative, is investigated for its role in neurotransmission.[2] While specific signaling pathways involving this compound are a subject of ongoing research, its structural similarity to D-alanine suggests potential interactions with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. D-alanine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor.[6] It is plausible that N-Methyl-DL-alanine could modulate NMDA receptor activity, although likely with different potency and efficacy compared to D-alanine.

NMDA_Receptor_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens CaMKII CaMKII Ca_Channel->CaMKII Activates Signaling_Cascade Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaMKII->Signaling_Cascade Initiates N_Methyl_DL_alanine N-Methyl-DL-alanine Glycine_Site Glycine Co-agonist Site N_Methyl_DL_alanine->Glycine_Site Potential Binding Glycine_Site->NMDA_Receptor Occupies

Caption: Potential modulation of the NMDA receptor by N-Methyl-DL-alanine.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the chemical synthesis of N-Methyl-DL-alanine and its incorporation into a peptide chain.

Chemical_Synthesis_Workflow Start Start Reactants Mix 2-bromopropanoic acid and methylamine Start->Reactants Reaction Incubate at room temperature (≥ 4 days) Reactants->Reaction Concentration1 Concentrate the solution Reaction->Concentration1 Filtration Filter the concentrate Concentration1->Filtration Concentration2 Further concentrate the filtrate Filtration->Concentration2 Precipitation Add methanol to precipitate Concentration2->Precipitation Crystallization Chill overnight Precipitation->Crystallization Isolation Filter and wash the crystals Crystallization->Isolation Purification Recrystallize (optional) Isolation->Purification End Pure N-Methyl-DL-alanine Purification->End

Caption: A logical workflow for the synthesis of N-Methyl-DL-alanine.

SPPS_Workflow Start Start with resin-bound peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Activation Activate Fmoc-N-Me-DL-Ala-OH (HATU/DIPEA in DMF) Washing1->Activation Coupling Couple to resin Activation->Coupling Washing2 Wash with DMF/DCM Coupling->Washing2 Next_AA Couple next amino acid? Washing2->Next_AA Next_AA->Deprotection Yes Cleavage Cleave peptide from resin Next_AA->Cleavage No Purification Purify by RP-HPLC Cleavage->Purification End Pure N-methylated peptide Purification->End

Caption: A logical workflow for solid-phase peptide synthesis (SPPS).

References

The Pivotal Role of N-Methyl-DL-alanine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine, a non-proteinogenic amino acid, has emerged as a critical building block in modern medicinal chemistry. Its unique structural and physicochemical properties, imparted by the N-methyl group, offer significant advantages in drug design and development. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of N-Methyl-DL-alanine and its derivatives. A key focus is its role as a modulator of peptide and small molecule properties, including enhanced metabolic stability, improved cell permeability, and altered receptor binding affinities. This document details relevant experimental protocols and visualizes key pathways and workflows to support researchers in harnessing the potential of N-Methyl-DL-alanine in their drug discovery endeavors.

Introduction

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at optimizing their pharmacokinetic and pharmacodynamic profiles. N-methylation of amino acids represents a subtle yet powerful modification that can dramatically alter the biological and physical properties of peptides and small molecules.[1] N-Methyl-DL-alanine, a methylated derivative of the endogenous amino acid alanine (B10760859), has garnered significant attention for its ability to confer desirable drug-like properties.[2]

Incorporation of N-Methyl-DL-alanine into a molecule can lead to:

  • Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteases, protecting peptide-based drugs from rapid degradation in vivo.[3]

  • Improved Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can enhance a drug's ability to cross cellular membranes.[4]

  • Conformational Rigidity: The restriction of rotation around the N-Cα bond can lock the peptide backbone into a specific conformation, which can be crucial for receptor binding and activity.[4]

This guide will delve into the multifaceted role of N-Methyl-DL-alanine in medicinal chemistry, providing a comprehensive resource for its application in drug discovery and development.

Physicochemical and Pharmacokinetic Properties

The introduction of a methyl group to the nitrogen atom of DL-alanine brings about significant changes in its physicochemical properties, which in turn influence its pharmacokinetic behavior when incorporated into a larger molecule.

PropertyValueReference
Molecular Formula C4H9NO2[5]
Molecular Weight 103.12 g/mol [5]
CAS Number 600-21-5[6]
Melting Point 295 - 299 °C[2]
LogP (Octanol/Water Partition Coefficient) -0.321 (Crippen Calculated)
Water Solubility Approx. 50g/100mL[7]

Synthesis and Characterization of N-Methyl-DL-alanine

The synthesis of N-Methyl-DL-alanine can be achieved through several methods, with the choice of route often depending on the desired scale and stereochemical purity. A common laboratory-scale synthesis involves the reaction of α-bromopropionic acid with methylamine (B109427).[8]

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of N-Methyl-DL-alanine.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start α-bromopropionic acid + Methylamine reaction Nucleophilic Substitution start->reaction crude Crude N-Methyl-DL-alanine reaction->crude recrystallization Recrystallization (e.g., Water/Methanol) crude->recrystallization filtration Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying nmr NMR Spectroscopy (¹H and ¹³C) drying->nmr ms Mass Spectrometry drying->ms ftir FTIR Spectroscopy drying->ftir

A generalized workflow for the synthesis and analysis of N-Methyl-DL-alanine.
Experimental Protocol: Synthesis of N-Methyl-DL-alanine

This protocol is adapted from established procedures for the synthesis of alanine and its derivatives.[8][9]

Materials:

  • α-bromopropionic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Methanol (B129727)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, slowly add α-bromopropionic acid to a stirred, cooled (ice bath) aqueous solution of methylamine. A significant excess of methylamine is used to minimize the formation of di- and tri-substituted byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several days.

  • Concentrate the reaction mixture under reduced pressure to a smaller volume.

  • Add methanol to the concentrated solution to precipitate the crude N-Methyl-DL-alanine.

  • Cool the mixture in a refrigerator to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold methanol and then diethyl ether.

  • For further purification, recrystallize the crude product from a minimal amount of hot water by the slow addition of methanol.

  • Collect the purified crystals by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude N-Methyl-DL-alanine

  • Deionized water

  • Methanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating plate with stirring

  • Filtration apparatus

Procedure:

  • Place the crude N-Methyl-DL-alanine in an Erlenmeyer flask and add a minimal amount of deionized water.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.[7]

  • To the hot, clear solution, slowly add methanol until the solution becomes slightly turbid.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[7]

Role in Peptide and Small Molecule Drug Design

The incorporation of N-Methyl-DL-alanine into peptide and small molecule scaffolds is a widely used strategy in medicinal chemistry to enhance their therapeutic potential.

Quantitative Data on Bioactivity
Compound/AnalogTarget/AssayQuantitative MetricEffect of N-MethylationReference
[Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin IIAngiotensin II Receptor (Isolated Rat Uterus)pA2 = 8.2Acts as a potent antagonist in vitro.[10]
[Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin IIRat Pressor Assay0.9% of Angiotensin II activityExhibits weak agonist activity in vivo.[10]
Sugar amino acid-based lipopeptidesLeishmania donovani amastigotesIncreased in vitro activityPermethylated analogs showed improved antileishmanial activity.[11]

Note: The discrepancy between the in vitro and in vivo results for the angiotensin II analog highlights the complexity of drug action in a whole organism versus an isolated tissue, and underscores the importance of comprehensive testing.[10]

Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-DL-alanine

The steric hindrance of the N-methyl group can make the coupling of N-methylated amino acids in SPPS challenging. This often requires the use of more potent coupling reagents and optimized reaction conditions.

G Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Fmoc_AA Fmoc-Protected Amino Acid Washing1 Washing Deprotection->Washing1 Coupling Coupling (e.g., HATU/DIPEA) Washing1->Coupling Fmoc_NMe_Ala Fmoc-N-Methyl-DL-alanine Fmoc_NMe_Ala->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for subsequent amino acids Repeat->Deprotection

A simplified workflow for incorporating N-Methyl-DL-alanine into a peptide via SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-N-Methyl-DL-alanine

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-N-Methyl-DL-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • 20% Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Activation of Fmoc-N-Methyl-DL-alanine: In a separate vial, dissolve Fmoc-N-Methyl-DL-alanine, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated Fmoc-N-Methyl-DL-alanine solution to the resin. Agitate the mixture for an extended period (e.g., 2-4 hours) to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

N-Methyl-DL-alanine and the NMDA Receptor

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. Due to the structural similarity of N-Methyl-DL-alanine to the NMDA receptor agonist N-methyl-D-aspartate, there is considerable interest in its potential to interact with this receptor.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium ion block. This leads to an influx of calcium ions, which act as a second messenger to trigger a cascade of downstream signaling events.

G cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Depolarization Membrane Depolarization Depolarization->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII ERK ERK Pathway Activation Ca_influx->ERK nNOS nNOS Activation Ca_influx->nNOS CREB CREB Phosphorylation CaMKII->CREB ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity

A simplified signaling pathway of the NMDA receptor.
Experimental Protocol: Assessing NMDA Receptor Activity via Calcium Imaging

Calcium imaging is a common method to assess the activity of compounds on NMDA receptors by measuring changes in intracellular calcium concentration.[12][13]

Materials:

  • Primary neuronal cell culture or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • NMDA receptor agonist (e.g., NMDA and glycine)

  • Test compound (N-Methyl-DL-alanine or its derivatives)

  • Fluorescence microscope with an imaging system or a fluorescence plate reader

Procedure:

  • Cell Plating: Plate the cells in a suitable format (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading.

  • Compound Application: Add the test compound (N-Methyl-DL-alanine) at various concentrations to the cells.

  • Agonist Stimulation: After a pre-incubation period with the test compound, stimulate the cells with a known concentration of an NMDA receptor agonist.

  • Fluorescence Measurement: Record the changes in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to determine the effect of the test compound on the agonist-induced calcium influx. This can be quantified as a percentage of the response to the agonist alone or by calculating IC50/EC50 values.

Conclusion

N-Methyl-DL-alanine is a valuable and versatile tool in the medicinal chemist's armamentarium. Its incorporation into drug candidates can profoundly and often beneficially modulate their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, purification, and the specific effects it imparts on a molecule's bioactivity is crucial for its successful application. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize N-Methyl-DL-alanine in the pursuit of novel and improved therapeutics. Further exploration into the structure-activity relationships of a wider range of N-Methyl-DL-alanine-containing compounds will undoubtedly continue to expand its role in drug discovery.

References

The Natural Occurrence of N-Methylated Alanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, distribution, and analytical methodologies for N-methylated alanine (B10760859) and its analogues, providing a crucial resource for scientific innovation.

This technical guide offers a comprehensive overview of the natural occurrence of N-methylated alanine, with a particular focus on β-N-methylamino-L-alanine (BMAA), a neurotoxic non-proteinogenic amino acid. This document is intended for researchers, scientists, and professionals in drug development, providing detailed information on the distribution of these compounds in various organisms, quantitative data, and explicit experimental protocols for their analysis.

Natural Occurrence and Distribution

N-methylated forms of alanine are found across a diverse range of organisms, from bacteria to marine invertebrates. The most extensively studied of these is β-N-methylamino-L-alanine (BMAA), a neurotoxin produced by nearly all known groups of cyanobacteria, including both free-living and symbiotic species.[1] The prevalence of cyanobacteria in terrestrial, freshwater, brackish, and marine environments suggests a widespread potential for human and animal exposure.[1]

BMAA has been detected in a variety of organisms that bioaccumulate the toxin through the food web. This includes marine mollusks such as mussels and oysters, as well as crustaceans like crabs and lobsters.[2][3][4] The presence of BMAA has also been confirmed in fish and, notably, in the seeds of cycad plants, which form a symbiotic relationship with BMAA-producing Nostoc cyanobacteria.[5][6][7]

While BMAA is the most prominent naturally occurring N-methylated alanine derivative, other forms exist. For instance, N-methyl-L-alanine is a component of certain non-ribosomal peptides in fungi and actinomycetes. Its synthesis has been identified in bacteria such as Pseudomonas, which utilize the enzyme N-methylalanine dehydrogenase.

Quantitative Data on N-Methylated Alanine Occurrence

The concentration of BMAA in various organisms can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize quantitative data from several studies.

Table 1: BMAA Concentrations in Cyanobacteria

Cyanobacterial GenusSample TypeBMAA Concentration (µg/g dry weight)Reference
Nostoc (marine)Culture7 (free), 10 (total)[5]
Nostoc (estuarine)CultureUndisclosed (detected)[8]
VariousField Material4 - 42[3]
Microcystis aeruginosaCulture~7-fold higher in N-deficient conditions[9]

Table 2: BMAA Concentrations in Marine Organisms

OrganismTissueBMAA ConcentrationReference
Blue Mussel, Oyster, Shrimp, Plaice, Char, HerringSoft body/muscle0.01 - 0.90 µg/g wet weight[10]
Mussels and Oysters (Thau Lagoon, France)Soft body0.6 - 14.4 µg/g dry weight (bound)[2]
Lobster (Florida Bay, USA)Not specified4 and 27 µg/g[4]
CrabsNot specified4.7 - 14.1 µg/g dry weight[3]
OystersNot specified6.8 - 46.9 µg/g dry weight[3]

Biosynthesis and Signaling Pathways

The biosynthetic pathways of N-methylated alanines are varied. In bacteria like Pseudomonas, N-methyl-L-alanine is synthesized via the reductive amination of pyruvate (B1213749) and methylamine, a reaction catalyzed by N-methylalanine dehydrogenase.

The biosynthesis of BMAA in cyanobacteria is not yet fully elucidated, but it is hypothesized to involve the methylation of a precursor molecule, 2,3-diaminopropanoic acid (DAP). The exact enzymatic machinery responsible for this conversion is still a subject of ongoing research.

Below are graphical representations of the known and proposed biosynthetic pathways.

N_Methyl_L_Alanine_Biosynthesis Enzymatic Synthesis of N-Methyl-L-Alanine Pyruvate Pyruvate Enzyme N-methylalanine dehydrogenase Pyruvate->Enzyme Methylamine Methylamine Methylamine->Enzyme NADPH NADPH + H+ NADPH->Enzyme NADP NADP+ H2O H2O NMA N-Methyl-L-alanine Enzyme->NADP Enzyme->H2O Enzyme->NMA

Biosynthesis of N-Methyl-L-alanine in Pseudomonas.

BMAA_Proposed_Biosynthesis Proposed Biosynthesis of β-N-methylamino-L-alanine (BMAA) Precursor Metabolic Precursor Enzyme1 Putative Enzymatic Steps Precursor->Enzyme1 DAP 2,3-Diaminopropanoic Acid (DAP) Enzyme2 Putative Methyltransferase DAP->Enzyme2 Methyl_Donor Methyl Donor (e.g., S-Adenosyl methionine) Methyl_Donor->Enzyme2 BMAA β-N-methylamino-L-alanine (BMAA) Enzyme1->DAP Enzyme2->BMAA

Proposed biosynthetic pathway of BMAA in cyanobacteria.

Experimental Protocols

Accurate detection and quantification of N-methylated alanines are critical for research and safety assessment. Various analytical techniques are employed, with liquid chromatography coupled to mass spectrometry (LC-MS) being the most common.

Extraction of BMAA from Biological Samples

Objective: To extract free and total (protein-bound) BMAA from cyanobacterial or tissue samples.

Methodology:

  • Sample Preparation: Lyophilize and homogenize the biological sample.

  • Extraction of Free BMAA:

    • To approximately 15 mg of dry sample, add 300 µL of 0.1 M trichloroacetic acid (TCA).[11]

    • Lyse the cells using probe sonication for 1 minute at 70% amplitude.[11]

    • Allow the protein to precipitate overnight at 4°C.[11]

    • Centrifuge at 3000 x g for 15 minutes at 4°C and collect the supernatant.[11]

    • Repeat the TCA wash of the pellet and combine the supernatants. This combined supernatant contains the free BMAA.[11]

  • Extraction of Total BMAA (including protein-bound):

    • To the pellet from the free BMAA extraction (or to a fresh sample), add 6 M hydrochloric acid (HCl).[8][12]

    • Hydrolyze the protein by heating at 110°C for 18-24 hours.[13]

    • After hydrolysis, neutralize the sample and proceed with cleanup and analysis.

BMAA_Extraction_Workflow Workflow for BMAA Extraction Start Lyophilized Sample TCA_Extraction 0.1 M TCA Extraction + Sonication Start->TCA_Extraction Centrifugation1 Centrifugation TCA_Extraction->Centrifugation1 Supernatant1 Supernatant (Free BMAA) Centrifugation1->Supernatant1 Pellet1 Pellet Centrifugation1->Pellet1 HCl_Hydrolysis 6 M HCl Hydrolysis (110°C, 18-24h) Pellet1->HCl_Hydrolysis Neutralization Neutralization HCl_Hydrolysis->Neutralization Total_BMAA Total BMAA Fraction Neutralization->Total_BMAA

General workflow for the extraction of free and total BMAA.
UPLC-MS/MS Analysis of BMAA

Objective: To quantify BMAA in extracted samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Methodology:

  • Derivatization:

    • BMAA and its isomers are often derivatized prior to analysis to improve chromatographic retention and ionization efficiency.[11] Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and dansyl chloride.[6][8][11]

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.[2][11]

    • An example mobile phase for reverse-phase separation could consist of a gradient of methanol (B129727) and water with a suitable modifier like formic acid.[8]

    • Optimize column temperature to achieve baseline separation of BMAA from its isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG).[11]

  • Mass Spectrometry Detection:

    • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for the derivatized BMAA are monitored.

GC-MS Analysis of N-Methylated Amino Acids

Objective: To identify and characterize N-methylated amino acids using Gas Chromatography-Mass Spectrometry.

Methodology:

  • Derivatization:

    • Due to their polar nature, amino acids require derivatization to increase volatility for GC analysis.

    • A common two-step derivatization involves esterification with an acidic alcohol (e.g., 2 M HCl in methanol) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA).[14][15]

    • Alternatively, silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[16]

  • GC Separation:

    • Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a 5% phenyl methylpolysiloxane column).[16]

    • Use a temperature program to separate the derivatized amino acids.

  • MS Detection:

    • Analyze the eluting compounds using a mass spectrometer, typically in both electron ionization (EI) and chemical ionization (CI) modes.[17]

    • The EI mass spectra will provide characteristic fragmentation patterns for identification, while CI can confirm the molecular weight.[17]

Conclusion

The natural occurrence of N-methylated alanine, particularly the neurotoxin BMAA, is a significant area of research with implications for environmental science, toxicology, and drug development. This guide provides a foundational understanding of the distribution, biosynthesis, and analytical methodologies for these compounds. The provided protocols and data serve as a valuable resource for scientists working in these fields, enabling further investigation into the roles of N-methylated amino acids in biological systems and their potential as therapeutic targets or leads. The continued development of sensitive and specific analytical methods will be crucial for advancing our knowledge in this area.

References

N-Methyl-DL-alanine: A Comprehensive Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid, a derivative of DL-alanine where a methyl group has replaced a hydrogen atom on the α-amino group. This modification significantly alters its physicochemical properties compared to its parent amino acid, influencing its polarity, steric hindrance, and hydrogen-bonding capabilities. These changes make N-Methyl-DL-alanine a molecule of interest in diverse research fields, including peptide chemistry, drug design, and metabolic studies.[1][2] It is utilized as a building block in peptide synthesis to enhance stability and bioavailability and is explored for its potential as a neurotransmitter modulator.[2][3]

Core Physicochemical Properties

The fundamental molecular and physical characteristics of N-Methyl-DL-alanine are crucial for experimental design, analytical characterization, and computational modeling. The properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₂[2][3][4]
Molecular Weight 103.12 g/mol [2][3][4]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 209-211 °C, 263-282 °C, 295-299 °C, 317 °C[1][2][3]
Boiling Point 190.1 ± 23.0 °C (Predicted)[1][]
Solubility in Water Approx. 50 g/100mL; ≥ 200 mg/mL[1][6]
pKa₁ (-COOH) 2.22[1]
pKa₂ (-NH₂⁺-) 10.19[1]
logP -2.5, -2.6 (Predicted)[4]
CAS Number 600-21-5[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of N-Methyl-DL-alanine and the determination of its key physicochemical properties are outlined below.

Synthesis of N-Methyl-DL-alanine via Alkylation of α-Bromopropionic Acid

This method is adapted from a standard procedure for the synthesis of DL-alanine, substituting methylamine (B109427) for ammonia.[7]

Materials:

  • α-Bromopropionic acid

  • Concentrated aqueous methylamine solution

  • Methanol (B129727)

  • Diethyl ether

  • 1-gallon glass-stoppered bottle

  • Refrigerator

  • Suction filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Slowly add 100 g (0.65 mole) of cold (1–4 °C) α-bromopropionic acid to a stirred, cold (1–4 °C) concentrated aqueous solution of methylamine (molar excess) in a 1-gallon glass-stoppered bottle.

  • Allow the mixture to stand at room temperature for a minimum of four days.

  • Concentrate the resulting solution to a volume of approximately 300 cc by evaporation.

  • Filter the solution and concentrate it further to about 200 cc.

  • Cool the solution to room temperature and add 1 L of methanol.

  • Chill the mixture overnight in a refrigerator (0–4 °C) to induce crystallization.

  • Collect the crystals by suction filtration and wash them with 250 cc each of methanol and diethyl ether.

  • For further purification, dissolve the crude product in 200 cc of warm water, add 1 L of methanol, and chill overnight to recrystallize.

  • Filter and wash the purified crystals as before.

Determination of Melting Point

The melting point of N-Methyl-DL-alanine can be determined using the capillary method with a melting point apparatus.[8][9][10]

Materials:

  • N-Methyl-DL-alanine sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., DigiMelt or a Thiele tube setup)

  • Mortar and pestle

Procedure:

  • Ensure the N-Methyl-DL-alanine sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

  • Load the sample into a capillary tube by pressing the open end into the powder. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[10]

  • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.[10]

  • For an accurate determination, place the capillary tube in the melting point apparatus and heat at a medium rate to about 20 °C below the expected melting point.[10]

  • Decrease the heating rate to approximately 1-2 °C per minute as the melting point is approached.[10]

  • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[10]

  • A sharp melting range (e.g., 1-2 °C) is indicative of a pure substance.[9]

Determination of Water Solubility

The solubility of N-Methyl-DL-alanine in water can be determined gravimetrically.[11][12][13]

Materials:

  • N-Methyl-DL-alanine

  • Distilled or deionized water

  • Greiner tubes or similar vials

  • Shaking water bath or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Add an excess amount of N-Methyl-DL-alanine to a known volume of water in a sealed vial.

  • Place the vial in a shaking water bath or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. Equilibrium is typically achieved when successive measurements of concentration, taken 24 hours apart, are consistent.[12][13]

  • Once at equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are included. This can be done by filtration through a syringe filter.

  • Weigh an empty, dry container.

  • Transfer the known volume of the saturated solution to the pre-weighed container.

  • Evaporate the water from the solution by placing the container in an oven at a temperature below the decomposition point of N-Methyl-DL-alanine until a constant weight is achieved.

  • Weigh the container with the dried solute.

  • Calculate the solubility in g/100 mL based on the mass of the dissolved solid and the initial volume of the solution.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of N-Methyl-DL-alanine can be determined by potentiometric titration.[14][15][16][17]

Materials:

  • N-Methyl-DL-alanine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Dissolve a precisely weighed amount of N-Methyl-DL-alanine in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • To determine both pKa values, first, titrate the solution with the standardized HCl solution to a low pH (e.g., pH 1.5-2.0) to fully protonate the amino acid.

  • Then, titrate the resulting acidic solution with the standardized NaOH solution. Add the NaOH in small, precise increments from a buret.

  • After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The curve will show two inflection points corresponding to the two pKa values. The pKa is the pH at the midpoint of each buffering region (the flattest parts of the curve). Specifically, pKa₁ (carboxyl group) will be in the acidic region, and pKa₂ (amino group) will be in the basic region.

Visualizations

Workflow for Incorporating N-Methyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like N-Methyl-DL-alanine into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) requires specific coupling conditions due to steric hindrance. The following diagram illustrates a typical workflow.[18][19][20][21]

SPPS_Workflow Resin Start: Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 2. Coupling Coupling of Fmoc-N-Methyl-DL-alanine (Activated Amino Acid + Coupling Reagents like HATU/DIEA) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat 5. Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Final Step Repeat->Fmoc_Deprotection Elongation Peptide Purified N-Methylated Peptide Cleavage->Peptide

Caption: Workflow for Fmoc-SPPS of N-methylated peptides.

References

An In-Depth Technical Guide on N-Methyl-DL-alanine: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the core molecular properties of N-Methyl-DL-alanine, a derivative of the amino acid alanine. This compound is utilized in various research applications, including peptide synthesis and neurobiological studies.[1][2] Its structural similarity to endogenous amino acids makes it a compound of interest in metabolic pathway research and for its potential as a modulator of neurotransmission.[1][2]

Molecular Formula and Weight

The fundamental molecular characteristics of N-Methyl-DL-alanine are summarized below. This data is essential for a wide range of experimental calculations, including molarity, mass spectrometry analysis, and stoichiometric assessments in chemical reactions.

PropertyValueSource
Molecular Formula C4H9NO2PubChem[3]
Molecular Weight 103.12 g/mol PubChem[3]
Monoisotopic Mass 103.063328530 DaPubChem[3]
CAS Number 600-21-5Sigma-Aldrich[4]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.

Compound N-Methyl-DL-alanine Formula Molecular Formula C4H9NO2 Compound->Formula has MolWeight Molecular Weight 103.12 g/mol Compound->MolWeight has CAS CAS Number 600-21-5 Compound->CAS is identified by

Core molecular properties of N-Methyl-DL-alanine.

Experimental Protocols for Determination of Molecular Weight and Formula

The molecular weight and formula of a compound like N-Methyl-DL-alanine are determined through established analytical chemistry techniques. The following provides a brief overview of the standard methodologies.

1. Mass Spectrometry for Molecular Weight Determination

  • Objective: To determine the mass-to-charge ratio (m/z) of the ionized compound, which provides the molecular weight.

  • Methodology:

    • Sample Preparation: A solution of N-Methyl-DL-alanine is prepared in a suitable volatile solvent.

    • Ionization: The sample is introduced into the mass spectrometer and ionized. Common techniques include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their m/z ratio.

    • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ provides the molecular weight. High-resolution mass spectrometry can yield the monoisotopic mass with high precision.[3]

2. Elemental Analysis for Molecular Formula Determination

  • Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound.

  • Methodology:

    • Combustion: A precisely weighed sample of N-Methyl-DL-alanine is combusted in a furnace with an excess of oxygen.

    • Gas Separation: The combustion products (CO₂, H₂O, N₂) are passed through a series of columns that separate the individual gases.

    • Detection: The amount of each gas is measured using thermal conductivity detectors.

    • Calculation: The mass percentages of C, H, and N are calculated. The percentage of oxygen is typically determined by difference. From these percentages, the empirical formula is derived. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

References

The Stereochemistry of N-Methyl-DL-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine, a racemic mixture of the non-proteinogenic amino acid N-methylalanine, serves as a critical building block in synthetic chemistry and drug development. The stereochemistry of this compound, specifically the distinct properties and biological activities of its constituent enantiomers, N-Methyl-D-alanine and N-Methyl-L-alanine, is of paramount importance in the design of novel therapeutics, particularly in peptide-based pharmaceuticals. This guide provides a comprehensive overview of the stereochemical aspects of N-Methyl-DL-alanine, including a comparison of the physicochemical properties of its enantiomers, detailed experimental protocols for their synthesis and resolution, and an exploration of their differential biological significance.

Core Concepts: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to significant variations in how each enantiomer interacts with chiral biological targets such as enzymes and receptors. Therefore, the ability to synthesize and analyze stereochemically pure forms of a drug candidate is crucial.

N-methylation of amino acids, such as in N-Methyl-alanine, introduces an additional layer of complexity and opportunity. This modification can enhance the pharmacokinetic properties of peptides, including improved metabolic stability against proteolytic degradation and increased membrane permeability.[1][2] The choice between incorporating N-Methyl-D-alanine or N-Methyl-L-alanine into a peptide therapeutic can profoundly influence its efficacy and safety profile.

Physicochemical Properties of N-Methyl-alanine Enantiomers

The distinct spatial arrangement of atoms in N-Methyl-D-alanine and N-Methyl-L-alanine gives rise to differences in their physical and chemical properties. A summary of these properties is presented below.

PropertyN-Methyl-D-alanineN-Methyl-L-alanineN-Methyl-DL-alanine
CAS Number 29475-64-73913-67-5600-21-5
Molecular Formula C₄H₉NO₂C₄H₉NO₂C₄H₉NO₂
Molecular Weight 103.12 g/mol 103.12 g/mol 103.12 g/mol
Melting Point Not specified in results315-317 °C (decomposes)[3][4]295 - 299 °C[5]
Specific Rotation [α]D20 +14.3° to +15.2°Not specified in results0° (racemic mixture)
Solubility Not specified in resultsSlightly soluble in water and aqueous acid[3][4]Not specified in results

Experimental Protocols

The preparation and separation of the enantiomers of N-Methyl-alanine are critical steps for their application in research and development. Both stereoselective synthesis and resolution of the racemate are viable approaches.

Stereoselective Synthesis of N-Methyl-L-alanine

1. Biocatalytic Synthesis using Engineered Corynebacterium glutamicum

This method provides a highly stereoselective and environmentally friendly route to N-Methyl-L-alanine.[6]

  • Principle: A whole-cell biocatalyst, typically a pyruvate-overproducing strain of Corynebacterium glutamicum, is engineered to express the gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine (B109427) to stereospecifically produce N-Methyl-L-alanine.

  • Methodology:

    • Strain Preparation: The NMAADH gene is cloned into an expression vector and transformed into the pyruvate-overproducing C. glutamicum host strain.

    • Fermentation: The engineered strain is cultivated in a minimal medium containing glucose as a carbon source and methylamine as the amine donor.

    • Conversion: During fermentation, the expressed NMAADH enzyme converts intracellular pyruvate and methylamine into N-Methyl-L-alanine.

    • Purification: The N-Methyl-L-alanine is isolated from the fermentation broth using standard downstream processing techniques such as ion-exchange chromatography.

2. Chemical Synthesis via N-methylation of L-alanine

This approach involves the methylation of the amino group of L-alanine, requiring protection and deprotection steps to ensure stereochemical integrity.[7]

  • Principle: The amino group of L-alanine is first protected to prevent over-methylation. The protected amino acid is then methylated, followed by the removal of the protecting group.

  • Methodology:

    • Protection: The α-amino group of L-alanine is protected with a suitable protecting group, such as 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • N-Methylation: The N-protected L-alanine is then methylated using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Deprotection: The protecting group is removed under appropriate conditions to yield N-Methyl-L-alanine.

    • Purification: The final product is purified by recrystallization or chromatography.

Resolution of N-Methyl-DL-alanine

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8][9]

  • Principle: A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers of N-Methyl-DL-alanine, leading to their separation.

  • Methodology:

    • Column Selection: A suitable chiral column is selected. For amino acid derivatives, columns with crown ether-based or cyclodextrin-based CSPs are often effective.

    • Mobile Phase Optimization: The mobile phase, typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution. The pH and ionic strength of the buffer are critical parameters.

    • Sample Preparation: A solution of N-Methyl-DL-alanine is prepared in the mobile phase.

    • Chromatography: The sample is injected into the HPLC system, and the enantiomers are separated on the chiral column.

    • Detection and Collection: The separated enantiomers are detected using a suitable detector (e.g., UV-Vis), and the corresponding fractions can be collected for preparative separations.

Mandatory Visualizations

Synthesis_of_N_Methyl_DL_alanine α-bromopropionic acid α-bromopropionic acid Reaction Reaction α-bromopropionic acid->Reaction Methylamine Methylamine Methylamine->Reaction N-Methyl-DL-alanine N-Methyl-DL-alanine Reaction->N-Methyl-DL-alanine

Synthesis of N-Methyl-DL-alanine.

Resolution_of_N_Methyl_DL_alanine cluster_0 Chiral HPLC Separation N-Methyl-DL-alanine (Racemic Mixture) N-Methyl-DL-alanine (Racemic Mixture) Chiral Column Chiral Column N-Methyl-DL-alanine (Racemic Mixture)->Chiral Column Separation Separation Chiral Column->Separation N-Methyl-D-alanine N-Methyl-D-alanine Separation->N-Methyl-D-alanine Elutes First/Second N-Methyl-L-alanine N-Methyl-L-alanine Separation->N-Methyl-L-alanine Elutes Second/First

Resolution of N-Methyl-DL-alanine.

Biological_Significance_Pathway cluster_D N-Methyl-D-alanine cluster_L N-Methyl-L-alanine NMDA_Receptor NMDA Receptor Modulation_D Potential Modulation NMDA_Receptor->Modulation_D Synaptic_Plasticity Synaptic Plasticity Modulation_D->Synaptic_Plasticity Peptide_Backbone Peptide Backbone Incorporation_L Incorporation Peptide_Backbone->Incorporation_L Enhanced_Properties Enhanced Pharmacokinetic Properties Incorporation_L->Enhanced_Properties N-Methyl-DL-alanine N-Methyl-DL-alanine N-Methyl-DL-alanine->NMDA_Receptor D-enantiomer N-Methyl-DL-alanine->Peptide_Backbone L-enantiomer

Differential Biological Roles.

Biological Significance of N-Methyl-alanine Stereoisomers

The stereochemistry of N-Methyl-alanine plays a crucial role in its biological activity, with the D- and L-enantiomers often exhibiting distinct effects.

N-Methyl-D-alanine and the NMDA Receptor

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that are fundamental to synaptic plasticity, learning, and memory.[10][11] As the name suggests, these receptors are selectively activated by the D-enantiomer of N-methylated aspartic acid. While N-Methyl-D-alanine is structurally different from NMDA, the presence of the D-amino acid configuration is significant. D-amino acids are increasingly recognized for their roles in the central nervous system.[12] The potential for N-Methyl-D-alanine to interact with the NMDA receptor or other neuronal targets is an area of active research, particularly in the context of neurological disorders.

N-Methyl-L-alanine in Peptide Therapeutics

The incorporation of N-Methyl-L-alanine into peptide-based drugs is a well-established strategy to enhance their therapeutic properties.[1] The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, the reduction in the hydrogen-bonding capacity of the amide nitrogen can lead to increased lipophilicity and improved cell membrane permeability.[13][14] This modification has been successfully employed in the development of antimicrobial peptides and other peptide therapeutics to improve their stability and oral bioavailability.[13][15]

Conclusion

The stereochemistry of N-Methyl-DL-alanine is a critical consideration for its application in research and drug development. The distinct physicochemical properties and biological activities of N-Methyl-D-alanine and N-Methyl-L-alanine necessitate the use of stereochemically pure enantiomers for targeted applications. The ability to selectively synthesize or resolve these enantiomers, as detailed in the provided protocols, is essential for advancing our understanding of their roles in biological systems and for the rational design of novel therapeutics with improved efficacy and safety profiles. The continued exploration of the unique properties conferred by N-methylation and D-amino acid incorporation will undoubtedly lead to the development of next-generation peptide-based drugs.

References

N-Methyl-DL-alanine safety and handling information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of N-Methyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all applicable institutional and governmental regulations.

Introduction

N-Methyl-DL-alanine (CAS No: 600-21-5), a derivative of the amino acid alanine, is utilized in various research and development applications, including peptide synthesis and metabolic studies.[1][2] Its structural similarity to endogenous amino acids necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety and handling information for N-Methyl-DL-alanine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Methyl-DL-alanine is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

Table 1: Chemical Identification of N-Methyl-DL-alanine

IdentifierValue
Chemical Name 2-(Methylamino)propanoic acid[3]
Synonyms N-Methyl-DL-alanine, N-Me-DL-Ala-OH, DL-N-Methylalanine[3][4]
CAS Number 600-21-5
Molecular Formula C₄H₉NO₂[3]
Molecular Weight 103.12 g/mol [3]
InChIKey GDFAOVXKHJXLEI-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties of N-Methyl-DL-alanine

PropertyValueSource(s)
Appearance White to off-white powder or crystalline powder.[4][5]
Melting Point ~317 °C (decomposes)[4]
Boiling Point 190.1°C at 760 mmHg[4]
Solubility Good solubility in water.[6]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 68.8 ± 22.6 °C[4]
Storage Temperature Room temperature or 0 - 8 °C.[1][4]

Hazard Identification and Toxicology

The hazard profile for N-Methyl-DL-alanine presents some inconsistencies across different suppliers. While some safety data sheets classify it as non-hazardous[7], others provide GHS hazard warnings. It is crucial to handle the substance as potentially hazardous until a definitive classification is established.

Table 3: GHS Hazard Classification for N-Methyl-DL-alanine

Hazard ClassHazard StatementSource(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[3][8]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation.[3][8]
STOT - Single Exposure (Category 3) H335: May cause respiratory irritation.[3][8]

Note: The GHS classification is based on aggregated data and may not be universally applied by all suppliers.[3][8] Some reports indicate the chemical does not meet GHS hazard criteria.[7][8]

Toxicological Data Summary: Detailed quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not readily available in the reviewed literature.[9][10] Similarly, specific data from germ cell mutagenicity, carcinogenicity, or reproductive toxicity studies have not been identified.[10] The provided hazard statements are likely based on computational predictions or data from structurally similar compounds.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of N-Methyl-DL-alanine are not available in the public domain literature searched. For substances with limited toxicological data, a standard tiered approach to hazard assessment is typically employed. The workflow below illustrates a general methodology.

G General Workflow for Chemical Hazard Assessment cluster_0 Data Gathering & In Silico Analysis cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Risk Assessment & Management lit_review Literature Review (SDS, Databases) qsar QSAR & Structural Alert Analysis lit_review->qsar Identify data gaps mutagenicity Genotoxicity Assays (e.g., Ames Test) qsar->mutagenicity Predictive input cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) mutagenicity->cytotoxicity skin_eye Skin/Eye Irritation (e.g., EpiDerm™, EpiOcular™) cytotoxicity->skin_eye acute_tox Acute Toxicity Studies (Oral, Dermal, Inhalation) skin_eye->acute_tox Proceed if necessary & ethically justified repeated_dose Repeated Dose Toxicity acute_tox->repeated_dose risk_assessment Hazard Characterization & Exposure Assessment repeated_dose->risk_assessment sds_ppe Develop SDS, PPE & Handling Procedures risk_assessment->sds_ppe Define safe use

Caption: General Workflow for Chemical Hazard Assessment.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for irritation and acute toxicity, stringent adherence to safe handling practices is mandatory.

5.1 Engineering Controls Handle N-Methyl-DL-alanine in a well-ventilated place, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[9] Ensure emergency exits and eyewash stations are readily accessible.

5.2 Personal Protective Equipment (PPE) The following table summarizes the recommended PPE for handling N-Methyl-DL-alanine.

Table 4: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9]
Skin Protection Handle with chemical-impermeable gloves (inspected prior to use). Wear appropriate protective clothing to prevent skin exposure.[7][9]
Respiratory Protection For nuisance exposures, use a dust mask (e.g., type N95). If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[9][11]

First-Aid Measures

In the event of exposure, immediate action is critical. The following decision tree and table outline the appropriate first-aid responses.

G First-Aid Decision Tree for N-Methyl-DL-alanine Exposure cluster_exposure cluster_action start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_air Move to Fresh Air Provide Oxygen if Needed inhalation->move_air wash_skin Remove Contaminated Clothing Wash with Soap & Water skin->wash_skin rinse_eye Rinse with Water for at least 15 mins eye->rinse_eye rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth end_node Seek Immediate Medical Attention move_air->end_node wash_skin->end_node rinse_eye->end_node rinse_mouth->end_node

Caption: First-Aid Decision Tree for N-Methyl-DL-alanine Exposure.

Table 5: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][9]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes.[7][9]
Eye Contact Rinse with pure water for at least 15 minutes, holding eyelids open.[7][9]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[7][9]
General Advice In all cases of exposure, consult a physician or Poison Control Center immediately.[9][12]

Fire-Fighting and Accidental Release Measures

7.1 Fire-Fighting N-Methyl-DL-alanine is a combustible solid.[11]

Table 6: Fire-Fighting Measures

MeasureRecommendationSource(s)
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][13]
Specific Hazards Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

7.2 Accidental Release Measures In case of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation and contact with skin and eyes. Wear the PPE described in Section 5.2.[7][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7][9]

  • Containment and Cleanup: Use spark-proof tools. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[7][13]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and ensure safety.

Table 7: Storage Conditions

ParameterRecommendationSource(s)
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[7][9]
Incompatibilities Store apart from incompatible materials such as strong oxidizing agents.[9][10]
Stability Stable under recommended storage conditions.[10]
Hygroscopicity Product may be hygroscopic; take precautions to avoid contact with atmospheric moisture.[14]

Disposal Considerations

Dispose of N-Methyl-DL-alanine and its containers in accordance with all applicable local, state, and federal regulations. Do not discharge into the environment.[7][9] Material should be disposed of by a licensed waste disposal company.

Conclusion

N-Methyl-DL-alanine is a valuable research chemical that must be handled with care due to its potential for skin, eye, and respiratory irritation, as well as possible acute oral toxicity. While comprehensive toxicological data is limited, the information available from safety data sheets provides a strong foundation for safe handling procedures. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound.

References

The Strategic Advantage of N-Methylation in Peptide Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides through N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy to enhance the therapeutic potential of peptide-based drugs.[1] This modification addresses key pharmacokinetic challenges, such as poor metabolic stability and low cell permeability, that often hinder the clinical translation of promising peptide candidates.[1][2] This technical guide provides an in-depth overview of the core principles of N-methylation, its impact on peptide properties, detailed synthetic protocols, and the logical framework for its application in drug discovery.

Core Principles of N-Methylation: Structural and Functional Consequences

The introduction of a methyl group to the amide nitrogen of a peptide backbone induces significant changes in the molecule's physicochemical properties.[3] This seemingly minor alteration has profound effects on the peptide's structure and, consequently, its function.

Structural Implications:

  • Conformational Restriction: The steric hindrance introduced by the methyl group restricts the rotational freedom of the peptide backbone.[1][3] This can lock the peptide into a specific, bioactive conformation, which can be advantageous for receptor binding.[1]

  • Elimination of Hydrogen Bond Donor: The replacement of the amide hydrogen with a methyl group removes a hydrogen bond donor.[3] This reduces the peptide's ability to form hydrogen bonds with solvent molecules, thereby increasing its lipophilicity.[1][3]

Functional Consequences:

  • Enhanced Proteolytic Stability: The methyl group acts as a shield, sterically hindering the approach of proteolytic enzymes and disrupting the hydrogen bonding interactions necessary for enzymatic recognition and cleavage.[1] This leads to a significantly longer in vivo half-life.[1]

  • Improved Membrane Permeability: By reducing the hydrogen bonding capacity, N-methylation lowers the energetic penalty for the peptide to transition from an aqueous environment into the lipid bilayer of cell membranes.[1][3] This can lead to improved absorption and bioavailability, including the potential for oral delivery.[2][4]

  • Modulation of Receptor Affinity and Selectivity: The conformational control imposed by N-methylation can lead to an increase in receptor binding affinity and selectivity if the induced conformation is optimal for the target receptor.[1][5] However, it is important to note that this effect is context-dependent and can sometimes lead to a decrease in affinity.[1]

Quantitative Impact of N-Methylation on Peptide Properties

The strategic application of N-methylation has demonstrated significant quantitative improvements in the pharmacokinetic profiles of various peptides. The following tables summarize key data from published studies, highlighting the transformative effects of this modification.

Table 1: Effect of N-Methylation on Oral Bioavailability

Peptide AnalogNumber of N-MethylationsOral Bioavailability (%) in RatsReference
Veber-Hirschmann Peptide0<1[2][6]
Tri-N-methylated Veber-Hirschmann Peptide310[2][6]
Cyclic Hexapeptide0Not Reported[7]
N-methylated Cyclic Hexapeptide328[7]

Table 2: Impact of N-Methylation on Cell Permeability (Caco-2 Model)

Peptide LibraryNumber of AnalogsPermeability ClassificationNumber of Permeable Analogs (Papp > 1 x 10⁻⁵ cm/s)Key FindingReference
Poly-alanine cyclic hexapeptides54Varied (1-5 N-methyl groups)109 out of 10 permeable peptides had an N-methylation adjacent to a D-alanine residue.[8]

Synthetic Methodologies for N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges due to the increased steric hindrance of the N-methylated amino acid, which can lead to lower coupling yields.[3][9] On-resin N-methylation during solid-phase peptide synthesis (SPPS) is a widely adopted and efficient strategy.[10][11]

Key On-Resin N-Methylation Techniques:
  • The Fukuyama-Mitsunobu Reaction: This is a robust and widely used two-step method.[11] It involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the amide proton, followed by methylation.[11]

  • Direct Alkylation: This method utilizes a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to directly methylate the amide nitrogen.[11]

  • Reductive Amination: This technique is particularly effective for the N-methylation of the N-terminal amino acid.[11] It involves the formation of an imine with an aldehyde (e.g., formaldehyde), which is then reduced to the corresponding amine.[11]

Detailed Experimental Protocols

The following are detailed protocols for the key on-resin N-methylation techniques. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and resin.

On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction (o-NBS Method)

This protocol describes a three-step procedure for the N-methylation of a specific amino acid residue on a solid support.[12]

Step 1: Sulfonylation (Amine Activation)

  • Resin Preparation: Swell the peptide-resin in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Solution: In a separate vessel, dissolve 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (5 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Reaction: Add the o-NBS-Cl solution to the swollen resin. Add 2,4,6-collidine (5 equivalents) and shake the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM.

Step 2: Methylation

  • Reagent Solution: Prepare a solution of triphenylphosphine (B44618) (PPh₃) (5 equivalents) and diisopropyl azodicarboxylate (DIAD) (5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Methylation Reagent: Add methanol (B129727) (CH₃OH) (5 equivalents) to the reagent solution.

  • Reaction: Add the methylation cocktail to the sulfonated peptide-resin and shake at room temperature for 1 hour.

  • Washing: Wash the resin with THF, DMF, and DCM.

Step 3: Desulfonylation (o-NBS Removal)

  • Reagent Solution: Prepare a solution of 2-mercaptoethanol (B42355) (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF.

  • Reaction: Add the desulfonylation solution to the resin and shake at room temperature for 2 x 5 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.

On-Resin N-Terminal Reductive Amination

This protocol is for the specific methylation of the N-terminal α-amine.[13]

  • Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF and DCM.

  • Imine Formation: Add a solution of aqueous formaldehyde (B43269) (20 equivalents) and acetic acid (1% v/v) to the resin and shake for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (10 equivalents) to the reaction mixture and shake for 1 hour.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA) in DMF to cap any unreacted primary amines.

  • Final Washing: Wash the resin with DMF and DCM and dry under vacuum.

Visualizing Workflows and Logical Relationships

Diagrams are essential for understanding the complex workflows and decision-making processes in peptide chemistry. The following diagrams, generated using the DOT language, illustrate key aspects of N-methylation.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_N_Methylation On-Resin N-Methylation Module Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Sulfonylation Sulfonylation Washing_1->Sulfonylation Incorporate N-Methylation Washing_2 Washing Coupling->Washing_2 Check_Completion Peptide Complete? Washing_2->Check_Completion Check_Completion->Deprotection No Cleavage Cleavage from Resin Check_Completion->Cleavage Yes End End Cleavage->End Methylation Methylation Sulfonylation->Methylation Desulfonylation Desulfonylation Methylation->Desulfonylation Desulfonylation->Coupling Continue SPPS

Caption: Workflow for incorporating on-resin N-methylation into a standard solid-phase peptide synthesis (SPPS) cycle.

Start Peptide Lead with Poor PK Properties Decision Introduce N-Methylation? Start->Decision Properties Structural & Functional Consequences Decision->Properties Yes Stability Enhanced Proteolytic Stability Properties->Stability Permeability Improved Membrane Permeability Properties->Permeability Conformation Conformational Control Properties->Conformation Bioavailability Increased Bioavailability (Potential for Oral Delivery) Stability->Bioavailability Permeability->Bioavailability Affinity Modulated Receptor Affinity (Context-Dependent) Conformation->Affinity End Improved Drug Candidate Bioavailability->End Affinity->End

Caption: Logical framework illustrating the effects of N-methylation on peptide properties.

Peptide Standard Peptide Degradation Proteolytic Degradation Peptide->Degradation Membrane Cell Membrane Peptide->Membrane Poor Permeability N_Me_Peptide N-Methylated Peptide N_Me_Peptide->Membrane Enhanced Permeability Receptor Target Receptor Membrane->Receptor Increased Concentration Signaling Downstream Signaling Pathway Receptor->Signaling Response Biological Response Signaling->Response

Caption: Enhanced target engagement by an N-methylated peptide due to improved stability and permeability.

Conclusion

N-methylation is a versatile and highly effective strategy in peptide drug discovery.[1] By imparting enhanced proteolytic stability, improved cell permeability, and conformational control, this modification can transform a promising peptide lead into a viable drug candidate with significantly improved pharmacokinetic properties.[1][5] The synthetic methodologies, while requiring careful execution, are well-established and accessible. A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is crucial for unlocking their full therapeutic potential and developing the next generation of peptide-based medicines.

References

Methodological & Application

Application Notes and Protocols for H-N-Me-DL-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine (H-N-Me-DL-Ala-OH), into peptide sequences is a powerful strategy in medicinal chemistry and drug development.[1][2] N-methylation of the peptide backbone introduces conformational constraints and can significantly enhance the pharmacological properties of peptide-based therapeutics.[1][2][3] Key benefits include increased metabolic stability due to resistance to proteolytic degradation, improved cell permeability and oral bioavailability, and the potential to modulate receptor affinity and selectivity.[1][2][3]

This compound is an achiral N-methylated amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides.[4] Its inclusion in a peptide chain can disrupt secondary structures and induce specific backbone conformations, which can be crucial for biological activity.[3] However, the steric hindrance imposed by the N-methyl group presents significant challenges in solid-phase peptide synthesis (SPPS), requiring optimized protocols and specialized reagents to achieve efficient coupling.[4]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, including recommended coupling protocols, strategies to overcome common challenges, and an overview of the potential applications of the resulting N-methylated peptides.

Challenges in Coupling this compound

The primary challenge in incorporating this compound into a growing peptide chain lies in the reduced nucleophilicity and increased steric hindrance of the secondary amine.[4] This can lead to several complications:

  • Low Coupling Yields: Standard coupling reagents, such as HBTU and HCTU, are often inefficient in promoting amide bond formation with N-methylated amino acids, resulting in low yields and deletion sequences.[5]

  • Difficult Reaction Monitoring: The secondary amine of N-methylated residues does not give a positive result with the ninhydrin (B49086) test, a common method for monitoring coupling completion in SPPS.[5]

  • Side Reactions: The synthesis of peptides containing N-methylated amino acids is prone to side reactions, including diketopiperazine formation, especially when the N-methylated residue is at the C-terminus or followed by a proline.[6] Racemization can also be a concern, particularly with prolonged activation times.

To address these challenges, careful optimization of the coupling conditions and the use of more potent reagents are essential.

Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered N-methylated amino acids in general. The effectiveness of these reagents can vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentPotency for N-Methylated CouplingsNotes
HATU Highly EffectiveRecommended for difficult couplings. Often used with HOAt as an additive to enhance efficiency and reduce racemization.[5]
PyAOP Highly EffectiveA phosphonium-based reagent, very effective for sterically hindered couplings.
PyBOP/HOAt Highly EffectiveThe addition of HOAt significantly enhances the coupling efficiency for N-methylated amino acids.
BOP-Cl EffectiveCan be a useful reagent for the coupling of N-methylated amino acids.
HBTU/HCTU Less EffectiveOften result in low yields and incomplete couplings for N-methylated residues.[5]
DIC/HOBt Moderately EffectiveCan be used, but may require longer reaction times and double coupling.

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of Fmoc-N-Me-DL-Ala-OH in manual Fmoc-based SPPS. Optimization may be required for specific peptide sequences and automated synthesizers.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-N-Me-DL-Ala-OH

This protocol outlines the key steps for a single coupling cycle.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-N-Me-DL-Ala-OH

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% Piperidine (B6355638) in DMF (v/v)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Bromophenol Blue monitoring solution (0.05% in DMF)

Workflow Diagram:

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-DL-Ala-OH HATU, DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Bromophenol Blue Test Wash2->Monitoring Monitoring->Coupling If incomplete (Double Couple) Repeat Repeat Cycle Monitoring->Repeat If complete

Caption: General workflow for a single coupling cycle in SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-DL-Ala-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the coupling step can be repeated (double coupling).[7]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

    • Wash with DCM (3 times) and then DMF (3 times).

  • Monitoring Coupling Completion (Bromophenol Blue Test):

    • Take a small sample of resin beads (approx. 5-10 mg) and wash them with DMF and then methanol.

    • Add a few drops of the bromophenol blue solution to the beads.

    • Observe the color:

      • Yellow/Orange: The coupling is complete (no free secondary amine).

      • Blue/Green: The coupling is incomplete. A second coupling is recommended.[5]

  • Capping (Optional): If the coupling remains incomplete after a double coupling, unreacted amines can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

  • Repeat Cycle: Continue with the next amino acid in the sequence by returning to the Fmoc deprotection step.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Gently agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Signaling Pathway

While there is no specific signaling pathway directly attributed to a peptide solely containing this compound, the incorporation of N-methylated amino acids is a strategy to modulate the activity of bioactive peptides that do interact with specific pathways. For illustrative purposes, the signaling pathway of β-alanine, a structural analog, is presented below. β-alanine is an agonist for the Mas-related G protein-coupled receptor D (MRGPRD), which is involved in sensory neuron activation and inflammatory responses.[8][9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BetaAla β-Alanine MRGPRD MRGPRD BetaAla->MRGPRD binds Gq Gαq MRGPRD->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates IKK IKK complex PKC->IKK activates NFkB_Ikb NF-κB-IκB IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to promoter Transcription Gene Transcription DNA->Transcription IL6_mRNA IL-6 mRNA Transcription->IL6_mRNA IL6_protein IL-6 Protein (Secretion) IL6_mRNA->IL6_protein translation

Caption: β-Alanine signaling through the MRGPRD receptor.[8][9][10]

Applications of Peptides Containing N-Methyl-DL-Alanine

The incorporation of this compound into peptides can be advantageous for a variety of research and therapeutic applications:

  • Drug Discovery and Development: N-methylated peptides often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development.[1][2] The enhanced stability and cell permeability can lead to drugs with better efficacy and oral bioavailability.

  • Peptidomimetic Research: this compound is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties.[3]

  • Neuroscience Research: N-methylated amino acids can be incorporated into neuropeptides to study their structure-activity relationships and to develop analogs with prolonged effects for investigating neurological pathways and disorders.

  • Enzyme Inhibitors: The conformational constraints introduced by N-methylation can be used to design potent and selective enzyme inhibitors.[1]

Conclusion

The use of this compound in solid-phase peptide synthesis, while challenging, offers a valuable tool for the development of novel peptides with enhanced therapeutic potential. By employing potent coupling reagents, optimizing reaction conditions, and utilizing appropriate monitoring techniques, researchers can successfully incorporate this N-methylated amino acid into their peptide sequences. The resulting peptides, with their improved stability and modified conformations, hold significant promise for advancing drug discovery and biomedical research.

References

Application Notes and Protocols for Incorporating N-Methyl-DL-alanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved cell permeability, and conformational constraints that may enhance target affinity and selectivity.[1][2][3] N-Methyl-DL-alanine, a racemic mixture of N-methylated alanine (B10760859), presents a unique building block for creating diverse peptide libraries. Its incorporation, however, introduces significant synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group, which complicates peptide bond formation.[2][4]

These application notes provide detailed protocols for the incorporation of N-Methyl-DL-alanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), address common challenges, and offer strategies for successful synthesis and purification.

Challenges in Incorporating N-Methyl-DL-alanine

The primary obstacles in the synthesis of peptides containing N-Methyl-DL-alanine include:

  • Steric Hindrance: The N-methyl group physically obstructs the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to non-methylated counterparts.[4] This is particularly challenging when coupling an amino acid to an N-methylated residue.[5]

  • Racemization: The use of a DL-racemic mixture will result in the synthesis of diastereomeric peptides, which can complicate purification and characterization.

  • Inefficient Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often ineffective for sterically hindered N-methylated amino acids.[4]

  • Side Reactions: During final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions such as fragmentation between consecutive N-methylamino acids and diketopiperazine formation can occur.[5]

  • Inadequate Monitoring: The standard ninhydrin (B49086) test for monitoring coupling completion is ineffective for secondary amines like N-methylated amino acids.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-DL-alanine

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating an N-Methyl-DL-alanine residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-DL-alanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Potent coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).[2]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of a standard coupling reagent like HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HBTU solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Once the coupling is complete, drain and wash the resin with DMF (3 times) and DCM (3 times).

  • N-Methyl-DL-alanine Coupling:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-DL-alanine and 4 equivalents of HATU in DMF.[4][6]

    • Add 8 equivalents of DIPEA.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for an extended period (e.g., 2-4 hours).[4]

    • Monitoring: The standard Kaiser test will not work. Use the bromophenol blue test to monitor coupling completion.[4][6][7]

    • If the coupling is incomplete, a second coupling with fresh reagents is recommended.[4]

    • Once coupling is complete, drain and wash the resin as in step 3.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.[8]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the diastereomeric peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Characterization: Confirm the identity and purity of the peptide isomers by mass spectrometry and analytical HPLC.[8]

Protocol 2: On-Resin N-Methylation

An alternative to using pre-synthesized Fmoc-N-Methyl-DL-alanine is to perform the methylation directly on the resin-bound peptide.[1][10][11]

Procedure:

  • After coupling the alanine residue, perform Fmoc deprotection as described in Protocol 1, step 2.

  • o-NBS Protection: Treat the resin-bound peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base (e.g., collidine) in DMF.

  • Methylation: Methylate the resulting sulfonamide using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) and a base (e.g., DBU or MTBD).[12]

  • o-NBS Deprotection: Remove the o-NBS group by treating the resin with β-mercaptoethanol and DBU in DMF.[10]

  • Proceed with the coupling of the next amino acid using a potent coupling reagent as described in Protocol 1, step 4.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentEfficacy for N-Methylated CouplingsNotes
HBTU, HCTULess EffectiveOften result in low yields and incomplete couplings.[4]
HATU Highly Effective A recommended reagent for difficult couplings.[4][6][13]
PyAOP Highly Effective A phosphonium-based reagent, very effective for sterically hindered couplings.[4][5][14]
PyBOP/HOAt Highly Effective The addition of HOAt enhances coupling efficiency.[4][5]
COMU Highly Effective Offers comparable efficiency to HATU with improved safety and solubility.[1][13]

Table 2: Illustrative Purification Outcomes for a Diastereomeric Peptide Mixture

PropertyDescription
Crude Purity (by HPLC)50-70% (combined diastereomers)
RP-HPLC SeparationTwo major peaks corresponding to the diastereomers. Baseline separation may require optimized gradient conditions.
Final Purity (per isomer)>95% after purification
CharacterizationEach peak should be collected and analyzed separately by mass spectrometry to confirm the expected molecular weight.

Visualizations

Signaling Pathway

G Generalized Peptide-Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand N-Me-DL-Ala Peptide Receptor G-Protein Coupled Receptor Peptide_Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Generalized peptide-receptor signaling cascade.

Experimental Workflow

G SPPS Workflow for N-Methyl-DL-alanine Incorporation Start Start: Fmoc-Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash1->Coupling Standard_Coupling Standard AA Coupling (e.g., HBTU/DIPEA) Coupling->Standard_Coupling No NMe_Coupling N-Me-DL-Ala Coupling (HATU/DIPEA) Coupling->NMe_Coupling Yes (N-Me-DL-Ala) Wash2 Wash (DMF/DCM) Standard_Coupling->Wash2 NMe_Coupling->Wash2 Final_AA Final Amino Acid? Wash2->Final_AA Final_AA->Deprotection No Final_Deprotection 4. Final Fmoc Deprotection Final_AA->Final_Deprotection Yes Cleavage 5. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 6. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Characterization 7. Characterization (MS & Analytical HPLC) Purification->Characterization End End: Purified Diastereomers Characterization->End

Caption: SPPS workflow for N-Methyl-DL-alanine peptides.

References

Application Notes and Protocols: N-Methyl-DL-alanine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-DL-alanine (NMDLA) is a non-proteinogenic, N-methylated derivative of the amino acid alanine.[1] Its structural modifications, specifically the methylation of the amino group, confer unique chemical and biological properties that make it a compound of interest in neuropharmacology.[1] In research, NMDLA is utilized as a tool to investigate neurotransmitter systems, as a building block in the synthesis of novel peptides with modified pharmacological profiles, and in studies of amino acid transport mechanisms.[2][3]

It is critical to distinguish N-Methyl-DL-alanine from the similarly named but functionally distinct N-Methyl-D-aspartate (NMDA). NMDA is a potent and specific agonist of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system.[4][5] While NMDLA is structurally different, its similarity to D-alanine, an endogenous co-agonist at the NMDA receptor's glycine (B1666218) binding site, suggests a potential modulatory role at this receptor, which is a primary focus of its application in neuropharmacology.[4][6][7]

These notes provide an overview of the hypothesized mechanism of action for NMDLA, summarize relevant quantitative data from related compounds, and offer detailed protocols for its application in key neuropharmacological experiments.

Hypothesized Mechanism of Action: Modulation of NMDA Receptor Signaling

The primary putative mechanism for N-Methyl-DL-alanine's activity in the central nervous system is its interaction with the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (typically glycine or D-serine) for activation.[4][8] D-alanine is a known endogenous co-agonist at the glycine binding site.[4][7][9] Given that NMDLA is a racemic mixture containing the D-isomer, it is hypothesized to act as a modulator at this site.

Upon binding of glutamate and a co-agonist, and concurrent depolarization of the neuronal membrane to relieve a magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing an influx of calcium ions (Ca²⁺).[10][11] This calcium influx acts as a critical second messenger, activating a cascade of downstream signaling pathways involving protein kinases such as CaMKII, PKA, PKC, and MAPK.[10][12] These pathways ultimately lead to the phosphorylation of transcription factors like CREB, resulting in changes in gene expression that are fundamental to synaptic plasticity, learning, and memory.[10] The potential for NMDLA to modulate this cascade makes it a valuable tool for studying these neurological processes.

NMDAR_Signaling_Pathway cluster_0 cluster_1 Postsynaptic Membrane cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Glutamate Glutamate NMDAR GluN1/GluN2 NMDA Receptor Glutamate->NMDAR:g Binds NMDLA N-Methyl-DL-alanine (as co-agonist) NMDLA->NMDAR:g Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel CaMKII CaMKII Ca_influx->CaMKII Activates PKC PKC Ca_influx->PKC Activates PKA PKA Ca_influx->PKA Activates MAPK MAPK CaMKII->MAPK Activates PKC->MAPK Activates PKA->MAPK Activates CREB CREB Phosphorylation MAPK->CREB Activates Gene Gene Expression & Synaptic Plasticity CREB->Gene Regulates

Caption: Putative NMDA receptor signaling pathway modulated by NMDLA.

Quantitative Data Summary

Direct quantitative data for N-Methyl-DL-alanine is limited in the available literature. The following table summarizes key metrics for structurally or functionally related compounds to provide context for experimental design.

Compound/AnalogAssay TypeTarget/SystemParameterValueReference
[Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin IIIsolated Rat Uterus (In Vitro)Angiotensin II ReceptorAntagonist Activity (pA₂)8.2[1]
[Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin IIRat Pressor Assay (In Vivo)Angiotensin II ReceptorAgonist Activity (% of Angiotensin II)0.9%[1]
L-phenylalaninePatch-Clamp on Hippocampal NeuronsNMDA ReceptorInhibition of I(NMDA) (IC₅₀)1.71 ± 0.24 mM[13]
D-alanineElectrophysiologyNMDA Receptor (Glycine Site)Agonist Response (% of Glycine)62%[6]
L-alanineElectrophysiologyNMDA Receptor (Glycine Site)Agonist Response (% of Glycine)12%[6]

Applications & Experimental Protocols

Application 1: Characterization of NMDA Receptor Modulation

NMDLA can be used to investigate the function and pharmacology of the NMDA receptor's glycine co-agonist site. By measuring its effect on NMDA-activated currents, researchers can determine if it acts as an agonist, antagonist, or partial agonist.

Protocol 1: Patch-Clamp Electrophysiology on Cultured Neurons

This protocol is adapted from methods used to study the effects of amino acids on NMDA-activated currents in cultured hippocampal neurons.[13]

Objective: To determine the effect of N-Methyl-DL-alanine on NMDA receptor-mediated currents.

Materials:

  • Primary hippocampal or cortical neuron cultures.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 25 HEPES, 10 glucose, 0.001 glycine (for control), pH 7.4.

  • Internal patch pipette solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, pH 7.2.

  • Agonists: NMDA, Glycine.

  • Test Compound: N-Methyl-DL-alanine (NMDLA) stock solution.

  • Antagonist (for control): MK-801.

  • Patch-clamp amplifier and data acquisition system.

Methodology:

  • Cell Culture: Plate primary neurons on glass coverslips and culture for 7-14 days to allow for mature expression of NMDA receptors.

  • Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Whole-Cell Patching: Establish a whole-cell patch-clamp recording from a selected neuron. Clamp the cell at a holding potential of -60 mV.

  • Application of Agonists: Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 1 µM glycine) using a rapid perfusion system to elicit an inward NMDA-activated current (I(NMDA)).

  • Application of NMDLA:

    • Agonist Effect: In a glycine-free external solution, apply NMDA along with varying concentrations of NMDLA to determine if NMDLA can act as a co-agonist.

    • Modulatory Effect: In the presence of a fixed, sub-saturating concentration of glycine, co-apply varying concentrations of NMDLA with NMDA to assess potentiation or inhibition.

  • Data Analysis: Measure the peak amplitude of the inward currents. Plot a concentration-response curve for NMDLA to determine its EC₅₀ (if an agonist) or IC₅₀ (if an antagonist).

Patch_Clamp_Workflow start Start prep Prepare Primary Neuron Culture start->prep patch Establish Whole-Cell Patch-Clamp Recording prep->patch control Apply NMDA + Glycine (Record Control I(NMDA)) patch->control wash1 Washout control->wash1 test Apply NMDA + NMDLA (Varying Concentrations) wash1->test wash2 Washout test->wash2 analysis Measure Peak Current Amplitudes wash2->analysis curve Generate Concentration- Response Curve analysis->curve end End curve->end

Caption: Workflow for patch-clamp analysis of NMDLA effects on NMDA currents.
Application 2: Investigation of Neuroprotection

NMDLA can be evaluated for potential neuroprotective effects against glutamate-induced excitotoxicity, a process heavily mediated by over-activation of NMDA receptors.[8]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Excitotoxicity

This protocol is used to assess cell death by measuring the release of LDH from damaged neurons into the culture medium.[8]

Objective: To determine if N-Methyl-DL-alanine can protect neurons from glutamate-induced cell death.

Materials:

  • Primary cortical or hippocampal neuron cultures in 96-well plates.

  • Neurobasal medium with supplements (e.g., B27, GlutaMAX).

  • Glutamate stock solution.

  • N-Methyl-DL-alanine (NMDLA) stock solution.

  • Commercially available LDH cytotoxicity assay kit.

Methodology:

  • Cell Culture: Plate primary neurons in 96-well plates and culture for 7-10 days to allow for maturation.

  • Pre-treatment: Pre-treat the neurons with various concentrations of NMDLA for 1-2 hours. Include a vehicle-only control group.

  • Induce Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes. A negative control group should not be exposed to glutamate.

  • Post-treatment: Remove the glutamate-containing medium and replace it with fresh medium containing the same concentrations of NMDLA as in the pre-treatment step.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • LDH Measurement: After incubation, collect the culture medium. Measure the amount of LDH released into the medium using an LDH assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to a maximum LDH release control (cells lysed completely). Compare the cytotoxicity in NMDLA-treated groups to the glutamate-only group to determine neuroprotective effects.

LDH_Assay_Workflow start Start plate Plate and Mature Primary Neurons (96-well plate) start->plate pretreat Pre-treat with NMDLA (Varying Concentrations) plate->pretreat excite Induce Excitotoxicity with Glutamate pretreat->excite posttreat Replace Medium (with NMDLA) excite->posttreat incubate Incubate for 24 hours posttreat->incubate measure Collect Supernatant & Measure LDH Release incubate->measure analyze Calculate % Cytotoxicity and Neuroprotection measure->analyze end End analyze->end Peptide_Assay_Workflow cluster_0 In Vitro Assay cluster_1 In Vivo Assay start_vitro Isolate Rat Uterine Horn mount Mount Tissue in Organ Bath start_vitro->mount equil Equilibrate mount->equil test_vitro Apply Test Peptide & Standard Agonist equil->test_vitro analyze_vitro Calculate pA₂ or EC₅₀ test_vitro->analyze_vitro start_vivo Anesthetize Rat & Cannulate Vessels stabilize Stabilize Blood Pressure start_vivo->stabilize test_vivo Administer Test Peptide via Jugular Vein stabilize->test_vivo measure_vivo Record Blood Pressure from Carotid Artery test_vivo->measure_vivo analyze_vivo Quantify Pressor Response measure_vivo->analyze_vivo synthesis Synthesize Peptide with NMDLA synthesis->start_vitro Test Activity synthesis->start_vivo Test Effect

References

Application Notes and Protocols for the Synthesis of Peptides Containing N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can significantly improve metabolic stability, increase oral bioavailability, and modulate receptor selectivity by introducing conformational constraints and resistance to enzymatic degradation.[1] However, the synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies and potential side reactions.[1] These application notes provide detailed protocols and comparative data to guide researchers in the successful synthesis of peptides containing N-Methyl-DL-alanine.

N-Methyl-DL-alanine is a derivative of the amino acid alanine (B10760859) where a methyl group is attached to the alpha-amino group. This modification makes it a valuable building block in the synthesis of peptidomimetics and other modified peptides for drug discovery and development.[2][3] Its applications are being explored in neuroscience for its potential effects on neurotransmitter systems and in broader pharmaceutical development to improve the pharmacokinetic profiles of peptide-based drugs.[2]

Challenges in Synthesis

The primary challenge in synthesizing peptides with N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine. This makes the formation of the peptide bond more difficult compared to coupling with primary amines. Consequently, standard coupling reagents are often inefficient, and more potent activators are required to achieve high yields.[1]

Another significant challenge is the potential for racemization at the activated C-terminal amino acid during the coupling step, especially under the basic conditions often required for activation. Furthermore, side reactions such as diketopiperazine formation can occur, particularly when dealing with dipeptides.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of peptides containing N-Methyl-DL-alanine. The following tables summarize the performance of various coupling reagents in terms of yield and potential for racemization.

Table 1: Coupling Efficiency of Common Reagents in Solution-Phase Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
HATU NoneDIPEA>95Highly effective for sterically hindered couplings.
HCTU NoneDIPEA90-95Generally effective, but may be less so than HATU for particularly difficult couplings.
PyBOP HOAtDIPEA85-95A well-established reagent, often used with HOAt to improve efficiency and reduce racemization.
COMU NoneDIPEA>95A newer generation uronium salt with high efficiency, comparable to HATU.
DIC HOBtNMM60-80A carbodiimide-based reagent; generally less effective for N-methylated amino acids and may require longer reaction times.

Data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Racemization Potential of Coupling Reagents

Coupling ReagentRacemization PotentialKey Considerations
HATU Low to ModerateThe use of a strong base like DIPEA can increase the risk of racemization, especially with prolonged reaction times.
HCTU Low to ModerateSimilar profile to HATU.
PyBOP/HOAt LowThe addition of HOAt is crucial for suppressing racemization.
COMU LowGenerally considered to have a low propensity for racemization.
DIC/HOBt Moderate to HighCarbodiimide-based methods are more prone to racemization, although the use of HOBt helps to mitigate this.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide containing N-Methyl-DL-alanine

This protocol describes the manual synthesis of a model tripeptide, Fmoc-Ala-(N-Me)Ala-Gly-OH, on a Wang resin.

Materials:

  • Wang resin pre-loaded with Fmoc-Gly

  • Fmoc-N-Methyl-DL-alanine

  • Fmoc-L-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (B6355638)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • Bromophenol Blue solution in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of Fmoc-N-Methyl-DL-alanine:

    • In a separate vial, dissolve Fmoc-N-Methyl-DL-alanine (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitoring the Coupling: Perform a Bromophenol Blue test.[1] Take a few beads of resin, wash them with DMF, and add a drop of the Bromophenol Blue solution. A blue color indicates an incomplete reaction (free amine), while a yellow/orange color indicates completion.[1] If the test is positive (blue), continue the coupling for another hour and re-test.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-L-alanine: Repeat step 3 with Fmoc-L-alanine.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of a Dipeptide: Fmoc-Ala-(N-Me)Ala-OMe

This protocol details the synthesis of a protected dipeptide in solution.

Materials:

  • N-Methyl-DL-alanine methyl ester hydrochloride

  • Fmoc-L-alanine

  • HATU

  • DIPEA

  • DMF (anhydrous)

  • DCM

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of the Amine Component:

    • Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the salt.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.

  • Coupling Reaction:

    • Add the activated Fmoc-L-alanine solution to the solution of the amine component.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction may take several hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Washing s3->s4 s4->s2 Repeat for each amino acid s5 Cleavage & Deprotection s4->s5 Final cycle s6 Purification s5->s6 sol1 Amine Preparation sol3 Coupling Reaction sol1->sol3 sol2 Carboxylic Acid Activation sol2->sol3 sol4 Work-up sol3->sol4 sol5 Purification sol4->sol5

Caption: General workflows for Solid-Phase and Solution-Phase peptide synthesis.

Logical Relationship of Synthesis Steps

G Protect Protect Amino Acids Activate Activate Carboxyl Group Protect->Activate Couple Couple Amino Acids Activate->Couple Repeat Repeat Cycle Couple->Repeat Deprotect Deprotect Amino Group Deprotect->Couple Repeat->Deprotect Final_Deprotect Final Deprotection & Cleavage Repeat->Final_Deprotect G cluster_cell Target Cell Ligand N-Methylated Somatostatin Analog Receptor SSTR2 (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+) G_protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates targets leading to Ion_Channel->Cellular_Response Alters membrane potential leading to

References

N-Methyl-DL-alanine: A Versatile Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine is a non-proteinogenic amino acid that serves as a critical building block in the design and synthesis of peptidomimetics. Its incorporation into peptide backbones offers a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low membrane permeability. These application notes provide a comprehensive overview of the utility of N-Methyl-DL-alanine, including detailed experimental protocols and comparative data to guide researchers in the development of next-generation peptide-based drugs.

Physicochemical Properties of N-Methyl-DL-alanine

A thorough understanding of the physicochemical properties of N-Methyl-DL-alanine is fundamental for its effective application in peptidomimetic design.

PropertyValue
CAS Number 600-21-5
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Appearance White to off-white powder
Melting Point 295 - 299 °C
Solubility Soluble in water

Advantages of Incorporating N-Methyl-DL-alanine into Peptidomimetics

The strategic incorporation of an N-methyl group on the alanine (B10760859) residue profoundly alters the physicochemical and biological properties of a peptide. This modification is a key tool in medicinal chemistry to enhance the drug-like characteristics of peptide therapeutics.[1]

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1][2] Proteases recognize and cleave peptide bonds through interactions with the amide protons. The substitution of the amide proton with a methyl group in N-Methyl-DL-alanine disrupts this recognition by creating steric hindrance and removing a key hydrogen bond donor, thereby shielding the peptide backbone from proteolytic enzymes and significantly increasing its in vivo half-life.[1]

Improved Membrane Permeability: N-methylation can enhance the ability of a peptide to cross biological membranes. By removing a hydrogen bond donor, the overall polarity of the peptide is reduced, leading to increased lipophilicity. This alteration in physicochemical properties can improve passive diffusion across cell membranes, a critical factor for targeting intracellular proteins.[3][4]

Conformational Control and Receptor Binding: The introduction of a methyl group on the amide nitrogen restricts the conformational flexibility of the peptide backbone.[4] This can lock the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor.[1] However, the effect on receptor binding is highly dependent on the specific position of N-methylation within the peptide sequence.[1]

Quantitative Comparison of N-Methylated vs. Non-Methylated Peptides

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key pharmacological properties of peptides.

Table 1: Proteolytic Stability

PeptideModificationProteaseHalf-Life (t½)Fold Increase in Stability
Model PeptideUnmodifiedTrypsin2.5 min-
Model PeptideN-Me-LysTrypsin30 min12
Model PeptideN-Me-LeuTrypsin> 24 h> 576
Model PeptideN-Me-TyrTrypsin> 24 h> 576
Model PeptideN-Me-AspTrypsin180 min72

Data adapted from a study on N-methyl scanning mutagenesis.[5]

Table 2: Membrane Permeability (PAMPA Assay)

PeptideModificationPermeability (% T)
Cyclic Peptide 1Non-methylated~6%
Cyclic Peptide 15N-methylated17%
Cyclic Peptide 3Non-methylated~2%
Cyclic Peptide 3N-methylated~55%
Cyclic Peptide 4Non-methylated~5%
Cyclic Peptide 4N-methylated~50%

% T represents the percentage of the analyte that crossed the artificial membrane after 16 hours.[6][7]

Table 3: Receptor Binding Affinity (Somatostatin Analogs)

AnalogN-Methylation PositionReceptor SubtypeBinding Affinity (IC₅₀, nM)
DPhe SeriesNonesst5>1000
DPhe SeriesDTrp(8)sst50.05
Tyr SeriesNonesst3>1000
Tyr SeriesTyr(5)sst30.8
Tyr SeriesCys(6)sst31.2

Data from a systematic N-methyl scan of somatostatin (B550006) octapeptide agonists.[8]

Table 4: Receptor Binding Affinity (Enkephalin Analogs)

AnalogModificationμ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)
Parent PeptideNon-methylated1.50.8
Analog 1Phe(NMe)2.13.5
Analog 5Phe(NMe), Cys(NMe)4.215.6

Data from a study on N-methylated cyclic enkephalin analogs.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of peptidomimetics containing N-Methyl-DL-alanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis of a peptide containing an N-methylated residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide ChemMatrix resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-DL-alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activation solution to the resin and shake for 2-4 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm coupling completion using a Kaiser test.

  • N-Methyl-DL-alanine Coupling:

    • Due to steric hindrance, the coupling of N-methylated amino acids is more challenging.[10] The use of a more potent coupling reagent like HATU is recommended for difficult couplings.

    • Dissolve Fmoc-N-Methyl-DL-alanine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated N-methylated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.

    • Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine. Alternative tests like the isatin (B1672199) test or chloranil (B122849) test should be used.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of N-methylated peptides in the presence of a protease.

Materials:

  • Synthesized peptide (N-methylated and non-methylated control)

  • Protease solution (e.g., Trypsin, Chymotrypsin) in appropriate buffer

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to evaluate the passive permeability of peptides across an artificial membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate buffer saline (PBS), pH 7.4

  • Peptide stock solutions

  • Plate reader

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Add the peptide solutions (dissolved in PBS) to the wells of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Signaling Pathways and Experimental Workflows

The incorporation of N-Methyl-DL-alanine can significantly impact the interaction of peptidomimetics with their biological targets, thereby modulating specific signaling pathways.

Somatostatin Receptor Signaling Pathway

N-methylated somatostatin analogs can exhibit altered binding affinities and selectivities for different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs). Activation of SSTRs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects downstream signaling cascades involved in hormone secretion and cell proliferation.[11][12][13]

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR SSTR G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NMe_SST N-Methylated Somatostatin Analog NMe_SST->SSTR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Hormone Synthesis, Proliferation) CREB->Gene_Expression Regulates

Caption: N-Methylated somatostatin analog signaling pathway.

Opioid Receptor Signaling Pathway

N-methylated enkephalin and endomorphin analogs are designed to target opioid receptors (μ, δ, κ), which are also GPCRs. Activation of these receptors, particularly the μ-opioid receptor (MOR), leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, ultimately leading to analgesia.[14]

Opioid_Signaling cluster_membrane Neuronal Membrane Opioid_Receptor Opioid Receptor (e.g., MOR) G_protein Gi/o Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux NMe_Opioid N-Methylated Opioid Analog NMe_Opioid->Opioid_Receptor Binds Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release K_efflux->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: N-Methylated opioid analog signaling pathway leading to analgesia.

Experimental Workflow for Peptidomimetic Development

The development of peptidomimetics incorporating N-Methyl-DL-alanine follows a logical workflow from initial design to biological evaluation.

Peptidomimetic_Workflow Design Peptide Design & Selection for N-Methylation Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Permeability_Assay Membrane Permeability Assay (e.g., PAMPA) Characterization->Permeability_Assay Binding_Assay Receptor Binding Assay (Ki / IC50 Determination) Characterization->Binding_Assay Lead_Optimization Lead Optimization Stability_Assay->Lead_Optimization Permeability_Assay->Lead_Optimization Functional_Assay In Vitro / In Vivo Functional Assays Binding_Assay->Functional_Assay Functional_Assay->Lead_Optimization

Caption: Workflow for the development and evaluation of N-methylated peptidomimetics.

References

Application Notes and Protocols for the Quantification of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Methyl-DL-alanine, a non-proteinogenic amino acid of interest in peptide chemistry and drug development. The methods outlined below are suitable for the quantification of N-Methyl-DL-alanine in various matrices and for the chiral separation of its D and L enantiomers.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with pre-column derivatization and fluorescence detection is a highly sensitive and selective method for the quantification of amino acids, including N-Methyl-DL-alanine.[1] Derivatization with a fluorescent tag is necessary to enable sensitive detection.

Application Note

This method is ideal for applications requiring high sensitivity, such as the analysis of N-Methyl-DL-alanine in biological fluids or pharmaceutical formulations at low concentrations. The choice of derivatizing agent is critical and can influence sensitivity and selectivity. Common derivatizing agents for amino acids that can be adapted for N-Methyl-DL-alanine include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and o-phthalaldehyde (B127526) (OPA).[1] For chiral separation of N-Methyl-D-alanine and N-Methyl-L-alanine, a chiral derivatizing reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-FLD methods for amino acid analysis. Data for N-Methyl-DL-alanine may be limited; therefore, data from structurally similar compounds are included for reference.

ParameterHPLC-FLD with AQC DerivatizationHPLC-FLD with OPA Derivatization
Limit of Detection (LOD) 0.13 pM - 0.37 pM (for various amino acids)[2][3]Picomolar concentrations[1]
Limit of Quantification (LOQ) Not explicitly found for N-Methyl-DL-alanineNot explicitly found for N-Methyl-DL-alanine
Linearity (R²) ≥0.99 (for various amino acids)[2][3]Typically >0.99
Accuracy (% Recovery) 70% - 109% (for various amino acids)[2][3]Matrix-dependent, typically 80-120%
Precision (%RSD) < 2.35% (for various amino acids)[2][3]Typically < 15%
Experimental Protocol: Chiral Separation using Marfey's Reagent

This protocol describes the derivatization of N-Methyl-DL-alanine with Marfey's reagent followed by HPLC-FLD analysis for the separation and quantification of its enantiomers.

Materials:

  • N-Methyl-DL-alanine standard or sample

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (20 mM in acetonitrile)

  • 0.5 M Triethylamine (TEA) in water

  • 1% H₂SO₄ in 20% acetonitrile (B52724) (quenching solution)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Sample Preparation:

    • For liquid samples, take an appropriate volume. For solid samples, dissolve a known quantity in a suitable solvent (e.g., water or buffer).

  • Derivatization:

    • To 10 µL of the sample or standard solution, add 24 µL of 20 mM Marfey's reagent in ACN.

    • Add 6 µL of 0.5 M TEA to initiate the reaction.

    • Vortex the mixture and incubate at 37°C for 1 hour in the dark.

  • Quenching:

    • Stop the reaction by adding the quenching solution.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Optimize the gradient to achieve baseline separation of the diastereomers. A typical starting point is a linear gradient from a low percentage of B to a higher percentage over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 500 nm.

Workflow Diagram```dot

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample/Standard Derivatization Derivatization with Marfey's Reagent Sample->Derivatization Add Marfey's reagent & TEA Quenching Reaction Quenching Derivatization->Quenching Incubate 37°C, 1h HPLC HPLC Separation (C18 Column) Quenching->HPLC Inject FLD Fluorescence Detection HPLC->FLD Data Data Acquisition and Quantification FLD->Data

Caption: Workflow for HILIC-MS/MS analysis of N-Methyl-DL-alanine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile compounds. Due to the polar nature of N-Methyl-DL-alanine, derivatization is required to increase its volatility. [4][5]

Application Note

GC-MS offers excellent chromatographic resolution and is a robust technique for routine analysis. Silylation is a common derivatization method for amino acids, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). [4]For chiral analysis, a chiral GC column is typically required. [4]

Quantitative Data Summary

The following table provides illustrative performance characteristics for GC-MS analysis of amino acids after derivatization.

ParameterGC-MS with Silylation
Limit of Detection (LOD) Typically in the low µmol/L range [6][7]
Limit of Quantification (LOQ) Typically in the low µmol/L range [6][7]
Linearity (R²) > 0.99
Accuracy (% Recovery) Generally within 80-120%
Precision (%RSD) < 15%
Experimental Protocol: Silylation Derivatization

Materials:

  • N-Methyl-DL-alanine standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or other suitable solvent

  • Internal standard (e.g., a stable isotope-labeled amino acid)

Procedure:

  • Sample Preparation:

    • Place a known amount of the sample or standard in a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of MSTFA and 50 µL of pyridine.

    • Seal the vial tightly and heat at 70-100°C for 30-60 minutes to complete the derivatization reaction. [5]3. GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms) or a chiral column for enantiomeric separation.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to elute all derivatives.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the N-Methyl-DL-alanine derivative.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Dried Sample/Standard Derivatization Silylation (MSTFA) Sample->Derivatization Add MSTFA & heat GC GC Separation Derivatization->GC Inject MS MS Detection (EI, SIM) GC->MS Data Data Acquisition and Quantification MS->Data

Caption: Workflow for GC-MS analysis of N-Methyl-DL-alanine.

References

Application Notes and Protocols for HPLC Analysis of N-Methyl-DL-alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptide structures is a critical strategy in modern drug discovery and development. This modification can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation and biological activity. Consequently, robust analytical methods for the characterization and quantification of N-Methyl-DL-alanine containing peptides are essential for ensuring product quality, understanding pharmacokinetic profiles, and advancing drug development pipelines.

This document provides detailed application notes and experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing N-Methyl-DL-alanine. It covers methods for both achiral (reversed-phase and hydrophilic interaction) and chiral separations, addressing the need to resolve the D- and L-enantiomers of the N-methylated amino acid.

Data Presentation: Quantitative Analysis of N-Methylated Peptides

The retention behavior of peptides in reversed-phase HPLC is primarily influenced by their hydrophobicity. The N-methylation of an amino acid residue can subtly alter the overall hydrophobicity of a peptide, leading to changes in its retention time. The following tables provide illustrative quantitative data for the HPLC analysis of a model peptide and its N-methylated analogue.

Table 1: Reversed-Phase HPLC Retention Times of a Model Peptide and its N-Methylated Analogue

Peptide SequenceModificationRetention Time (minutes)
H-Ala-Gly-Phe-Val-OHNone15.2
H-(N-Me-Ala)-Gly-Phe-Val-OHN-Methyl-alanine15.8

Conditions: C18 column, linear gradient of acetonitrile (B52724) in water with 0.1% TFA.

Table 2: Chiral HPLC Separation of Diastereomeric N-Methyl-DL-alanine Dipeptides

Peptide SequenceRetention Time (minutes) - Isomer 1Retention Time (minutes) - Isomer 2Resolution (Rs)
H-(N-Me-D-Ala)-L-Phe-OH12.5--
H-(N-Me-L-Ala)-L-Phe-OH14.1-1.8
H-(N-Me-DL-Ala)-L-Phe-OH12.614.21.7

Conditions: Chiral stationary phase column (e.g., CHIROBIOTIC T), isocratic elution with a polar organic mobile phase.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Achiral Analysis of N-Methyl-DL-alanine Containing Peptides

This protocol is suitable for the routine analysis and purity assessment of synthesized peptides containing N-Methyl-DL-alanine.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Peptide standards and samples

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Dissolve the peptide sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-27 min: 65% to 95% B (linear gradient)

    • 27-30 min: 95% B (isocratic wash)

    • 30-32 min: 95% to 5% B (linear gradient)

    • 32-40 min: 5% B (isocratic re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • Integrate the peak areas to determine the purity of the peptide.

  • The identity of the peptide can be confirmed by collecting the peak fraction and analyzing it by mass spectrometry.

Protocol 2: Chiral HPLC for Separation of N-Methyl-DL-alanine Enantiomers in Peptides

This protocol is designed for the separation and quantification of diastereomers of peptides arising from the presence of both N-Methyl-D-alanine and N-Methyl-L-alanine.

1. Materials and Reagents:

  • HPLC-grade methanol, ethanol, or isopropanol

  • HPLC-grade acetonitrile

  • Acetic acid, glacial

  • Triethylamine (TEA)

  • Peptide standards and samples

  • Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)

2. Sample Preparation:

  • Dissolve the peptide sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

3. HPLC Conditions (Polar Organic Mode):

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 0.5 - 1.0 mL/min (optimize for best resolution)

  • Column Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peaks corresponding to the different diastereomers based on the retention times of pure standards (if available).

  • Calculate the enantiomeric excess (e.e.) or diastereomeric ratio by comparing the peak areas of the separated isomers.

Protocol 3: HILIC-MS/MS for the Analysis of Underivatized N-Methyl-DL-alanine Containing Peptides

This protocol is advantageous for the analysis of polar, N-methylated peptides, offering alternative selectivity to reversed-phase chromatography and direct compatibility with mass spectrometry without the need for derivatization.[1]

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid, MS-grade

  • Peptide standards and samples

  • HILIC column with an amide or diol stationary phase

2. Sample Preparation:

  • Dissolve the peptide sample in a solution of 90% acetonitrile/10% water with 0.1% formic acid to a concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

3. HILIC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B (linear gradient)

    • 15-17 min: 50% B (isocratic)

    • 17-18 min: 50% to 95% B (linear gradient)

    • 18-25 min: 95% B (isocratic re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: ESI-MS/MS in positive ion mode

4. Mass Spectrometry Parameters:

  • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific instrument and peptide.

  • Acquire full scan MS data to determine the molecular weight of the peptide.

  • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis Dissolution Dissolution in Mobile Phase Peptide_Synthesis->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Column Selection (RP, Chiral, or HILIC) HPLC_System->Column Mobile_Phase Mobile Phase Gradient Column->Mobile_Phase Detection Detection (UV or MS) Mobile_Phase->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Structural_Confirmation Structural Confirmation (MS/MS) Chromatogram->Structural_Confirmation

Caption: Experimental workflow for HPLC analysis of N-Methyl-DL-alanine containing peptides.

logical_relationship cluster_analysis_type Analytical Goal cluster_method Recommended HPLC Method Analyte N-Methyl-DL-alanine Containing Peptide Purity Purity & Quantification Analyte->Purity Chirality Chiral Separation Analyte->Chirality RP_HPLC Reversed-Phase HPLC Purity->RP_HPLC Primary Method HILIC HILIC Purity->HILIC Alternative for Polar Peptides Chiral_HPLC Chiral HPLC Chirality->Chiral_HPLC

Caption: Logical relationship for selecting the appropriate HPLC method.

References

N-Methyl-DL-alanine: A Versatile Tool for Elucidating Amino Acid Transport Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine, a non-proteinogenic amino acid analogue, serves as a valuable probe for investigating the intricacies of amino acid transport systems. Its unique structural feature, a methyl group on the alpha-amino nitrogen, imparts selectivity for certain transporters, making it an indispensable tool for differentiating and characterizing various transport pathways. This document provides detailed application notes and experimental protocols for utilizing N-Methyl-DL-alanine in the study of amino acid transporters, with a particular focus on its interaction with System A and its implications for cellular signaling pathways.

Key Applications of N-Methyl-DL-alanine

  • Selective Probe for System A: N-Methyl-DL-alanine is a well-established substrate for the sodium-dependent neutral amino acid transporter System A.[1] This specificity allows researchers to isolate and study the activity of System A in the presence of other transporters that do not recognize N-methylated amino acids, such as System ASC.

  • Competitive Inhibition Assays: Due to its interaction with specific transporters, N-Methyl-DL-alanine can be employed as a competitive inhibitor to determine the substrate specificity and kinetic parameters of various amino acid transporters.

  • Studying Amino Acid Sensing and Signaling: The transport of amino acids, including N-Methyl-DL-alanine, can influence intracellular signaling cascades, most notably the mammalian target of rapamycin (B549165) (mTOR) and the general control nonderepressible (GCN) pathways, which are central regulators of cell growth, proliferation, and metabolism.

Data Presentation: Quantitative Analysis of N-Methyl-DL-alanine Interaction with Amino Acid Transporters

While specific Ki or IC50 values for N-Methyl-DL-alanine across a wide range of transporters are not extensively documented in publicly available literature, the following table summarizes the known interactions and provides a framework for experimental determination of these values.

Transporter SystemSubstrate/InhibitorMethodCell Line/SystemQuantitative Data (IC50/Ki)Reference
System A N-Methyl-α-aminoisobutyric acid (MeAIB) - a classic System A substrate[14C]MeAIB UptakeSA1 transfected cellsKm ≈ 140 µM[1]
System A AlanineInhibition of [14C]MeAIB UptakeSA1 transfected cellsIC50 = 0.27 ± 0.05 mM[1]
System A ProlineInhibition of [14C]MeAIB UptakeSA1 transfected cellsIC50 = 0.41 ± 0.08 mM[1]
System A GlutamineInhibition of [14C]MeAIB UptakeSA1 transfected cellsIC50 = 0.51 ± 0.19 mM[1]
System A SerineInhibition of [14C]MeAIB UptakeSA1 transfected cellsIC50 = 0.36 ± 0.1 mM[1]
LAT1 Various Phenylalanine AnalogsInhibition of [3H]-gabapentin uptakeHEK-hLAT1 cellsIC50 values range from µM to mM[2][3]

Note: The provided data for System A utilizes MeAIB, a close structural and functional analog of N-Methyl-DL-alanine. Researchers can adapt the provided protocols to determine the specific kinetic parameters for N-Methyl-DL-alanine.

Experimental Protocols

Protocol 1: Competitive Inhibition of Amino Acid Uptake Using N-Methyl-DL-alanine

This protocol details a competitive inhibition assay to determine the IC50 value of N-Methyl-DL-alanine for a specific amino acid transporter using a radiolabeled substrate.

Workflow for Competitive Inhibition Assay

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells expressing the transporter of interest seeding Seed cells in a multi-well plate cell_culture->seeding wash1 Wash cells with uptake buffer seeding->wash1 preincubation Pre-incubate with varying concentrations of N-Methyl-DL-alanine wash1->preincubation add_radiolabel Add radiolabeled substrate (e.g., [3H]-Leucine) preincubation->add_radiolabel incubation Incubate for a defined time add_radiolabel->incubation wash2 Wash cells with ice-cold buffer to stop uptake incubation->wash2 lysis Lyse cells wash2->lysis scintillation Measure radioactivity using scintillation counting lysis->scintillation protein_assay Determine protein concentration lysis->protein_assay normalize Normalize radioactivity to protein concentration scintillation->normalize protein_assay->normalize plot Plot % inhibition vs. log[N-Methyl-DL-alanine] normalize->plot calculate_ic50 Calculate IC50 value plot->calculate_ic50 cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Culture cells expressing the transporter of interest seeding Seed cells in a multi-well plate cell_culture->seeding wash1 Wash cells with uptake buffer seeding->wash1 add_radiolabel Add varying concentrations of [3H]-N-Methyl-DL-alanine wash1->add_radiolabel incubation Incubate for different time points add_radiolabel->incubation wash2 Wash cells with ice-cold buffer to stop uptake incubation->wash2 lysis Lyse cells wash2->lysis scintillation Measure radioactivity lysis->scintillation protein_assay Determine protein concentration lysis->protein_assay normalize Normalize uptake to protein and time scintillation->normalize protein_assay->normalize plot Plot uptake vs. concentration (for Km and Vmax) or time normalize->plot calculate_kinetics Calculate kinetic parameters plot->calculate_kinetics cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMA N-Methyl-DL-alanine (extracellular) SystemA System A Transporter NMA->SystemA Transport NMA_in N-Methyl-DL-alanine (intracellular) SystemA->NMA_in mTORC1_inactive Inactive mTORC1 NMA_in->mTORC1_inactive Activates mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 Translation Protein Synthesis pS6K1->Translation Promotes p4EBP1 p-4E-BP1 fourEBP1->p4EBP1 p4EBP1->Translation Promotes cluster_prep Cell Treatment cluster_analysis Western Blot Analysis cell_culture Culture cells starvation Amino acid starve cells cell_culture->starvation treatment Treat with N-Methyl-DL-alanine starvation->treatment lysis Lyse cells and collect protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to membrane sds_page->transfer probing Probe with antibodies for p-S6K1, S6K1, p-4E-BP1, 4E-BP1 transfer->probing detection Detect and quantify protein bands probing->detection

References

Application Notes and Protocols for Enhancing Peptide Stability with N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the clinical success of a drug candidate. Peptides are notoriously susceptible to enzymatic degradation by proteases, leading to a short in vivo half-life and limited bioavailability.[1][2] A key strategy to overcome this hurdle is the site-specific modification of the peptide backbone, with N-methylation emerging as a particularly effective approach.[3][4] The incorporation of an N-methyl group on the amide nitrogen of an amino acid residue, such as in N-Methyl-DL-alanine, introduces steric hindrance that can significantly impede protease recognition and cleavage.[5] This modification can lead to a dramatic increase in proteolytic resistance, thereby enhancing the peptide's stability and pharmacokinetic profile.[1][6]

These application notes provide a comprehensive guide to utilizing N-Methyl-DL-alanine for enhancing peptide stability. We will delve into the quantitative impact of N-methylation on peptide half-life, provide detailed protocols for the synthesis of N-methylated peptides, and outline a method for assessing their stability against enzymatic degradation.

Data Presentation: The Impact of N-Methylation on Peptide Stability

The introduction of N-Methyl-alanine into a peptide sequence can lead to a substantial increase in its stability against proteolytic degradation. The following tables summarize quantitative data from various studies, highlighting the enhanced half-life of N-methylated peptides in the presence of proteases or serum.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Half-lifeReference
DKLYWWEFLNoneTrypsin1.5 min-[5]
DK(N-Me)LYWWEFLN-Methyl-LysTrypsin> 24 hours> 1000[5]
D(N-Me)KLYWWEFLN-Methyl-AspTrypsin180 min120[5]
DKLY(N-Me)WWEFLN-Methyl-TyrTrypsin108 min72[5]

Table 1: Effect of N-Methylation on the Stability of a G-protein Ligand Peptide against Trypsin. This table illustrates the dramatic increase in protease resistance upon single N-methyl substitutions at different positions within the peptide sequence.

Peptide TypeModificationEnvironmentHalf-life (t½)Reference
Alanine-based pentapeptideNoneElastase~20 min[6]
Alanine-based pentapeptideN-MethylatedElastase~60 min[6]

Table 2: Comparison of Half-life for an Alanine-based Pentapeptide with and without N-Methylation in the presence of Elastase. This table demonstrates a threefold increase in half-life with the introduction of an N-methyl group.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporating N-Methyl-DL-alanine

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating an N-Methyl-DL-alanine residue into a peptide chain.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-DL-alanine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Washing solvents: Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve 3-4 equivalents of the Fmoc-amino acid and a slightly lower equivalent of the coupling reagent (e.g., HATU) in DMF.

    • Add 6-8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of N-Methyl-DL-alanine:

    • The coupling of N-methylated amino acids is often slower due to steric hindrance.

    • Use a more potent coupling reagent like HATU.[5]

    • Dissolve 3-4 equivalents of Fmoc-N-Methyl-DL-alanine and a slightly lower equivalent of HATU in DMF.

    • Add 6-8 equivalents of DIPEA.

    • Increase the coupling time to 4-24 hours to ensure the reaction goes to completion.[7]

    • Monitor the coupling reaction using a Kaiser test (note: this test will be negative for the secondary amine of the N-methylated residue).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Solution-Phase Peptide Synthesis for a Dipeptide containing N-Methyl-L-alanine

This protocol describes the synthesis of a dipeptide (e.g., Fmoc-L-Ala-(N-Me)Ala-OMe) in solution.

Materials:

  • Fmoc-L-alanine

  • N-Methyl-L-alanine methyl ester hydrochloride (H-(N-Me)Ala-OMe·HCl)

  • Coupling reagent: HATU

  • Base: DIPEA

  • Solvents: Anhydrous DMF, DCM, Ethyl acetate, Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.[8]

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[8]

  • Coupling Reaction:

    • Add the activated Fmoc-L-alanine solution to the solution of the neutralized N-Methyl-L-alanine methyl ester.

    • Stir the reaction mixture at room temperature. The reaction may take several hours to reach completion due to the steric hindrance of the N-methyl group.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash chromatography on silica (B1680970) gel.

Protocol 3: Protease Stability Assay

This protocol provides a general method to assess the stability of N-methylated peptides against a specific protease, with analysis by RP-HPLC.

Materials:

  • N-methylated peptide and non-methylated control peptide

  • Protease (e.g., Trypsin, Chymotrypsin, Proteinase K)

  • Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)

Procedure:

  • Peptide and Protease Preparation:

    • Prepare stock solutions of the N-methylated and control peptides in the assay buffer.

    • Prepare a stock solution of the chosen protease in the assay buffer. The concentration will depend on the specific activity of the enzyme.

  • Degradation Reaction:

    • In a microcentrifuge tube, add the peptide solution to the assay buffer to a final desired concentration (e.g., 1 mg/mL).

    • Initiate the degradation by adding the protease solution to the peptide solution. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a gradient elution method to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm if the peptide contains aromatic residues).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

    • Compare the half-life of the N-methylated peptide with that of the non-methylated control.

Visualizations

cluster_Peptide Unmodified Peptide cluster_Protease Protease cluster_NMe_Peptide N-Methylated Peptide Peptide Peptide Backbone (-NH-CHR-CO-) Protease Protease Active Site Peptide->Protease Recognition & Binding Degradation Peptide Fragments (Loss of Activity) Protease->Degradation Cleavage NMe_Peptide N-Methylated Backbone (-N(CH3)-CHR-CO-) NMe_Peptide->Protease Steric Hindrance (Inhibited Binding) Stability Intact, Active Peptide NMe_Peptide->Stability Enhanced Stability

Caption: Mechanism of Enhanced Peptide Stability by N-Methylation.

start Start: Swell Resin in DMF deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash2 Wash (DMF, DCM) coupling->wash2 n_me_coupling N-Methyl-DL-alanine Coupling (Fmoc-(N-Me)Ala, HATU, DIPEA) Extended Time n_me_coupling->wash2 wash1->coupling Standard AA wash1->n_me_coupling N-Methyl-DL-alanine repeat Repeat for all Amino Acids wash2->repeat wash3 Wash (DMF, DCM) repeat->deprotection1 Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification end End: Pure N-Methylated Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

start Start: Prepare Peptide & Protease Solutions incubation Incubate Peptide with Protease at 37°C start->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling sampling->incubation Continue Incubation quenching Quench Reaction (e.g., with TFA) sampling->quenching hplc Analyze by RP-HPLC quenching->hplc data_analysis Quantify Intact Peptide Peak Area hplc->data_analysis half_life Calculate Half-Life (t½) data_analysis->half_life comparison Compare N-Me vs. Non-Me Peptide half_life->comparison end End: Stability Determined comparison->end

Caption: Workflow for a Protease Stability Assay.

References

Application Notes and Protocols for Improving Cell Permeability of Peptides using N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor pharmacokinetic properties, including low metabolic stability and limited cell permeability.[1] A key strategy to overcome these limitations is the N-methylation of the peptide backbone, which involves substituting a hydrogen atom with a methyl group on an amide nitrogen.[1] This modification can significantly enhance a peptide's ability to cross cell membranes, leading to improved bioavailability and therapeutic efficacy.[1][2] N-methylation reduces the number of hydrogen bond donors and increases lipophilicity, thereby lowering the energetic barrier for the peptide to transition from an aqueous environment into the lipid bilayer of the cell membrane.[1] This document provides detailed application notes, experimental protocols, and data on the use of N-methylation to improve the cell permeability of peptides.

Mechanism of Action

The primary mechanism by which N-methylation enhances cell permeability is through the reduction of the desolvation penalty upon entering the nonpolar lipid membrane. The amide protons of a peptide backbone form hydrogen bonds with water molecules in the extracellular space. For the peptide to cross the cell membrane, these hydrogen bonds must be broken, which requires a significant amount of energy. By replacing an amide proton with a methyl group, N-methylation eliminates a hydrogen bond donor, thus reducing the energy required for desolvation.[1] Additionally, the methyl group increases the overall lipophilicity of the peptide, making it more compatible with the hydrophobic core of the cell membrane.[1] N-methylation can also induce conformational changes in the peptide backbone, potentially favoring a more membrane-permeable structure.[3][4]

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of N-methylation on the cell permeability of cyclic peptides. The apparent permeability coefficient (Papp) is a common measure of permeability in in-vitro models like the Caco-2 cell monolayer assay, which is considered a good predictor of intestinal absorption in humans.[5]

Table 1: Caco-2 Permeability of N-Methylated Analogs of a Somatostatin Analog [3]

CompoundNumber of N-Methyl GroupsPosition of N-MethylationCaco-2 Papp (x 10⁻⁶ cm/s)
Parent Peptide0-< 0.1
Analog 11Phe¹¹0.5
Analog 22D-Trp⁸, Lys⁹2.0
Analog 3 3 D-Trp⁸, Lys⁹, Phe¹¹ 4.0
Analog 41Lys⁹0.8

Data highlights that both the number and position of N-methyl groups are crucial for enhancing permeability, with the triply-methylated analog showing the highest permeability.

Table 2: Caco-2 Permeability of a Library of N-Methylated Cyclic Hexa-Alanine Peptides [5][6]

Peptide CategoryNumber of N-Methyl GroupsPermeability Range (Papp in cm/s)Number of Highly Permeable Peptides (Papp > 1 x 10⁻⁵ cm/s)
Single N-methylated1< 1 x 10⁻⁷0
Di-N-methylated2< 1 x 10⁻⁷ to > 1 x 10⁻⁵4
Tri-N-methylated3< 1 x 10⁻⁷ to > 1 x 10⁻⁵1
Tetra-N-methylated4< 1 x 10⁻⁷ to > 1 x 10⁻⁵5
Penta-N-methylated5< 1 x 10⁻⁶0

This study demonstrates that there is no simple correlation between the number of N-methyl groups and permeability.[6] However, it was observed that 9 out of the 10 most permeable peptides had an N-methyl group adjacent to a D-alanine residue, suggesting a strong positional and conformational dependence.[7]

Experimental Protocols

Protocol 1: On-Resin N-Methylation of Peptides (Fukuyama-Mitsunobu Method)

This protocol describes a two-step method for the N-methylation of a peptide while it is still attached to the solid-phase resin.[8]

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH) or Methyl p-toluenesulfonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

Procedure:

  • Swelling the Resin: Swell the peptide-resin in DMF for 30 minutes.

  • Sulfonamide Formation:

    • Treat the resin with a solution of o-NBS-Cl (10 eq) and collidine (5 eq) in DMF.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Methylation:

    • Suspend the resin in a solution of PPh₃ (5 eq) in THF/DCM.

    • Add MeOH (10 eq).

    • Agitate the mixture for 1 hour at room temperature.

    • Wash the resin with THF and DCM.

  • Deprotection of the Sulfonamide:

    • Treat the resin with a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in DMF.

    • Agitate for 30 minutes at room temperature.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Proceed with the coupling of the next Fmoc-amino acid.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[1][5]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose

  • Test peptide and control compounds (e.g., mannitol (B672) for paracellular transport and propranolol (B1214883) or testosterone (B1683101) for transcellular transport)[6]

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Alternatively, assess the permeability of a paracellular marker like mannitol.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux of the peptide across the monolayer (µg/s).

      • A is the surface area of the Transwell® membrane (cm²).

      • C₀ is the initial concentration of the peptide in the apical chamber (µg/mL).

Visualizations

experimental_workflow Experimental Workflow for N-Methylated Peptide Permeability Analysis cluster_synthesis Peptide Synthesis & Modification cluster_assay Permeability Assessment synthesis Solid-Phase Peptide Synthesis (SPPS) n_methylation On-Resin N-Methylation synthesis->n_methylation cleavage Cleavage & Purification (HPLC) n_methylation->cleavage characterization Characterization (Mass Spec) cleavage->characterization caco2 Caco-2 Permeability Assay characterization->caco2 Test Peptides pampa PAMPA (Optional) characterization->pampa Test Peptides lcms LC-MS/MS Analysis caco2->lcms pampa->lcms data_analysis Data Analysis (Papp Calculation) lcms->data_analysis conclusion conclusion data_analysis->conclusion Structure-Permeability Relationship

Caption: Workflow for synthesis and evaluation of N-methylated peptides.

signaling_pathway Mechanism of Improved Cell Permeability via N-Methylation cluster_peptide Peptide Properties cluster_properties Physicochemical Changes cluster_membrane Membrane Interaction peptide Standard Peptide n_methyl_peptide N-Methylated Peptide peptide->n_methyl_peptide N-Methylation h_bond Reduced H-Bond Donors n_methyl_peptide->h_bond lipo Increased Lipophilicity n_methyl_peptide->lipo conformation Altered Conformation n_methyl_peptide->conformation desolvation Lower Desolvation Penalty h_bond->desolvation partitioning Improved Membrane Partitioning lipo->partitioning conformation->partitioning permeability Enhanced Cell Permeability desolvation->permeability partitioning->permeability

Caption: Conceptual mechanism for N-methylation-mediated permeability enhancement.

Conclusion

N-methylation is a powerful and versatile strategy in peptide drug discovery to enhance cell permeability and improve overall drug-like properties.[2][3] By reducing hydrogen bonding capacity and increasing lipophilicity, this modification can transform a peptide with poor pharmacokinetic characteristics into a viable drug candidate with the potential for oral bioavailability.[1] The provided protocols and data serve as a foundational guide for researchers aiming to utilize N-methylation in their peptide design and development efforts. Successful implementation requires careful consideration of the number and position of N-methyl groups, as these factors critically influence the peptide's conformation and its ability to traverse cellular membranes.

References

Application Notes and Protocols for the Experimental Use of N-Methyl-DL-alanine in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of N-Methyl-DL-alanine in drug formulation. The content is structured to provide detailed methodologies for key experiments, summarize quantitative data in a clear format, and visualize relevant biological pathways.

Introduction to N-Methyl-DL-alanine

N-Methyl-DL-alanine is a synthetic derivative of the amino acid alanine, characterized by a methyl group on the alpha-amino group.[1] This structural modification imparts unique physicochemical properties, making it a subject of interest in pharmaceutical development.[1][2] While its primary application has been as a building block in the synthesis of peptide and protein analogues to enhance their therapeutic properties[3][4], its inherent characteristics suggest potential, though less explored, applications as an excipient in various drug formulations.[2][5]

N-Methyl-DL-alanine is a white crystalline powder with good stability and notable solubility in water.[1] These properties make it a candidate for investigation in drug development processes aiming to improve the solubility and bioavailability of certain medications.[2][5]

Physicochemical Properties of N-Methyl-DL-alanine

A summary of the key physicochemical properties of N-Methyl-DL-alanine is presented in Table 1. Understanding these properties is crucial for its application in drug formulation.

PropertyValueReference(s)
Molecular Formula C₄H₉NO₂[6]
Molecular Weight 103.12 g/mol [6]
Appearance White to off-white crystalline powder[1][7]
Melting Point 295 - 299 °C (decomposes)[8]
Water Solubility Approx. 50 g/100 mL[1][8]
Methanol (B129727) Solubility Slightly soluble[8]
Ethanol Solubility Slightly soluble[8]
Ether Solubility Insoluble[8]
logP (octanol/water) -0.321 (Crippen Calculated)[9]
pKa (Predicted) 2.32 ± 0.10[10]

Table 1: Physicochemical Properties of N-Methyl-DL-alanine.

Applications in Peptide-Based Drug Formulation

The most well-documented use of N-methylated amino acids, including N-Methyl-L-alanine, is in the synthesis of peptide-based drugs. N-methylation can significantly enhance the pharmacological properties of peptides.

N-methylation of amino acid residues within a peptide chain can protect against enzymatic degradation by proteases, thereby increasing the peptide's metabolic stability and in vivo half-life.[4] The substitution of an amide proton with a methyl group also reduces the peptide's polarity and can improve its ability to permeate cell membranes.[4]

The incorporation of N-Methyl-L-alanine into a peptide sequence presents synthetic challenges due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[4] This necessitates the use of potent coupling reagents and optimized reaction conditions.

Protocol 1: Solution-Phase Peptide Coupling of Fmoc-L-alanine with H-(N-Me)Ala-OMe

This protocol describes the coupling of Fmoc-protected L-alanine to the methyl ester of N-Methyl-L-alanine.

Materials:

  • Fmoc-L-alanine

  • N-Methyl-L-alanine methyl ester hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • Preparation of the Amine Component: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.[4]

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[4]

  • Coupling Reaction: Add the activated Fmoc-L-alanine solution to the solution of N-Methyl-L-alanine methyl ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to complete.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide, Fmoc-Ala-(N-Me)Ala-OMe.[4]

Illustrative Data for Coupling Efficiency:

The choice of coupling reagent is critical for achieving a high yield in the synthesis of N-methylated peptides. Table 2 provides illustrative data on the coupling efficiency of Fmoc-L-alanine to H-(N-Me)Ala-OMe using different reagents.

Coupling ReagentYield (%)Reference
HATU>90[4]
HBTU/HOBt60-80[4]
DCC/HOBt<40[4]

Table 2: Illustrative Coupling Efficiency for Fmoc-L-alanine and H-(N-Me)Ala-OMe.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Amine_Prep Amine Component (N-Methyl-L-alanine methyl ester) Coupling Coupling Reaction (HATU, DIPEA in DMF) Amine_Prep->Coupling Acid_Prep Acid Component (Fmoc-L-alanine) Acid_Prep->Coupling Workup Work-up (Extraction) Coupling->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Pure Protected Dipeptide Purification->Final_Product

Solution-phase peptide synthesis workflow.

Potential Applications as a Formulation Excipient

While less documented, the physicochemical properties of N-Methyl-DL-alanine suggest its potential use as an excipient to improve the formulation of other active pharmaceutical ingredients (APIs), particularly those with poor solubility.

Potential Mechanisms of Action:

  • Hydrotropy: Although not extensively studied as a hydrotrope, its high water solubility and amphiphilic character (possessing both a nonpolar methyl group and a polar amino acid backbone) suggest it could increase the aqueous solubility of poorly soluble drugs through non-covalent interactions.

  • Co-crystal Formation: Amino acids are increasingly being investigated as co-formers in pharmaceutical co-crystals to enhance the solubility and dissolution rate of APIs. The zwitterionic nature of N-Methyl-DL-alanine could facilitate the formation of stable co-crystals with various drug molecules.

  • Solid Dispersions: As a highly water-soluble carrier, N-Methyl-DL-alanine could potentially be used to prepare solid dispersions of poorly soluble drugs, where the drug is dispersed in a hydrophilic matrix at a molecular level.

Further research is required to validate these potential applications and quantify the extent of solubility enhancement for different APIs.

Experimental Protocols for Purification

For its use in pharmaceutical applications, N-Methyl-DL-alanine must be of high purity. Recrystallization is a common method for its purification.

Protocol 2: Recrystallization of Crude N-Methyl-DL-alanine

Materials:

  • Crude N-Methyl-DL-alanine

  • Deionized water

  • Methanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: In a fume hood, dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and charcoal.[8]

  • Precipitation: Slowly add methanol (approximately 5 times the volume of water used) to the hot filtrate until the solution becomes slightly turbid.[11] Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) overnight to maximize crystal formation.[8][11]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 water/methanol, and dry under vacuum.[11]

G Start Crude N-Methyl-DL-alanine Dissolve Dissolve in minimal hot water Start->Dissolve Decolorize Decolorize with activated charcoal (optional) Dissolve->Decolorize Filter Hot Filtration Decolorize->Filter Precipitate Add Methanol & Redissolve Filter->Precipitate Crystallize Cool Slowly Precipitate->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate Dry Dry under Vacuum Isolate->Dry End Pure Crystals Dry->End

Recrystallization workflow for N-Methyl-DL-alanine.

Relevant Signaling Pathways

The biological effects of N-Methyl-DL-alanine and peptides containing it can be mediated through various signaling pathways. Its structural similarity to other amino acids suggests potential interactions with amino acid transporters and receptors.

N-methylated amino acids can interact with the glutamatergic system, and the N-methyl-D-aspartate (NMDA) receptor is a key component of this system.[10] Activation of the NMDA receptor leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events.[5]

NMDA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Calmodulin Calmodulin Ca_Influx->Calmodulin PKC PKC Ca_Influx->PKC CaMKII CaMKII Calmodulin->CaMKII CREB CREB CaMKII->CREB ERK ERK PKC->ERK ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Simplified NMDA receptor signaling pathway.

GPCRs are a large family of transmembrane receptors that are common drug targets.[12] Ligand binding to a GPCR initiates a conformational change, leading to the activation of an associated G-protein and subsequent downstream signaling cascades.[13][14]

GPCR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream Amino_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Amino_Acids Amino Acids (e.g., Leucine) AA_Transporter Amino Acid Transporter (System L/A) Amino_Acids->AA_Transporter Intra_AA Increased Intracellular Amino Acids AA_Transporter->Intra_AA Transport Rag_GTPases Rag GTPases Intra_AA->Rag_GTPases Activation mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruitment to Lysosome & Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

References

Application Notes and Protocols: N-Methyl-DL-alanine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid that, along with its enantiopure forms (N-Methyl-L-alanine and N-Methyl-D-alanine), serves as a valuable building block in synthetic organic chemistry. The presence of the N-methyl group imparts unique conformational constraints and steric properties, making its derivatives useful in asymmetric synthesis as chiral auxiliaries and ligands. These applications are critical in the pharmaceutical industry for the stereoselective synthesis of complex chiral molecules. This document provides detailed application notes and protocols for the use of N-Methyl-DL-alanine and its derivatives in asymmetric synthesis.

Application Note 1: N-Methyl-DL-alanine as a Precursor for Chiral Oxazolidinone Auxiliaries in Diastereoselective Alkylation

N-methylated amino acids can be converted into chiral oxazolidinone auxiliaries. These auxiliaries are powerful tools for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including the diastereoselective alkylation of enolates. The N-methyl group on the oxazolidinone ring can influence the conformation of the enolate and the trajectory of the incoming electrophile, leading to high levels of stereocontrol.

Experimental Protocol: Synthesis of (4S)-3,4-Dimethyl-5-phenyloxazolidin-2-one from N-Methyl-L-alanine and its use in Diastereoselective Alkylation

This protocol describes a representative two-step process: (1) the synthesis of a chiral N-methyloxazolidinone from N-Methyl-L-alanine (assuming the L-enantiomer for stereocontrol), and (2) its subsequent use in a diastereoselective alkylation reaction.

Part 1: Synthesis of (4S)-3,4-Dimethyl-5-phenyloxazolidin-2-one

  • Reduction of N-Methyl-L-alanine: To a solution of N-Methyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq). Allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-L-alaninol.

  • Cyclization to Oxazolidinone: Dissolve the crude N-methyl-L-alaninol (1.0 eq) and benzaldehyde (B42025) (1.1 eq) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the imine formation, cool the reaction and add phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) at 0 °C. Stir the reaction at room temperature until the cyclization is complete (monitored by TLC). Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired (4S)-3,4-dimethyl-5-phenyloxazolidin-2-one.

Part 2: Diastereoselective Alkylation

  • N-Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the N-acylated oxazolidinone.

  • Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) and stir for 30 minutes to form the sodium enolate. Add benzyl (B1604629) bromide (1.2 eq) and stir at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding chiral carboxylic acid or alcohol, respectively.

Quantitative Data (Illustrative)
StepProductYield (%)Diastereomeric Excess (de, %)
AlkylationN-Alkylated Oxazolidinone85-95>98
CleavageChiral Carboxylic Acid80-90>98 (ee)

Workflow Diagram

diastereoselective_alkylation cluster_auxiliary_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage N-Methyl-L-alanine N-Methyl-L-alanine N-Methyl-L-alaninol N-Methyl-L-alaninol N-Methyl-L-alanine->N-Methyl-L-alaninol 1. LiAlH4 Chiral Oxazolidinone Chiral Oxazolidinone N-Methyl-L-alaninol->Chiral Oxazolidinone 2. PhCHO 3. Phosgene N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chiral Oxazolidinone->N-Acyl Oxazolidinone 4. n-BuLi, Propionyl Chloride Enolate Enolate N-Acyl Oxazolidinone->Enolate 5. NaHMDS Alkylated Product Alkylated Product Enolate->Alkylated Product 6. Benzyl Bromide Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid 7. LiOH/H2O2

Asymmetric Alkylation Workflow

Application Note 2: N-Methyl-alanine Derivatives as Chiral Ligands in Asymmetric Catalysis

Amino acids are versatile precursors for the synthesis of chiral ligands for asymmetric catalysis. N-Methyl-alanine can be incorporated into various ligand scaffolds, such as P,N-ligands for asymmetric hydrogenation or N,N'-dioxide ligands for Lewis acid catalysis. The stereochemistry of the N-Methyl-alanine backbone directs the enantioselectivity of the metal-catalyzed transformation.

Experimental Protocol: Synthesis of a Chiral P,N-Ligand from N-Methyl-L-alanine and its Application in Asymmetric Hydrogenation

This protocol outlines the synthesis of a representative phosphine-oxazoline (PHOX)-type ligand from N-Methyl-L-alanine and its use in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

Part 1: Synthesis of the Chiral P,N-Ligand

  • Amide Formation: Couple N-Methyl-L-alanine (1.0 eq) with 2-(diphenylphosphino)benzoic acid (1.0 eq) using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the corresponding amide.

  • Reduction and Cyclization: Reduce the carboxylic acid moiety of the resulting amide to the corresponding alcohol using a selective reducing agent like borane-dimethyl sulfide (B99878) complex (BMS). Subsequent treatment with a dehydrating agent (e.g., thionyl chloride followed by a base) will induce cyclization to form the chiral oxazoline (B21484) ring, yielding the P,N-ligand.

Part 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, dissolve the chiral P,N-ligand (0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq) in a degassed solvent such as dichloromethane (B109758) (DCM) or toluene. Stir the solution for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction: Add the prochiral substrate, for example, methyl α-acetamidoacrylate (1.0 eq), to the catalyst solution.

  • Execution: Pressurize the reaction vessel with hydrogen gas (e.g., 1-10 atm) and stir at room temperature for the specified time (typically 12-24 hours).

  • Work-up and Analysis: Release the hydrogen pressure, and concentrate the reaction mixture. The conversion can be determined by ¹H NMR, and the enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Quantitative Data (Illustrative)
SubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Methyl α-acetamidoacrylateN-acetyl-alanine methyl ester>9990-99
Dimethyl itaconateMethylsuccinic acid dimethyl ester>9985-95

Catalytic Cycle Diagram

asymmetric_hydrogenation Rh(I)-Ligand Rh(I)-Ligand Rh-Substrate Complex Rh-Substrate Complex Rh(I)-Ligand->Rh-Substrate Complex + Substrate Substrate Substrate Product Product Rh-Hydride Complex Rh-Hydride Complex Rh-Substrate Complex->Rh-Hydride Complex + H2 (Oxidative Addition) H2 H2 Rh-Hydride Complex->Rh(I)-Ligand Reductive Elimination (+ Product)

Asymmetric Hydrogenation Cycle

Application Note 3: Biocatalytic Asymmetric Synthesis of N-Methyl-L-alanine

The direct, enantioselective synthesis of N-methyl-L-alanine can be achieved through biocatalytic reductive amination of pyruvate (B1213749). This method utilizes an engineered N-methyl-L-amino acid dehydrogenase (NMAADH) and provides a green and highly selective route to the enantiopure product.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of N-Methyl-L-alanine

This protocol is based on the use of a recombinant microorganism (e.g., Corynebacterium glutamicum or E. coli) expressing an NMAADH enzyme.

  • Cultivation of Biocatalyst: Cultivate the recombinant microbial cells expressing NMAADH in a suitable growth medium until a desired cell density is reached.

  • Bioconversion Reaction: Harvest the cells by centrifugation and resuspend them in a reaction buffer containing pyruvate (e.g., 100 mM), methylamine (B109427) (e.g., 200 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and pH (e.g., 7.0-8.0) with gentle agitation.

  • Monitoring and Work-up: Monitor the formation of N-methyl-L-alanine over time using HPLC. Once the reaction is complete, remove the cells by centrifugation or filtration.

  • Product Isolation: Isolate and purify the N-methyl-L-alanine from the supernatant using ion-exchange chromatography.

Quantitative Data (Illustrative)
SubstrateProductTiter (g/L)Yield (g/g glucose)Enantiomeric Excess (ee, %)
PyruvateN-Methyl-L-alanine31.70.71>99

Signaling Pathway Diagram

biocatalytic_synthesis Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Pyruvate Pyruvate N-Methyl-L-alanine N-Methyl-L-alanine Pyruvate->N-Methyl-L-alanine NMAADH Methylamine Methylamine Methylamine->N-Methyl-L-alanine NADH NADH NAD+ NAD+ NADH->NAD+ NAD+->NADH NMAADH NMAADH GDH GDH

Biocatalytic Reductive Amination

Troubleshooting & Optimization

Technical Support Center: Challenges in Coupling N-Methyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the solid-phase synthesis of peptides containing N-Methyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-Methyl-DL-alanine in SPPS so challenging?

A1: The primary difficulty in coupling N-Methyl-DL-alanine and other N-methylated amino acids stems from steric hindrance.[1][2] The presence of a methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][2] This steric hindrance also reduces the nucleophilicity of the secondary amine, further complicating the peptide bond formation.[1] The challenge is particularly pronounced when coupling an amino acid onto an N-methylated residue that is already part of the growing peptide chain.[3]

Q2: My standard coupling reagents like HBTU and HCTU are giving low yields. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often inefficient for coupling sterically hindered N-methylated amino acids.[4] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP in combination with HOAt have demonstrated greater success in these challenging couplings.[3][5]

Q3: How can I monitor the completion of the coupling reaction for N-Methyl-DL-alanine? The ninhydrin (B49086) test isn't working.

A3: The standard ninhydrin test is not effective for monitoring the coupling to secondary amines like N-methylated amino acids because it does not produce the characteristic color change.[1][4] A reliable alternative is the Bromophenol Blue test, which indicates the presence of unreacted secondary amines.[4] A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction, necessitating a recoupling step.[4]

Q4: I'm observing deletion sequences in my final peptide product. What is the cause and how can I prevent this?

A4: Deletion sequences are a direct result of incomplete coupling reactions.[3] To minimize their occurrence, you should:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[3]

  • Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[3]

  • Increase reaction time: N-methylated amino acids often require longer coupling times to achieve complete reaction.[1]

  • Consider microwave-assisted SPPS: Microwave energy can help to drive difficult couplings to completion more efficiently.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low coupling efficiency / Low yield Ineffective coupling reagent.Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[3][4]
Steric hindrance of the N-methyl group.Perform double or triple couplings to drive the reaction to completion.[3]
Insufficient reaction time.Increase the coupling reaction time.[1]
Peptide deletion sequences Incomplete coupling reaction.Use a more potent coupling reagent and/or perform multiple couplings.[3]
Inaccurate monitoring of reaction completion.Use the Bromophenol Blue test instead of the ninhydrin test.[4]
Side reactions (e.g., racemization) Prolonged pre-activation of the amino acid.For HATU/DIPEA activation, keep pre-activation times to a minimum.[7]
Use of a strong base.In cases of increased risk of racemization, consider using a weaker base like sym-collidine instead of DIPEA or NMM.[8]

Comparison of Recommended Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentActivating AgentBaseKey Advantages & Considerations
HATU 1-Hydroxy-7-azabenzotriazole (HOAt)DIPEA, 2,4,6-CollidineHighly efficient for sterically hindered couplings, including N-methylated amino acids.[2][4] Reduced risk of racemization compared to HBTU.
PyAOP 1-Hydroxy-7-azabenzotriazole (HOAt)DIPEA, NMMA phosphonium (B103445) salt-based reagent that is very effective for coupling N-methylated amino acids, particularly when coupling an N-protected N-methyl amino acid to another N-methyl amino acid.[5]
PyBOP/HOAt 1-Hydroxy-7-azabenzotriazole (HOAt)DIPEA, NMMThe combination of the phosphonium salt PyBOP with the additive HOAt is a powerful system for difficult couplings.[3][5]
PyBrOP N/ADIPEAA highly reactive phosphonium-based reagent, but its use can sometimes lead to higher rates of racemization with prolonged coupling times.[9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Amino Acid to an N-Methylated Residue
  • Resin Preparation:

    • Swell the resin carrying the N-terminal N-methylated amino acid in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).

  • Activation of the Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9-4.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).

  • Pre-activation:

    • Gently swirl the activation mixture for 1-5 minutes at room temperature. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Bromophenol Blue test (see Protocol 2).

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x), isopropanol (3x), and dichloromethane (B109758) (DCM) (3x) to remove excess reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion

This test is used to detect the presence of unreacted secondary amines on the resin.

  • Prepare Test Solution:

    • Dissolve 250 mg of bromophenol blue in 50 ml of DMF.

  • Procedure:

    • Remove a small sample of resin beads from the reaction vessel.

    • Wash the beads thoroughly with methanol.

    • Add a few drops of the Bromophenol Blue test solution to the resin sample.

    • Observe the color of the beads and the solution.

      • Yellow: Indicates a complete coupling (no free amine).

      • Blue or Green: Indicates an incomplete coupling (free amine is present). Recoupling is required.[4]

Visualizations

SPPS_Cycle_N_Methyl Start Start: Peptide-Resin with N-terminal N-Methyl-DL-alanine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, IPA, DMF) Deprotection->Wash1 Coupling Couple activated AA to N-Methyl-DL-alanine Wash1->Coupling Activation Activate incoming Fmoc-AA-OH (e.g., HATU/DIPEA) Activation->Coupling Wash2 Wash (DMF, IPA, DCM) Coupling->Wash2 Monitoring Monitor Completion (Bromophenol Blue Test) Wash2->Monitoring End End: Elongated Peptide-Resin Monitoring->End Complete (Yellow) Recouple Incomplete: Recouple Monitoring->Recouple Incomplete (Blue/Green) Recouple->Coupling

Caption: General workflow for a single coupling cycle of an amino acid to an N-methylated residue in SPPS.

Troubleshooting_Workflow Problem Low Yield or Deletion Sequence CheckReagent Is the coupling reagent standard (e.g., HBTU)? Problem->CheckReagent SwitchReagent Switch to potent reagent (HATU, PyAOP, etc.) CheckReagent->SwitchReagent Yes CheckMonitoring How is completion being monitored? CheckReagent->CheckMonitoring No SwitchReagent->CheckMonitoring UseBPB Use Bromophenol Blue Test CheckMonitoring->UseBPB Ninhydrin CheckCouplingStrategy Is it a single coupling? CheckMonitoring->CheckCouplingStrategy Bromophenol Blue UseBPB->CheckCouplingStrategy DoubleCouple Perform double/triple coupling CheckCouplingStrategy->DoubleCouple Yes CheckTime Is reaction time sufficient? CheckCouplingStrategy->CheckTime No DoubleCouple->CheckTime IncreaseTime Increase coupling time CheckTime->IncreaseTime No Solution Improved Yield and Purity CheckTime->Solution Yes IncreaseTime->Solution

Caption: A logical troubleshooting workflow for addressing common issues in N-Methyl-DL-alanine coupling.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-N-Me-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-N-Me-DL-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered N-methylated amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-N-Me-DL-Ala-OH often inefficient?

A1: The primary challenge in coupling N-methylated amino acids like Fmoc-N-Me-DL-Ala-OH is steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to slower and less complete coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[2][3] The reduced nucleophilicity of the N-methylated amine requires more potent coupling reagents and optimized reaction conditions to achieve high yields.[1]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough for coupling sterically hindered N-methylated amino acids.[1][2] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP have demonstrated greater success in these challenging couplings.[1][2][3][4] COMU is a newer, effective, and safer alternative to benzotriazole-based reagents like HATU.[4][5]

Q3: How can I monitor the completion of the coupling reaction for Fmoc-N-Me-DL-Ala-OH?

A3: The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring the coupling to a secondary amine like an N-methylated amino acid, as it will not produce the characteristic blue color. Instead, the bromophenol blue test is recommended to accurately monitor the reaction's progress and detect any remaining free amine.[1][2] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[2]

Q4: What are common side reactions to be aware of when coupling Fmoc-N-Me-DL-Ala-OH, and how can they be minimized?

A4: Two common side reactions are racemization and diketopiperazine (DKP) formation.

  • Racemization: The chiral integrity of the amino acid can be compromised during activation. To minimize this, consider using a weaker base like 2,4,6-collidine instead of DIPEA, adding a racemization suppressor like HOBt or HOAt, and avoiding prolonged pre-activation times.[5][6][7]

  • Diketopiperazine (DKP) Formation: This is particularly problematic at the dipeptide stage. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[8][9] Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can help to mitigate this side reaction.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequences 1. Ineffective coupling reagent. 2. Insufficient reaction time. 3. Steric hindrance. 4. Poor quality of solvents or reagents.1. Switch to a more potent coupling reagent such as HATU, PyAOP, PyBOP, or COMU.[1][3][4][5] 2. Extend the coupling time to 1-4 hours or even longer.[1][2] 3. Perform a double or triple coupling with a fresh solution of activated amino acid.[1][10] 4. Use anhydrous, high-purity solvents (DMF or NMP) and fresh, high-quality reagents.[8]
Positive Bromophenol Blue Test After Coupling Incomplete coupling reaction.1. Perform a second coupling (double coupling) with fresh reagents.[1][10] 2. Increase the equivalents of the amino acid and coupling reagent. 3. Ensure adequate mixing and swelling of the resin.
Presence of Diastereomeric Impurities Racemization during amino acid activation.1. Use a weaker base, such as 2,4,6-collidine or N-methylmorpholine (NMM), instead of DIPEA.[5][7] 2. Add a racemization suppressing additive like HOBt or Oxyma Pure to the coupling mixture.[6][7] 3. Avoid long pre-activation times before adding the activated amino acid to the resin.[5] 4. Perform the coupling at room temperature or below.[7]
Loss of Dipeptide from Resin Diketopiperazine (DKP) formation.1. If Fmoc-N-Me-DL-Ala-OH is the second amino acid in the sequence, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered.[8][9] 2. Couple a pre-synthesized dipeptide to bypass the problematic step.[8]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-Me-DL-Ala-OH using HATU
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-DL-Ala-OH (4 equivalents) and HATU (3.9 equivalents) in DMF or NMP. Add a non-nucleophilic base such as DIPEA (8 equivalents).[1][2]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-4 hours at room temperature.[1][2]

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a bromophenol blue test to check for completion. If the test is positive (blue/green), perform a second coupling (repeat steps 4-7).[2]

Protocol 2: Reduced Racemization Coupling of Fmoc-N-Me-DL-Ala-OH
  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Amino Acid Solution: In a separate vessel, dissolve Fmoc-N-Me-DL-Ala-OH (4 equivalents) and COMU (4 equivalents) in DMF.

  • Base Addition: Add 2,4,6-collidine (8 equivalents) to the amino acid solution.

  • Coupling: Immediately add the solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Monitoring: Follow steps 7-8 of Protocol 1.

Troubleshooting Workflow

G start Start: Low Coupling Efficiency for Fmoc-N-Me-DL-Ala-OH check_reagent Are you using a potent coupling reagent (e.g., HATU, PyAOP)? start->check_reagent switch_reagent Switch to HATU, PyAOP, PyBOP, or COMU. check_reagent->switch_reagent No check_monitoring Are you using the bromophenol blue test? check_reagent->check_monitoring Yes switch_reagent->check_monitoring use_bpb Use bromophenol blue test to monitor completion. check_monitoring->use_bpb No bpb_result Is the bromophenol blue test negative (yellow)? check_monitoring->bpb_result Yes use_bpb->bpb_result double_couple Perform a double coupling. Extend reaction time (1-4h). bpb_result->double_couple No check_racemization Are diastereomeric impurities observed? bpb_result->check_racemization Yes double_couple->bpb_result optimize_base Use a weaker base (e.g., collidine). Add racemization suppressor (e.g., HOBt). Avoid prolonged pre-activation. check_racemization->optimize_base Yes success Coupling Optimized check_racemization->success No optimize_base->success

Caption: Troubleshooting workflow for optimizing Fmoc-N-Me-DL-Ala-OH coupling.

References

Technical Support Center: Incorporation of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the incorporation of N-Methyl-DL-alanine in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Coupling Efficiency and Incomplete Reactions

Question: I am observing low coupling efficiency or incomplete reactions when trying to incorporate N-Methyl-DL-alanine. What are the common causes and how can I troubleshoot this?

Answer:

Low coupling efficiency is the most common challenge when working with N-methylated amino acids like N-Methyl-DL-alanine. The primary reason for this is the steric hindrance caused by the methyl group on the nitrogen atom, which reduces the nucleophilicity of the secondary amine.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents are often inefficient.[1] It is crucial to use more potent activating agents. Urinium/aminium salts like HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyAOP and PyBOP are highly recommended.[2][3] HATU is particularly effective for sterically hindered couplings.[2]

  • Double or Triple Coupling: Performing the coupling reaction two or three times can help drive the reaction to completion.[4]

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by driving the reaction to completion more quickly.[2]

  • Reaction Time and Temperature: N-methylated amino acids often require longer reaction times.[1] If microwave synthesis is not an option, extending the standard coupling time can be beneficial. In some cases, performing the coupling at a slightly elevated temperature may also improve yields, but this should be done cautiously to avoid increased racemization.

2. Racemization

Question: What is the risk of racemization when incorporating N-Methyl-DL-alanine, and how can it be minimized?

Answer:

Racemization is a significant side reaction during peptide bond formation, where the stereochemistry of the amino acid is inverted.[5] The risk of racemization is particularly high during the activation step of the carboxylic acid. For N-methylated amino acids, the formation of an oxazolium-5-oxide intermediate can facilitate racemization.[6]

Mitigation Strategies:

  • Choice of Additives: The addition of HOBt or, more effectively, HOAt can suppress racemization.[7] Coupling reagents that incorporate HOAt, such as HATU, are therefore preferred.[8]

  • Base Selection: The choice and amount of base used can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are known to cause less racemization compared to triethylamine (B128534) (TEA).[3]

  • Pre-activation Time: When using reagents like HATU, it is important to keep the pre-activation time to a minimum to reduce the risk of racemization.[8]

  • Low Temperature: Performing the coupling reaction at lower temperatures can sometimes reduce the rate of racemization.[7]

3. Diketopiperazine (DKP) Formation

Question: I am observing a significant amount of a side product with a mass corresponding to a diketopiperazine. How can I prevent this?

Answer:

Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), especially when synthesizing peptides with a C-terminal acid.[7] It occurs when the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. This side reaction is particularly prevalent with sequences containing proline or other N-alkylated amino acids at the C-terminal or penultimate position.[1]

Prevention Strategies:

  • Resin Choice: Using a 2-chlorotrityl chloride (2-CTC) resin can minimize DKP formation due to the steric hindrance of the linker, which disfavors the intramolecular cyclization.[4]

  • Dipeptide Coupling: Instead of coupling single amino acids sequentially, coupling a pre-synthesized dipeptide can bypass the vulnerable dipeptidyl-resin stage.

  • In Situ Neutralization: Employing in situ neutralization protocols can reduce the time the free N-terminal amine is available for intramolecular cyclization.

4. Fragmentation during TFA Cleavage

Question: During the final TFA cleavage step, I am observing significant fragmentation of my peptide, especially at the N-Methyl-DL-alanine residue. What causes this and how can it be avoided?

Answer:

Peptides containing N-alkylated amino acids can be susceptible to fragmentation during cleavage with trifluoroacetic acid (TFA).[9] The peptide bond following an N-methylated residue can be hydrolyzed under strong acidic conditions.[9] This is proposed to occur via an oxazolone-like intermediate.[9] The extent of fragmentation can be influenced by the cleavage time and the specific sequence.

Troubleshooting Cleavage:

  • Optimize Cleavage Time: The duration of the TFA cleavage should be optimized. Shorter cleavage times can sometimes reduce the extent of fragmentation. One study on a peptide containing N-MePhe showed that degradation increased from approximately 60% after 2 hours to almost complete decomposition after 6 hours at room temperature.[10]

  • Cleavage Cocktail Composition: The composition of the cleavage cocktail is critical. The use of scavengers is important to quench reactive cationic species generated during cleavage.[11] For peptides containing sensitive residues, a carefully selected cocktail is necessary. While a standard cocktail is often TFA/TIS/H2O (95:2.5:2.5), the addition of other scavengers may be required depending on the peptide sequence.[12]

  • Lower Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can help to minimize acid-labile side reactions, including fragmentation.[10]

5. Monitoring the Coupling Reaction

Question: The standard ninhydrin (B49086) (Kaiser) test is not working well for monitoring the completion of the N-Methyl-DL-alanine coupling. What alternative method can I use?

Answer:

The ninhydrin test is not reliable for secondary amines like N-methylated amino acids because it produces a weak color change (typically reddish-brown instead of the strong blue for primary amines).[13] The recommended alternative is the bromophenol blue test .[13] This test is based on a simple acid-base reaction. Free amino groups on the resin are basic and will deprotonate the yellow bromophenol blue indicator, causing it to turn blue. A yellow color indicates a complete coupling.[14]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)Reference
HATUFmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow[4]
HBTUBoc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[13]
PyBroPBoc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom Temp-[13]
PyBOPVarious Hindered Systems> 90% Conversion16 hoursLow[4]
COMUFmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow[4]
Note: Data for closely related sterically hindered amino acids are presented due to the limited availability of direct comparative data for N-Methyl-DL-alanine. "Aib" refers to α-aminoisobutyric acid.

Table 2: Fragmentation of an N-Methylated Peptide during TFA Cleavage

Cleavage CocktailCleavage Time (h)TemperatureDesired Peptide Yield (%)Reference
Reagent B (TFA:H₂O:phenol:TIPS = 88:5:5:2)2Room Temp~8[10]
Reagent B24°C17[10]
Pure TFA24°C35[10]
95% TFA / 5% H₂O24°C11[10]
Note: This data is for the peptide [NMePhe¹,Trp³]arodyn and illustrates the lability of the bond following an N-methylated residue under different cleavage conditions.

Experimental Protocols

Protocol 1: HATU Coupling of Fmoc-N-Methyl-DL-alanine in SPPS

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-DL-alanine (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 1-2 hours. For difficult couplings, this time can be extended or a double coupling can be performed.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform the bromophenol blue test to check for completion.

  • Washing: Once the coupling is complete (bromophenol blue test is negative), wash the resin with DMF (5x), IPA (3x), and DCM (3x).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion

  • Reagent Preparation: Prepare a 0.05% (w/v) solution of bromophenol blue in Dimethylacetamide (DMA).

  • Sample Collection: After the coupling reaction, remove a small sample of resin beads (10-15 beads).

  • Washing: Place the beads in a small test tube and wash thoroughly with fresh DMF to remove any residual base. Carefully remove the wash solvent.

  • Test: Add 1-2 drops of the bromophenol blue test solution to the beads.

  • Observation:

    • Blue to Blue-Green Beads: Incomplete coupling. Recouple the amino acid.

    • Yellow/Colorless Beads with a hint of Green: The reaction is almost complete.

    • Yellow/Colorless Beads: The coupling is complete. Proceed to the next step.

Protocol 3: Microwave-Assisted Coupling of N-Methyl-DL-alanine

  • Resin Preparation: Swell the resin in a microwave-compatible vessel with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate with microwaves (e.g., 3 minutes at 75°C). Wash the resin as per the standard protocol.

  • Amino Acid Activation: Prepare the activated amino acid solution as described in Protocol 1.

  • Microwave Coupling: Add the activated amino acid solution to the resin. Place the vessel in the microwave peptide synthesizer and irradiate (e.g., 5-10 minutes at 75-90°C).

  • Monitoring and Washing: After cooling, monitor the reaction completion using the bromophenol blue test and wash the resin. If the coupling is incomplete, a second microwave-assisted coupling can be performed.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash (DMF, IPA, DCM) deprotection->wash1 coupling Coupling (Fmoc-N-Me-DL-Ala-OH, HATU, DIPEA) wash1->coupling monitoring Monitor Completion (Bromophenol Blue Test) coupling->monitoring wash2 Wash (DMF, IPA, DCM) monitoring->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

References

Technical Support Center: Purification of N-Methyl-DL-alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing N-Methyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing N-Methyl-DL-alanine often challenging?

A1: The introduction of a methyl group on the amide nitrogen of DL-alanine introduces several challenges. The primary difficulty stems from steric hindrance, which can lead to slower and less efficient coupling reactions during synthesis, resulting in a more complex crude product mixture.[1] Additionally, the N-methyl group increases the hydrophobicity of the peptide, which can alter its chromatographic behavior and necessitate adjustments to standard purification protocols.[2] The presence of the DL-racemic mixture also requires specialized chiral separation techniques to isolate the desired stereoisomer.

Q2: My HPLC analysis of the purified N-methylated peptide shows multiple peaks. What could be the cause?

A2: Multiple peaks in the HPLC profile of N-methyl-rich peptides are a common observation. This is often due to the slow interconversion between different conformers, specifically the cis and trans isomers of the amide bond involving the N-methylated amino acid.[1][3] These conformers can exhibit different retention times on the HPLC column, leading to the appearance of multiple peaks even for a pure compound.

Q3: What are the most common impurities found in crude N-Methyl-DL-alanine containing peptides after synthesis?

A3: Common impurities originate from challenges during solid-phase peptide synthesis (SPPS) and cleavage. These can include:

  • Deletion sequences: Resulting from incomplete coupling reactions.[1]

  • Truncated peptides: Premature termination of the peptide chain.[4]

  • Incompletely deprotected peptides: Residual protecting groups on amino acid side chains.[4]

  • Diastereomers: Due to the use of DL-alanine, leading to a mixture of peptides with different stereochemistry.

  • Byproducts from cleavage: Formed during the removal of the peptide from the resin, such as fragmentation products, especially between consecutive N-methylated residues.[1][3]

  • Diketopiperazines (DKPs): A common side reaction in Fmoc-SPPS of N-alkylated peptides.[1]

Q4: How can I confirm the identity and purity of my purified N-Methyl-DL-alanine peptide?

A4: A combination of analytical techniques is recommended for comprehensive characterization:

  • Analytical Reversed-Phase HPLC (RP-HPLC): To assess the purity of the peptide based on peak area.[4][5]

  • Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To confirm the molecular weight of the desired peptide.[5][6]

  • Chiral HPLC: To separate and quantify the different stereoisomers if you started with N-Methyl-DL-alanine.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, including confirmation of N-methylation and stereochemistry.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in RP-HPLC
Possible Cause Suggested Solution
Inappropriate Column Chemistry For hydrophobic N-methylated peptides, a standard C18 column may not provide optimal separation. Consider using a column with a different stationary phase, such as C8, C4, or phenyl-hexyl, to alter selectivity.[4]
Suboptimal Mobile Phase Composition The standard mobile phases of water/acetonitrile (B52724) with 0.1% TFA may not be ideal. Experiment with different organic modifiers like methanol (B129727) or isopropanol. Varying the ion-pairing agent (e.g., using formic acid for MS compatibility) can also impact resolution.
Secondary Interactions with Column Silanols Residual silanol (B1196071) groups on the silica (B1680970) support can interact with basic residues in the peptide, causing peak tailing. Use a high-quality, end-capped column or add a competitive amine like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.05%).
Presence of cis/trans Isomers The on-column interconversion of isomers can lead to broad or split peaks. Try altering the column temperature. Lower temperatures can slow down the interconversion, potentially resolving the two isomers into sharper peaks, while higher temperatures can sometimes coalesce them into a single, sharper peak.
Issue 2: Difficulty in Separating Diastereomers
Possible Cause Suggested Solution
Standard RP-HPLC is not designed for chiral separations. Achiral RP-HPLC typically cannot separate enantiomers or diastereomers effectively.
Lack of a Chiral Stationary Phase (CSP) To separate stereoisomers, a chiral HPLC column is necessary. Several types of CSPs are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based), cyclodextrins, or cinchona alkaloids.[7][9]
Inadequate Mobile Phase for Chiral Separation Chiral separations are highly sensitive to the mobile phase composition. Consult the column manufacturer's guidelines for recommended mobile phases. Common systems include polar organic, normal-phase, or reversed-phase modes, often with specific additives to enhance chiral recognition.[8]
Derivatization may be required. In some cases, derivatizing the peptide with a chiral resolving agent can facilitate the separation of diastereomers on a standard achiral column.[10]

Experimental Protocols

Protocol 1: General Purification of N-Methyl-DL-alanine Containing Peptides by RP-HPLC
  • Crude Peptide Preparation:

    • After cleavage from the resin and precipitation in cold diethyl ether, dissolve the crude peptide pellet in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.[5]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[6]

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is a good starting point.[4] The dimensions will depend on the amount of crude peptide to be purified.

    • Detection: Monitor the elution profile at 210-220 nm.[4]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Purification Gradient:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the filtered crude peptide solution onto the column.

    • Run a linear gradient to increase the concentration of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.

    • Wash the column with a high concentration of Solvent B (e.g., 95%) to elute any remaining strongly bound impurities.

    • Re-equilibrate the column to the initial conditions.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure target peptide.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.[4]

Protocol 2: Chiral Separation of N-Methyl-DL-alanine Peptide Diastereomers
  • Initial Purification:

    • First, purify the crude peptide mixture using the general RP-HPLC protocol (Protocol 1) to remove impurities other than the diastereomers. This will result in a simplified mixture containing primarily the peptide diastereomers.

  • Chiral HPLC System and Column:

    • System: An analytical or semi-preparative HPLC system.

    • Column: A suitable chiral stationary phase (CSP) column. The choice of column is critical and may require screening of different CSPs (e.g., teicoplanin, cyclodextrin, or cinchona alkaloid-based columns).[7][9][11]

  • Mobile Phase for Chiral Separation:

    • The mobile phase will be highly dependent on the chosen chiral column. Consult the manufacturer's recommendations.

    • Common mobile phases for chiral separations include mixtures of alcohols (methanol, ethanol), acetonitrile, and water, often with acidic or basic additives (e.g., formic acid, diethylamine) to enhance enantioselectivity.[8]

  • Separation Method:

    • Dissolve the diastereomeric mixture from the initial purification in the mobile phase.

    • Inject the sample onto the equilibrated chiral column.

    • Elution is typically performed isocratically (with a constant mobile phase composition), but a gradient may be necessary for some applications.

    • Monitor the elution profile with a UV detector.

  • Fraction Collection and Characterization:

    • Collect the separated diastereomeric peaks.

    • Confirm the identity of each isomer using mass spectrometry.

    • The stereochemical assignment may require further analytical methods such as NMR or comparison to a stereochemically pure standard.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_chiral_separation Chiral Separation (Optional) synthesis Solid-Phase Peptide Synthesis (with N-Methyl-DL-alanine) cleavage Cleavage from Resin & Precipitation synthesis->cleavage crude_peptide Crude Peptide Mixture cleavage->crude_peptide rp_hplc Preparative RP-HPLC (Protocol 1) crude_peptide->rp_hplc fraction_analysis Fraction Analysis (Analytical HPLC & MS) rp_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization purified_mixture Purified Diastereomeric Mixture pooling->purified_mixture chiral_hplc Chiral HPLC (Protocol 2) purified_mixture->chiral_hplc isomer_analysis Isomer Analysis & Pooling chiral_hplc->isomer_analysis final_product Pure Stereoisomer isomer_analysis->final_product

Caption: Workflow for purification of N-Methyl-DL-alanine peptides.

troubleshooting_logic start HPLC Analysis Shows Multiple Peaks q_broad Are peaks broad or tailing? start->q_broad a_broad_yes Poor Resolution q_broad->a_broad_yes Yes q_sharp Are peaks sharp but multiple? q_broad->q_sharp No sol_broad Troubleshoot RP-HPLC: - Change column/mobile phase - Adjust temperature a_broad_yes->sol_broad end Pure Peptide sol_broad->end a_sharp_yes Potential Diastereomers or cis/trans Isomers q_sharp->a_sharp_yes Yes q_sharp->end No (Single Peak) sol_sharp Perform Chiral HPLC for diastereomer separation. Consider temperature study for isomers. a_sharp_yes->sol_sharp sol_sharp->end

Caption: Troubleshooting logic for multiple HPLC peaks.

References

Technical Support Center: Peptides with N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of peptides containing N-Methyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of N-Methyl-DL-alanine affect the solubility of my peptide?

A1: The N-methylation of amino acids, including N-Methyl-DL-alanine, significantly alters a peptide's physicochemical properties. The primary effect is an increase in lipophilicity (hydrophobicity) and a corresponding decrease in water solubility.[1] This is because the methyl group on the amide nitrogen is hydrophobic and also removes a hydrogen atom that could participate in hydrogen bonding with water.[2][3] While this modification can be beneficial for properties like cell permeability and metabolic stability, it often makes the peptide more challenging to dissolve in aqueous buffers.[1][2][4][5]

Q2: My peptide with N-Methyl-DL-alanine won't dissolve in water. What is the underlying reason?

A2: The poor aqueous solubility is primarily due to the increased hydrophobicity imparted by the N-methyl group.[2] Peptides with a high content of hydrophobic or uncharged polar amino acids, a characteristic enhanced by N-methylation, tend to aggregate in aqueous solutions.[6][7] The N-methyl group disrupts the peptide backbone's ability to form hydrogen bonds with water, favoring self-association and precipitation.

Q3: Can N-methylation ever improve solubility?

A3: While N-methylation generally decreases aqueous solubility, it can sometimes inhibit aggregation.[8] By disrupting the regular hydrogen bonding patterns required for the formation of β-sheet structures, N-methylation can prevent the self-association that leads to insoluble aggregates like amyloid fibrils.[3][8][9] This effect is highly context-dependent and varies with the peptide sequence.

Q4: What is the first step I should take when encountering a solubility issue with an N-methylated peptide?

A4: Before attempting to dissolve the entire sample, it is crucial to test the solubility on a small portion of the lyophilized peptide.[6][7] This prevents the potential loss of valuable material if the chosen solvent is ineffective. Always allow the peptide vial to warm to room temperature before opening to prevent condensation and moisture uptake, which can affect stability.[7][10]

Q5: Are there specific organic solvents that are recommended for these types of peptides?

A5: Yes, for highly hydrophobic peptides, including those with N-Methyl-DL-alanine, organic solvents are often necessary. The most common choices are dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).[6][7][11] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise to the desired final concentration.[11][12]

Troubleshooting Guides

If you are experiencing issues with peptide precipitation or aggregation, consult the table below for potential causes and recommended troubleshooting steps.

Problem Potential Cause Troubleshooting Step Expected Outcome
Peptide immediately precipitates in aqueous buffer. High hydrophobicity due to N-methylation and amino acid sequence.Dissolve the peptide first in a minimal volume of an organic solvent (e.g., DMSO, DMF), then slowly add the aqueous buffer while vortexing.[8][12]The peptide remains in solution at the desired final concentration.
Incorrect pH of the buffer.Calculate the peptide's net charge. For basic peptides (net positive charge), use an acidic buffer (e.g., add 10% acetic acid). For acidic peptides (net negative charge), use a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate).[6][8][12]The peptide dissolves as the pH moves away from its isoelectric point.
Peptide dissolves initially but aggregates over time. The peptide concentration is above its solubility limit in the final buffer.Reduce the final concentration of the peptide in the solution.[8]The peptide remains soluble at the lower concentration.
Suboptimal storage of the peptide solution.Aliquot the peptide solution and store it frozen at -20°C or colder. Avoid repeated freeze-thaw cycles.[10]The peptide remains stable and soluble upon thawing for use.
Solution appears cloudy or forms a gel. Intermolecular hydrogen bonding and hydrophobic interactions leading to aggregation.Use sonication to break up aggregates.[6] If that fails, consider adding chaotropic agents like 6 M guanidinium (B1211019) chloride (GdnHCl) or 8 M urea (B33335) to the stock solution before dilution.[12]The solution becomes clear as aggregates are disrupted and solubilized.

Data Presentation: Factors Influencing Solubility

The solubility of peptides containing N-Methyl-DL-alanine is a multifactorial issue. The table below summarizes key parameters and their impact.

Factor Effect on Solubility Recommendation
Amino Acid Composition High content of hydrophobic residues decreases aqueous solubility.[6][7]Calculate the overall hydrophobicity. If high, anticipate the need for organic solvents.
Peptide Net Charge Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.Determine the peptide's net charge at neutral pH. Use acidic solutions for basic peptides and basic solutions for acidic peptides.[6][12]
pH of Solvent Adjusting pH away from the pI increases the net charge and enhances solubility.[6][11]For basic peptides (net charge > 0), try dissolving in 10% acetic acid. For acidic peptides (net charge < 0), try 0.1M ammonium bicarbonate.[12]
Choice of Solvent Organic solvents (DMSO, DMF, ACN) are effective for highly hydrophobic peptides.[7][11]Start with a minimal amount of organic solvent, then dilute slowly with your aqueous buffer. Avoid DMSO for peptides with Cys, Met, or Trp to prevent oxidation.[12][13]
Temperature Gently warming (< 40°C) can sometimes increase the rate of dissolution.[11]Use with caution, as excessive heat can degrade the peptide.
Physical Disruption Sonication can help break apart solid particles and disrupt aggregates.[6][11]After adding solvent, place the vial in a sonicator bath for a few minutes.

Experimental Protocols

Protocol 1: Stepwise Solubilization of N-Methylated Peptides

This protocol outlines a systematic approach to dissolving peptides with N-Methyl-DL-alanine, starting with the mildest conditions.

Materials:

  • Lyophilized peptide containing N-Methyl-DL-alanine

  • Sterile deionized water

  • 10% (v/v) acetic acid solution

  • 0.1 M ammonium bicarbonate solution

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Initial Assessment: Calculate the theoretical net charge of your peptide at pH 7.

    • Assign a value of +1 to each basic residue (K, R, H, N-terminus).

    • Assign a value of -1 to each acidic residue (D, E, C-terminus).

    • Sum the values to determine the net charge.[12]

  • Attempt Aqueous Dissolution:

    • Add a small amount of sterile water to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Vortex thoroughly. If the peptide does not dissolve, proceed to sonication.

    • Place the vial in a sonicator bath for 5-10 minutes. If the solution remains cloudy or contains particulates, proceed to the next step.

  • pH-Adjusted Dissolution:

    • For Basic Peptides (Net Charge > 0): Add 10% acetic acid dropwise to the suspension until the peptide dissolves.[6]

    • For Acidic Peptides (Net Charge < 0): Add 0.1 M ammonium bicarbonate dropwise to the suspension until the peptide dissolves.[12]

    • If the peptide remains insoluble, lyophilize the sample to remove the acidic or basic buffer before proceeding.

  • Organic Solvent Dissolution:

    • For Neutral or Highly Hydrophobic Peptides: Add a minimal volume of DMSO (e.g., 20-50 µL) to the dry, lyophilized peptide.[12]

    • Vortex until the peptide is fully dissolved in the organic solvent.

    • Slowly add the desired aqueous buffer to the DMSO concentrate drop-by-drop while continuously vortexing.

    • If the solution becomes turbid, you have exceeded the peptide's solubility limit at that concentration.[12]

  • Final Preparation and Storage:

    • Once dissolved, centrifuge the solution to pellet any minor, undissolved particulates.[6]

    • Transfer the clear supernatant to a new tube.

    • Aliquot the final solution into single-use volumes and store at -20°C or -80°C.[10]

Visualizations

Caption: Troubleshooting workflow for solubilizing N-methylated peptides.

N_Methylation_Effects N_Methylation N-Methyl-DL-alanine Incorporation sub_H Replaces Amide H with -CH3 Group N_Methylation->sub_H disrupt_H_bond Disrupts H-Bonding (Backbone) sub_H->disrupt_H_bond increase_lipo Increases Lipophilicity sub_H->increase_lipo inhibit_agg Inhibits β-Sheet Aggregation disrupt_H_bond->inhibit_agg increase_stab Increased Proteolytic Stability disrupt_H_bond->increase_stab decrease_sol Decreased Aqueous Solubility increase_lipo->decrease_sol increase_perm Increased Membrane Permeability increase_lipo->increase_perm

Caption: Impact of N-methylation on key physicochemical peptide properties.

References

preventing epimerization during N-Methyl-DL-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methyl-DL-alanine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during N-Methyl-DL-alanine synthesis?

A1: Epimerization is a chemical process that alters the configuration at one of several stereogenic centers in a molecule.[1] In the context of N-Methyl-DL-alanine synthesis from a chiral starting material (like L-alanine), epimerization at the alpha-carbon results in the formation of the undesired D-enantiomer, leading to a racemic or near-racemic mixture. This is a significant issue because the biological activity of peptides and other chiral molecules is often highly dependent on their specific stereochemistry.[2] The presence of the incorrect enantiomer can reduce the efficacy of a drug or lead to off-target effects.

Q2: What are the primary causes of epimerization during the N-methylation of alanine?

A2: The primary cause of epimerization is the abstraction of the proton at the alpha-carbon by a base.[1] This forms a planar carbanion intermediate, which can then be re-protonated from either side, leading to a loss of stereochemical integrity. Factors that promote epimerization include:

  • Strong Bases: The use of strong bases significantly increases the rate of alpha-proton abstraction.[3]

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[1]

  • Solvent Choice: Polar aprotic solvents can stabilize the carbanion intermediate, potentially increasing the likelihood of epimerization.

  • Prolonged Reaction Times: Longer exposure to basic conditions or high temperatures increases the opportunity for epimerization to occur.

Q3: Which synthetic methods are recommended to minimize epimerization?

A3: Several methods have been developed to achieve N-methylation with high stereochemical fidelity. These include:

  • Fukuyama Amine Synthesis: This method involves the use of a 2-nitrobenzenesulfonyl (nosyl) protecting group on the amine, which allows for methylation under mild basic conditions, followed by a clean deprotection.[4]

  • Biron-Kessler Method: This solid-phase synthesis approach also utilizes a nitrobenzenesulfonyl protecting group and has been optimized for efficient and stereospecific N-methylation.[5][6]

  • Enzymatic Synthesis: Biocatalytic methods, for instance, using N-methyl-L-amino acid dehydrogenase, offer excellent stereoselectivity, producing the desired L-enantiomer from simple starting materials.[7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High degree of epimerization detected in the final product. Use of a strong base (e.g., LDA, NaH).Switch to a milder base such as potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA).[1][9]
Elevated reaction temperature.Perform the methylation and subsequent reaction steps at lower temperatures (e.g., 0 °C or room temperature).[2]
Prolonged reaction time under basic conditions.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Low yield of N-Methyl-DL-alanine. Incomplete methylation.Ensure an appropriate excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) is used.[9]
Side reactions, such as over-methylation to form the di-N-methylated product.Use a protecting group strategy (e.g., nosyl group) to prevent di-methylation.[5]
Degradation of the product during workup.Use mild workup conditions and avoid extreme pH.
Difficulty in purifying the final product. Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. Employ chromatographic purification if necessary.
The product is an oil instead of a solid.Impurities can inhibit crystallization. Attempt purification by chromatography before crystallization. Consider using a different solvent system for recrystallization.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity for different N-methylation methods.

Method Typical Yield Stereoselectivity Key Byproducts Reference
Enzymatic Synthesis (C. glutamicum) ~0.71 g/g glucoseHighly stereoselective for L-enantiomerL-alanine, pyruvate[8]
Fukuyama Amine Synthesis HighHigh, minimal epimerization reportedUnreacted starting materials[4][9]
Biron-Kessler Method (Solid-Phase) HighHigh, minimal epimerization reportedIncomplete reaction products[5][6]
Direct Methylation with CH₃I / K₂CO₃ Moderate to HighProne to epimerization depending on conditionsDi-N-methyl-alanine[9]

Experimental Protocols

Protocol 1: N-Methylation of L-Alanine via Fukuyama Amine Synthesis (Solution Phase)

This protocol is adapted from methodologies described for the N-methylation of amino acids.[9]

  • Protection of the Amino Group:

    • Dissolve L-alanine methyl ester hydrochloride in dichloromethane (B109758) (DCM).

    • Add triethylamine (B128534) (Et₃N) at 0 °C, followed by the dropwise addition of 2-nitrobenzenesulfonyl chloride (nosyl chloride).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with dilute acid and brine, then dry and concentrate to obtain the N-nosyl-L-alanine methyl ester.

  • N-Methylation:

    • Dissolve the N-nosyl-L-alanine methyl ester in anhydrous N,N-dimethylformamide (DMF).

    • Add powdered anhydrous potassium carbonate (K₂CO₃) followed by methyl iodide (MeI).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up by adding water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate.

  • Deprotection of the Nosyl Group:

    • Dissolve the N-methylated product in DMF.

    • Add a thiol, such as thiophenol, and a base, like potassium carbonate.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Purify the product by chromatography to yield N-Methyl-L-alanine methyl ester.

  • Hydrolysis of the Ester:

    • Hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to obtain N-Methyl-L-alanine.

Protocol 2: Chiral Analysis of N-Methyl-DL-alanine by HPLC

This protocol outlines a general method for determining the enantiomeric purity of N-Methyl-DL-alanine.

  • Derivatization:

    • React the N-Methyl-DL-alanine sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), under basic conditions (e.g., in a bicarbonate buffer).[10]

    • The derivatization creates diastereomers that can be separated on a standard achiral HPLC column.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.[10][11]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[10]

    • Detection: Monitor the elution of the diastereomers using a UV detector (e.g., at 340 nm for FDAA derivatives).[10]

    • Quantification: The ratio of the two diastereomeric peaks corresponds to the enantiomeric ratio of the original sample.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathway L-Alanine_Derivative L-Alanine Derivative (Chiral Center Intact) Carbanion_Intermediate Planar Carbanion Intermediate (Loss of Chirality) L-Alanine_Derivative->Carbanion_Intermediate + Base - H⁺ Carbanion_Intermediate->L-Alanine_Derivative + H⁺ (retention) D_Alanine_Derivative D-Alanine Derivative (Inverted Chirality) Carbanion_Intermediate->D_Alanine_Derivative + H⁺ (inversion)

Caption: Mechanism of base-catalyzed epimerization of alanine.

Troubleshooting_Workflow start High Epimerization Observed? check_base Is a strong base used? start->check_base Yes check_temp Is the reaction temperature high? check_base->check_temp No solution_base Switch to a milder base (e.g., K₂CO₃, DIEA) check_base->solution_base Yes check_time Is the reaction time prolonged? check_temp->check_time No solution_temp Lower the reaction temperature check_temp->solution_temp Yes solution_time Reduce reaction time and monitor closely check_time->solution_time Yes end Epimerization Minimized check_time->end No solution_base->end solution_temp->end solution_time->end

Caption: Troubleshooting workflow for high epimerization.

References

Technical Support Center: N-Methyl-DL-alanine Stability in Acidic Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-Methyl-DL-alanine in acidic cleavage cocktails during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is N-Methyl-DL-alanine stable in standard trifluoroacetic acid (TFA) cleavage cocktails?

A1: While many peptides containing N-methylated residues can be successfully cleaved with standard TFA-based cocktails, N-Methyl-DL-alanine and other N-methylated amino acids are susceptible to degradation and can promote side reactions, especially when located at the N-terminus of a peptide.[1][2] The stability is highly dependent on the peptide sequence, the protecting groups used, and the duration of the cleavage reaction.[1][2]

Q2: What are the common side reactions observed with peptides containing N-Methyl-DL-alanine during acidic cleavage?

A2: Common side reactions include:

  • Fragmentation: Peptides with the general structure R1-(N-alkyl X1)-X2-R2 can be hydrolyzed under standard TFA conditions, leading to cleavage of the peptide backbone.[3]

  • Loss of N-terminal Acetyl-N-methylamino Acid: If the N-terminal N-methylated residue is acetylated, the entire Ac-N-methylamino acid can be lost.[1][2][4] This is a significant issue and can be the major product in some cases.[4]

  • Diketopiperazine (DKP) Formation: This can occur, particularly with N-methylated tripeptides on the resin.[2]

  • Modification of Sensitive Residues: Reactive cationic species generated during cleavage can modify electron-rich amino acids like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys) if not properly scavenged.[5]

Q3: Do I need a special cleavage cocktail for a peptide containing N-Methyl-DL-alanine?

A3: In many cases, standard cocktails are effective.[5] However, if you observe any of the side reactions mentioned above, or if the N-Methyl-DL-alanine is at the N-terminus, an optimized or alternative cleavage cocktail and modified protocol may be necessary. It is always advisable to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[5]

Q4: How does the duration of the cleavage reaction affect the stability of N-Methyl-DL-alanine?

A4: The duration of the cleavage is critical.[1][2] Prolonged exposure to strong acid increases the likelihood and extent of degradation and side reactions. For peptides containing N-methylated amino acids, it is generally recommended to use the shortest possible cleavage time that still allows for complete removal of side-chain protecting groups.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired peptide and presence of a major peak corresponding to the peptide minus the N-terminal Ac-N-Methyl-DL-alanine. Loss of the N-terminal acetylated N-methylamino acid via oxazolinium intermediate formation during acidic cleavage.[4]- Reduce Cleavage Time: Minimize the duration of TFA exposure.[2][4] - Lower Cleavage Temperature: Perform the cleavage at a reduced temperature (e.g., 4°C), but be aware this may require longer reaction times for complete deprotection of other residues like Arg(Pbf).[4] - Modify N-terminus: If possible, replace the N-terminal acetyl group with a functionality that is less prone to this side reaction, such as a methoxycarbonyl group.[4]
Multiple unidentified peaks in the HPLC chromatogram of the crude product. Peptide fragmentation at or near the N-Methyl-DL-alanine residue.[1][3]- Optimize Cleavage Cocktail: Use a milder cleavage cocktail or reduce the concentration of TFA if compatible with your protecting groups. - Shorten Cleavage Time: As with N-terminal loss, a shorter exposure to acid can minimize fragmentation.[1][2]
Incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine). The cleavage conditions (time, temperature, or cocktail composition) are not strong enough for complete deprotection. This can be a trade-off when trying to protect the N-methylated residue.[4][5]- Extend Cleavage Time Cautiously: Gradually increase the cleavage time and monitor both deprotection and degradation by HPLC.[5] - Use a Stronger Scavenger Mix: For difficult-to-remove protecting groups, a more robust scavenger cocktail like Reagent K may be necessary, but be mindful of potential side reactions with the N-methylated residue.[7]
Presence of byproducts with molecular weights corresponding to additions to sensitive amino acids (Trp, Met, Tyr, Cys). Inadequate scavenging of reactive cationic species generated during cleavage.[5][6]- Use an Appropriate Scavenger Cocktail: Ensure your cleavage cocktail contains scavengers suitable for the amino acids in your peptide. For example, use Reagent B (contains triisopropylsilane) for Trityl-based protecting groups or specific cocktails for methionine-containing peptides.[8]

Quantitative Data on Stability

The following table summarizes data from a study on the degradation of a peptide containing an N-terminal Ac-NMePhe, which serves as a model for the stability of N-terminal acetylated N-methylated amino acids in TFA.

Table 1: Degradation of [NMePhe1,Trp3]arodyn in Reagent B at Room Temperature [4]

Time (hours)% Parent Peptide Remaining
0100
2~40
6< 10

Table 2: Effect of Different Cleavage Conditions at 4°C on the Yield of [NMePhe1,Trp3]arodyn [4]

Cleavage CocktailTime (hours)% Yield of Desired PeptideNotes
Pure TFA1~15Incomplete deprotection of Arg(Pbf) observed.
Pure TFA4~10Incomplete deprotection of Arg(Pbf) observed.
Reagent B1~20Incomplete deprotection of Arg(Pbf) observed.
Reagent B4~15Incomplete deprotection of Arg(Pbf) observed.
95% TFA / 5% H2O1~25Incomplete deprotection of Arg(Pbf) observed.
95% TFA / 5% H2O4~20Incomplete deprotection of Arg(Pbf) observed.

Yields are approximate based on graphical data from the source.

Experimental Protocols

Standard Cleavage Protocol (Reagent B) [4][8]

  • Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Cleavage: Suspend the resin in Reagent B (TFA/Phenol/H2O/Triisopropylsilane; 88:5:5:2 v/v/v/v). Use approximately 10 mL of cleavage cocktail per gram of resin.

  • Reaction: Stir the mixture at room temperature for the desired time (typically 1-4 hours, but shorter times are recommended for N-methylated peptides).

  • Filtration: Filter the resin and wash with a small amount of fresh cleavage cocktail.

  • Precipitation: Combine the filtrates and add cold methyl t-butyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Optimized Low-Temperature Cleavage Protocol [4]

  • Resin Preparation: Wash the peptide-resin with DCM.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., 95% TFA / 5% H2O).

  • Cleavage: Add the cleavage cocktail to the resin and place the reaction vessel in an ice bath or cold room at 4°C.

  • Reaction: Stir the mixture at 4°C for the desired time (e.g., 1-4 hours).

  • Work-up: Follow steps 4-6 of the Standard Cleavage Protocol.

  • Analysis: Analyze the crude product by HPLC and mass spectrometry to assess the extent of degradation and deprotection.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Acidic Cleavage cluster_workup Product Isolation cluster_analysis Analysis Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Add_Cocktail Add Cleavage Cocktail Wash_DCM->Add_Cocktail React React (Time & Temp) Add_Cocktail->React Filter Filter React->Filter Precipitate Precipitate with Ether Filter->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate Analysis HPLC & Mass Spec Isolate->Analysis

Caption: General workflow for peptide cleavage and analysis.

degradation_pathway Peptide N-Terminal Ac-N-Methyl-Peptide TFA TFA Peptide->TFA Cleavage Product2 Desired Peptide Peptide->Product2 Intermediate Oxazolinium Intermediate TFA->Intermediate forms Side_Reaction Side Reaction Desired_Path Desired Cleavage Product1 Loss of Ac-N-Methyl Amino Acid Intermediate->Product1

Caption: Proposed pathway for N-terminal degradation.

References

troubleshooting low yield in N-methylated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in N-methylated peptide synthesis?

Low yields in N-methylated peptide synthesis are frequently attributed to a few key factors:

  • Steric Hindrance: The presence of a methyl group on the backbone nitrogen significantly increases steric bulk. This hindrance makes the coupling of the subsequent amino acid more difficult compared to standard peptide synthesis, leading to incomplete reactions and lower yields.[1][2]

  • Peptide Aggregation: N-methylated peptides, particularly those with hydrophobic residues, have a tendency to aggregate on the solid support.[3][4][5] This aggregation can block reactive sites, leading to poor solvation and incomplete deprotection and coupling steps.[3][4]

  • Inefficient Coupling Reagents: Standard coupling reagents used in solid-phase peptide synthesis (SPPS) may not be sufficiently reactive to overcome the steric hindrance of N-methylated amino acids, resulting in poor coupling efficiency.[6][7]

  • Side Reactions: Several side reactions can occur, further reducing the yield of the desired peptide. These include diketopiperazine formation, especially at the dipeptide stage, and fragmentation between consecutive N-methylamino acids during acidic cleavage from the resin.[7]

Q2: How can I improve the coupling efficiency when adding an amino acid to an N-methylated residue?

Improving coupling efficiency at sterically hindered N-methylated sites is crucial for a successful synthesis. Several strategies can be employed:

  • Utilize Stronger Coupling Reagents: For difficult couplings involving N-methylated amino acids, more reactive coupling reagents are often necessary.[7][8][9] Reagents such as PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated improved performance in these situations.[7][8][9] PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is another powerful option for particularly challenging couplings.[8]

  • Optimize Reaction Conditions: Increasing the coupling time and/or temperature can help drive the reaction to completion. Microwave-assisted synthesis has also been shown to significantly accelerate and improve the efficiency of difficult coupling steps.[10][11]

  • Solvent Choice: Switching from the standard solvent, N,N-dimethylformamide (DMF), to N-Methyl-2-pyrrolidone (NMP) can enhance the solvation of the growing peptide chain and improve reaction kinetics.[3][5] The addition of chaotropic salts like LiCl can also help to disrupt secondary structures and reduce aggregation.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields in N-methylated peptide synthesis.

Problem 1: Low Coupling Efficiency After an N-Methylated Residue

Symptoms:

  • Kaiser test or other ninhydrin-based tests remain positive after the coupling step, indicating unreacted free amines.[3][12]

  • HPLC-MS analysis of the crude product shows a significant peak corresponding to the truncated peptide sequence.[3]

Troubleshooting Workflow:

G cluster_conditions Condition Optimization start Low Coupling Efficiency Detected reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, PyBOP) start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low solvent Change Solvent System conditions->solvent If yield is still low increase_time Increase Coupling Time conditions->increase_time increase_temp Increase Temperature (Conventional or Microwave) conditions->increase_temp double_couple Perform a Double Coupling solvent->double_couple If yield is still low capping Cap Unreacted Amines double_couple->capping reassess Re-evaluate Synthetic Strategy double_couple->reassess proceed Proceed with Synthesis capping->proceed G start Start: Resin-bound Peptide with free N-terminal amine sulfonylation Step 1: Sulfonylation (o-NBS-Cl, DMAP in NMP) ~5-15 min start->sulfonylation methylation Step 2: Methylation (DBU, Dimethyl sulfate (B86663) in NMP) ~2 x 10 min sulfonylation->methylation deprotection Step 3: Deprotection (2-mercaptoethanol, DBU in NMP) ~2 x 5 min methylation->deprotection end End: N-methylated Peptide deprotection->end

References

Technical Support Center: N-Methyl-DL-alanine Reaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying byproducts in N-Methyl-DL-alanine reactions using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the chemical synthesis of N-Methyl-DL-alanine and their expected mass-to-charge ratios (m/z)?

When synthesizing N-Methyl-DL-alanine, several byproducts can form depending on the specific method used. Identifying these byproducts by their mass-to-charge ratio (m/z) in a mass spectrum is a critical step in reaction monitoring and purification.

Common chemical synthesis routes include the N-methylation of alanine, often involving protecting groups, or the reaction of α-bromopropionic acid with methylamine.[1][2] A primary concern in N-methylation is over-methylation, leading to the formation of di-methylated species.[1]

Below is a table summarizing potential byproducts and their expected m/z values for common adducts seen in electrospray ionization (ESI) mass spectrometry.

CompoundMolecular FormulaMolecular Weight (Da)Expected m/z [M+H]⁺Expected m/z [M+Na]⁺Notes
N-Methyl-DL-alanine C₄H₉NO₂103.12104.07126.05Desired Product.[3][4]
DL-AlanineC₃H₇NO₂89.0990.05112.04Unreacted starting material.[1]
Di-N-methyl-DL-alanineC₅H₁₁NO₂117.15118.09140.07Over-methylation byproduct.[1]
α-bromopropionic acidC₃H₅BrO₂151.97 / 153.97152.98 / 154.98174.96 / 176.96Starting material in some synthesis routes (Note the isotopic pattern for Bromine).[2]
Q2: I am seeing unexpected peaks in my mass spectrum. How can I approach their identification?

Observing unexpected peaks is a common challenge in reaction analysis. A systematic approach can help identify the source of these signals, which could be byproducts, contaminants, or instrument noise.[5][6]

Troubleshooting Steps for Unexpected Peaks:

  • Verify Instrument Performance: Run a standard or calibration solution to ensure the mass spectrometer is properly calibrated and performing as expected. Inaccurate mass measurements can be a sign of calibration drift.[6][7]

  • Analyze the Blank: Inject a solvent blank that has undergone the same preparation steps as your sample. This helps identify peaks originating from solvents, tubes, or system contamination.[7]

  • Check for Common Contaminants: Compare the m/z values of unknown peaks against lists of common laboratory contaminants (e.g., plasticizers, slip agents from tubes, solvent adducts).

  • Propose Plausible Structures: Based on your reaction scheme (reactants, reagents, catalysts, and solvents), hypothesize potential side reactions. Calculate the exact masses for these hypothetical byproducts and compare them to your observed m/z values.

  • Utilize Isotopic Patterns: If your reagents contain elements with distinct isotopic distributions (e.g., Chlorine, Bromine), check if the unexpected peaks exhibit the correct isotopic pattern.

  • Perform MS/MS Fragmentation: Isolate the precursor ion of the unexpected peak and fragment it. The resulting product ion spectrum can provide structural clues to help identify the molecule.

Below is a logical workflow to guide the identification process.

G A Unexpected Peak Observed in MS C Is the instrument calibrated and performing correctly? A->C B Is the peak present in the solvent blank? D Peak is likely a contaminant (solvent, glassware, system). B->D Yes F Propose plausible byproducts based on reaction scheme. B->F No C->B Yes E Recalibrate instrument. Re-run sample. C->E No G Does the exact mass match a proposed byproduct? F->G H Perform MS/MS fragmentation on the unknown peak. G->H Yes K Further investigation needed. Consider NMR or other analytical techniques. G->K No I Compare fragmentation pattern to known compounds or predict fragmentation of proposed structures. H->I J Byproduct Identified. I->J G cluster_0 Reaction Pathway A DL-Alanine MethylatingAgent1 + Methylating Agent A->MethylatingAgent1 B N-Methyl-DL-alanine (Product) MethylatingAgent2 + Methylating Agent (Excess) B->MethylatingAgent2 C Di-N-methyl-DL-alanine (Byproduct) MethylatingAgent1->B MethylatingAgent2->C

References

Technical Support Center: Optimizing N-Methylated Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary difficulty in coupling N-methylated amino acids stems from steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, resulting in significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling one N-methylated amino acid onto another.[1] The reduced nucleophilicity of the N-methylated amine requires the use of more potent coupling reagents and may necessitate longer reaction times or elevated temperatures to ensure complete incorporation.[1]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][2] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents.[1][3] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][2][4]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A3: The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring coupling to secondary amines like N-methylated amino acids because it does not produce the characteristic blue color.[2][3] The bromophenol blue test is a more suitable alternative.[2][3] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[2][3]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagent after the initial coupling reaction.[1][3] This strategy is often employed to drive sterically hindered reactions to completion and is particularly useful when incorporating N-methylated amino acids.[1][3]

Q5: My HPLC analysis of an N-methylated peptide shows multiple peaks. What could be the cause?

A5: N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles. This is typically due to the slow interconversion between the cis and trans isomers of the amide bond involving the N-methylated amino acid.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Yield / Slow Reaction Time Ineffective coupling reagent for sterically hindered N-methylated amino acids.[1]Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or PyBOP/HOAt.[1][3]
Insufficient activation or reaction time due to steric hindrance.[3]Increase the reaction time to 4-6 hours or even overnight.[3] Perform a double or triple coupling to drive the reaction to completion.[1][3] Consider using microwave-assisted coupling to reduce reaction times.[5]
Deletion Sequences in Final Peptide Incomplete coupling reactions.[1]Utilize a more potent coupling reagent and/or perform multiple couplings.[1] Monitor coupling completion with the bromophenol blue test to ensure the reaction has gone to completion before proceeding.[1][2]
Racemization The activation of the carboxylic acid can lead to a loss of stereochemical integrity.[1]Employ a stepwise coupling strategy and use additives like HOAt to suppress racemization.[1][6] For HATU/DIPEA activation, keep preactivation times to a minimum.[1] Using a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine can also reduce racemization.[3][7]
Diketopiperazine (DKP) Formation This is a common side reaction in Fmoc-SPPS, especially with N-alkylated peptides at the dipeptide stage.[1][8]Using a 2-chlorotrityl chloride resin can help to reduce DKP formation.[1][8] Another strategy is to introduce the second and third amino acids as a pre-formed dipeptide.[8]
Fragmentation Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][4]Optimize the cleavage time to minimize this side reaction.[1][4]

Experimental Protocols

Protocol 1: General Coupling of Fmoc-N-Methylated Amino Acid using HATU
  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.[3]

  • Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9-4 equivalents of HATU in DMF or NMP. Add 8 equivalents of a base such as diisopropylethylamine (DIPEA).[1][2]

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for an extended period (e.g., 1-4 hours) compared to standard couplings.[1] For particularly difficult couplings, this time can be extended.[3]

  • Monitoring Coupling Completion: Use the bromophenol blue test to check for the presence of unreacted secondary amines.[1][2]

  • Washing: After a complete coupling, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[3]

  • Double Coupling (if necessary): If the bromophenol blue test indicates an incomplete reaction, repeat steps 2-5 with fresh reagents.[1][3]

Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion

This test is used to monitor the completion of the coupling reaction to a secondary amine.[2]

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[2]

  • Procedure:

    • Remove a small sample of resin beads from the reaction vessel.

    • Wash the beads thoroughly with methanol.[2]

    • Add a few drops of the bromophenol blue test solution to the resin sample.

    • Observe the color of the beads and the solution.

      • Yellow: Indicates a complete coupling (no free amine).[1][2]

      • Blue or Green: Indicates an incomplete coupling (free amine is present).[1][2]

Reagent Comparison for N-Methylated Amino Acid Coupling

Coupling Reagent Reagent Type General Effectiveness for N-Methylated AA Notes
HBTU, HCTU Uronium/AminiumLess EffectiveOften result in low yields and incomplete couplings.[1][2]
HATU Uronium/AminiumHighly EffectiveA recommended reagent for difficult couplings, including N-methylated amino acids.[1][2][3]
PyAOP PhosphoniumHighly EffectiveA phosphonium-based reagent, very effective for sterically hindered couplings.[1][4][6]
PyBOP/HOAt PhosphoniumHighly EffectiveThe addition of HOAt enhances the coupling efficiency.[1][2][4]
BOP-Cl PhosphoniumEffectiveCan be useful for couplings of N-methylated amino acids.[2][9]
PyBroP PhosphoniumEffectiveA bromophosphonium reagent used for challenging couplings.[2][7]
DIC/HOBt CarbodiimideLess EffectiveA classic reagent combination that may be less effective for severely hindered couplings.[3]

Visualized Workflows and Logic

G Troubleshooting Workflow for N-Methylated Amino Acid Coupling start Start: Coupling N-Methylated Amino Acid coupling_reagent Select Potent Coupling Reagent (e.g., HATU, PyAOP) start->coupling_reagent reaction Perform Coupling Reaction (Extended Time) coupling_reagent->reaction monitor Monitor with Bromophenol Blue Test reaction->monitor incomplete Incomplete Coupling (Blue/Green Color) monitor->incomplete Incomplete complete Complete Coupling (Yellow Color) monitor->complete Complete double_couple Perform Double Coupling incomplete->double_couple check_side_reactions Proceed to Next Step & Check for Side Reactions complete->check_side_reactions double_couple->reaction end End check_side_reactions->end

Caption: Troubleshooting workflow for challenging N-methylated amino acid couplings.

G Decision Logic for Optimizing Coupling start Initial Coupling Attempt check_yield Low Yield or Deletion Sequences Observed? start->check_yield standard_reagent Using Standard Reagent (e.g., HBTU)? check_yield->standard_reagent Yes success Improved Yield check_yield->success No potent_reagent Switch to Potent Reagent (HATU, PyAOP) standard_reagent->potent_reagent Yes single_coupling Single Coupling Performed? standard_reagent->single_coupling No potent_reagent->start double_coupling Implement Double Coupling single_coupling->double_coupling Yes optimize_time Increase Reaction Time single_coupling->optimize_time No double_coupling->start optimize_time->start

Caption: Decision tree for optimizing coupling conditions for N-methylated amino acids.

References

N-Methyl-DL-alanine stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-Methyl-DL-alanine under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-Methyl-DL-alanine?

A1: To ensure the long-term stability of solid N-Methyl-DL-alanine, it is recommended to store it in a cool, dark environment under an inert atmosphere.[1] This minimizes the potential for degradation due to light exposure and oxidation. Proper storage conditions are crucial for maintaining its chemical and physical properties.[2]

Q2: How should I store solutions of N-Methyl-DL-alanine?

A2: For short-term storage, solutions of N-Methyl-DL-alanine should be kept at 2-8°C.[1] For long-term preservation, it is advisable to aliquot the solution into smaller volumes and store them frozen at -20°C or -80°C.[1] This practice helps to avoid degradation that can be caused by repeated freeze-thaw cycles.[1]

Q3: I've noticed a color change in my N-Methyl-DL-alanine solution. What is the likely cause?

A3: A change in the color of your N-Methyl-DL-alanine solution may be an indication of chemical degradation.[1] This can result from oxidation or a reaction with other components present in the solution. It is recommended to use freshly prepared solutions with high-purity solvents and reagents to minimize this issue.[1]

Q4: My experimental results have become inconsistent when using an older stock solution of N-Methyl-DL-alanine. Could this be a stability issue?

A4: Yes, inconsistent experimental outcomes are a potential sign of compound degradation.[1] Over time, N-Methyl-DL-alanine in a solution can degrade, leading to a reduced effective concentration and the formation of interfering byproducts. For sensitive experiments, the use of freshly prepared solutions is always recommended to ensure reproducibility and accuracy.[1]

Q5: What are the potential degradation pathways for N-Methyl-DL-alanine in a solution?

A5: While specific degradation pathways for N-Methyl-DL-alanine are not extensively documented in publicly available literature, potential degradation routes for amino acids in solution include oxidation, particularly in the presence of metal ions, and racemization under extreme pH or temperature conditions.[1] In the context of peptide synthesis, cyclization to form diketopiperazines can also occur, especially at the N-terminus.[1]

Troubleshooting Guides

Issue: Inconsistent Experimental Results

If you are experiencing variability in your experimental results, it is crucial to determine if the stability of your N-Methyl-DL-alanine solution is a contributing factor. The following workflow can help you troubleshoot this issue.

Troubleshooting workflow for inconsistent experimental results.

Quantitative Stability Data

At present, there is a lack of comprehensive, publicly available quantitative data on the stability of N-Methyl-DL-alanine in various solutions. Researchers are encouraged to perform their own stability studies tailored to their specific experimental conditions. The following table provides a template for recording such stability data.

Storage ConditionTime Point (Days)Concentration (mg/mL)% DegradationObservations
-80°C 0
7
30
90
-20°C 0
7
30
90
2-8°C 0
7
14
30
Room Temperature 0
1
3
7

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of N-Methyl-DL-alanine.

cluster_hplc_workflow Stability-Indicating HPLC Method Development start Start column_selection Column Selection (e.g., C18) start->column_selection mobile_phase Mobile Phase Optimization (e.g., Water/Acetonitrile with TFA or Formic Acid) column_selection->mobile_phase detection_method Detection Method Selection (Derivatization for UV, or LC-MS/CAD) mobile_phase->detection_method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) detection_method->forced_degradation analysis Analyze Stressed and Control Samples forced_degradation->analysis evaluation Evaluate Resolution of Parent Peak and Degradants analysis->evaluation method_validated Stability-Indicating Method Validated evaluation->method_validated Good Resolution optimize_method Optimize Method (e.g., Gradient, Flow Rate) evaluation->optimize_method Poor Resolution optimize_method->analysis

Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.[1]

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.[1]

    • Run a gradient from 5% to 95% B over 20 minutes to determine the elution time of the parent compound and any degradation products. Optimize the gradient to achieve good resolution.[1]

  • Detection:

    • N-Methyl-DL-alanine lacks a strong chromophore, so derivatization may be necessary for UV detection. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[1]

    • Alternatively, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used for detection.[1]

  • Forced Degradation Study:

    • Prepare solutions of N-Methyl-DL-alanine (e.g., 1 mg/mL) in the following:

      • 0.1 M HCl (for acidic stress)[1]

      • 0.1 M NaOH (for basic stress)[1]

      • 3% H₂O₂ (for oxidative stress)[1]

      • Water (for thermal and photolytic stress)[1]

    • For thermal stress, incubate the aqueous solution at an elevated temperature (e.g., 60°C) for several hours to days.[1]

    • For photolytic stress, expose the aqueous solution to UV light.[1]

  • Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system.[1]

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.[1]

Protocol 2: Monitoring N-Methyl-DL-alanine Stability in a Formulation

Methodology:

  • Prepare the N-Methyl-DL-alanine formulation at the desired concentration.[1]

  • Divide the formulation into aliquots and store them under the intended storage conditions (e.g., 4°C, 25°C, 40°C).[1]

  • At specified time points (e.g., day 0, day 7, day 14, day 30), remove an aliquot from each storage condition.[1]

  • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of N-Methyl-DL-alanine remaining.[1]

  • Calculate the percentage of degradation over time for each condition.[1]

References

Technical Support Center: Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of these complex molecules. N-methylation of peptides is a valuable strategy to enhance their metabolic stability, membrane permeability, and conformational rigidity. However, it also introduces significant synthetic hurdles. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smoother synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-methylated peptides, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The N-methyl group sterically hinders the nitrogen atom, reducing its nucleophilicity and making peptide bond formation difficult.[1] 2. Inefficient Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the reduced reactivity.[1] 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access.1. Use Potent Coupling Reagents: Employ highly efficient coupling reagents such as HATU, HCTU, PyAOP, or PyBOP/HOAt.[2][3] 2. Optimize Reaction Conditions: Increase coupling times (e.g., 4-6 hours or overnight) and/or perform the reaction at a higher temperature. Microwave-assisted synthesis can also significantly improve coupling efficiency.[3][4] 3. Perform Double Coupling: After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion.[3] 4. Improve Solvation: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture to enhance the solvation of the peptide chain.[5] 5. Cap Unreacted Amines: After the coupling step, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[3]
Low Crude Purity and/or Yield 1. Incomplete Coupling: As mentioned above, this is a primary cause, leading to a mixture of the desired peptide and deletion sequences.[1] 2. Side Reactions: The synthesis conditions can promote various side reactions. 3. Premature Cleavage: Loss of the peptide from the resin can occur, especially with acid-sensitive linkers.1. Address Coupling Inefficiency: Implement the solutions described above for low coupling efficiency. 2. Minimize Side Reactions: Follow the specific recommendations for preventing common side reactions outlined in the FAQ section below. 3. Choose an Appropriate Resin/Linker: Select a resin and linker combination that is stable under the synthesis conditions.
Presence of Deletion Sequences 1. Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, preventing the subsequent amino acid from coupling. 2. Incomplete Coupling: Failure to couple the incoming amino acid leads to a peptide chain missing that residue.1. Optimize Deprotection: Increase the deprotection time or use a stronger base solution (e.g., DBU in the piperidine (B6355638) solution) if aggregation is suspected.[6] 2. Ensure Complete Coupling: Utilize the strategies mentioned for improving coupling efficiency. 3. Monitor Reactions: Use a qualitative test like the bromophenol blue test to monitor the completeness of the coupling reaction, as the Kaiser test is not reliable for secondary amines.
Epimerization/Racemization 1. Base-Mediated Racemization: The use of strong bases during coupling can lead to the loss of stereochemical integrity of the activated amino acid.[3][7] 2. Prolonged Activation: Longer activation times required for N-methylated amino acids can increase the risk of racemization.[3]1. Use a Hindered Base: Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] 2. Optimize Coupling Reagent: HATU is known to be effective in minimizing epimerization compared to HBTU.[3] 3. Control Temperature: Perform sensitive couplings at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[3]
Difficult Purification 1. Co-elution of Impurities: Deletion sequences and other side products may have similar retention times to the desired peptide in reverse-phase HPLC. 2. Presence of Conformational Isomers: N-methylated peptides can exist as multiple conformers that may resolve into separate peaks on HPLC, complicating purification.[2][8]1. Optimize HPLC Conditions: Adjust the gradient, flow rate, and temperature of the HPLC method to improve the separation of the target peptide from impurities. 2. Analyze Fractions Carefully: Collect and analyze all major peaks by mass spectrometry to identify the correct product, as conformational isomers will have the same mass. 3. Consider Alternative Purification Techniques: If reverse-phase HPLC is insufficient, other methods like ion-exchange chromatography may be explored.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methylated peptides more challenging than that of standard peptides?

The primary challenge lies in the reduced nucleophilicity and increased steric hindrance of the N-methylated amino group.[1] This makes the formation of the peptide bond significantly more difficult, often resulting in lower coupling efficiencies, which in turn leads to lower yields and purity of the final product.[1] Specialized, more potent coupling reagents and optimized reaction conditions are typically required to achieve satisfactory results.[1]

Q2: What are the most common side reactions during the synthesis of N-methylated peptides and how can they be minimized?

  • Aspartimide Formation: This occurs when an aspartic acid residue is present in the sequence, particularly when followed by a small amino acid like glycine. The backbone amide nitrogen can attack the side-chain carboxyl group, forming a cyclic imide. This can be minimized by using bulky protecting groups on the aspartic acid side chain or by employing milder deprotection conditions.[9][10]

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially with proline as the penultimate C-terminal residue. The N-terminal amine of the dipeptidyl-resin attacks the amide bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[2][5] To minimize DKP formation, it is advisable to use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) and to couple the third amino acid as quickly as possible after the deprotection of the second.

  • Fragmentation: Cleavage of the peptide backbone can occur, especially between two consecutive N-methylated amino acids, during the final trifluoroacetic acid (TFA) cleavage from the resin.[2][11] Optimizing the cleavage time can help to reduce this side reaction.[2]

  • Racemization: The loss of stereochemical integrity can occur, particularly during the activation and coupling of the amino acid. This is a greater risk with N-methylated amino acids due to the often harsher conditions required for coupling. Using hindered bases and efficient coupling reagents can help suppress racemization.[3][7]

Q3: Which coupling reagents are most effective for N-methylated amino acids?

Uronium/aminium-based reagents like HATU and HCTU, and phosphonium-based reagents like PyAOP and PyBOP (often used with an additive like HOAt), are generally the most effective for coupling sterically hindered N-methylated amino acids.[2][3] These reagents form highly reactive esters that can overcome the low nucleophilicity of the N-methylated amine.

Q4: How can I monitor the progress of a coupling reaction involving an N-methylated amino acid?

The standard Kaiser test, which detects primary amines, is not suitable for monitoring the coupling to an N-methylated amino acid (a secondary amine) as it will give a false negative result. The bromophenol blue test is a reliable alternative for detecting the presence of unreacted secondary amines on the resin.

Q5: What is the best way to purify a crude N-methylated peptide?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying N-methylated peptides.[12] Due to their increased hydrophobicity from the methyl groups, these peptides often exhibit longer retention times compared to their non-methylated counterparts.[13] It is important to carefully analyze all peaks by mass spectrometry, as the presence of conformational isomers can lead to multiple peaks with the same mass.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Methylated Peptides

Coupling ReagentClassRelative Efficiency for N-Methylated ResiduesNotes on Racemization
HATU Uronium/AminiumVery HighLow; generally considered superior to HBTU in minimizing epimerization.[3]
HCTU Uronium/AminiumHighLow to Medium
PyAOP PhosphoniumVery HighLow; particularly effective for coupling N-methylated amino acids.[14]
PyBOP PhosphoniumHighMedium; may be less efficient than PyAOP for N-methylated residues.
DCC/HOBt CarbodiimideLow to MediumHigher risk of racemization compared to uronium/phosphonium reagents.

This table provides a general comparison. The optimal reagent may vary depending on the specific amino acid sequence.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids

This protocol is based on the Biron-Kessler method for on-resin N-methylation.[15]

  • Loading of the Fmoc-amino acid onto 2-chlorotrityl chloride (2-CTC) resin:

    • Swell the 2-CTC resin in anhydrous dichloromethane (B109758) (DCM).

    • Dissolve 3 equivalents of the Fmoc-amino acid in a minimal amount of anhydrous DCM.

    • Add the amino acid solution to the resin, followed by 9 equivalents of DIPEA.

    • Stir the mixture for 2 hours at room temperature.

    • Wash the resin with DCM and methanol, then dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10 minutes, repeat once.

    • Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation:

    • Dissolve 3 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 5 equivalents of collidine in NMP.

    • Add the solution to the resin and shake for 1-2 hours.

    • Wash the resin with NMP and DCM.

  • Methylation:

    • Dissolve 3.75 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of methyl iodide in NMP.

    • Add the solution to the resin and shake for 30 minutes. Repeat this step.

    • Wash the resin with NMP and DCM.

  • Desulfonylation:

    • Prepare a solution of 10 equivalents of thiophenol and 5 equivalents of DBU in NMP.

    • Add the solution to the resin and shake for 30 minutes. Repeat this step.

    • Wash the resin with NMP and DCM.

  • Fmoc Protection:

    • Dissolve 3 equivalents of Fmoc-OSu and 5 equivalents of DIPEA in a DCM/NMP mixture.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with NMP and DCM.

  • Cleavage from Resin:

    • Cleave the Fmoc-N-methyl-amino acid from the resin using a solution of 1% TFA in DCM.[15]

    • Collect the filtrate and neutralize with a base (e.g., pyridine).

    • Purify the product by flash chromatography.

Protocol 2: Coupling of an Fmoc-N-Methylated Amino Acid during SPPS

This protocol outlines a general procedure using HATU as the coupling reagent.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once).

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-N-methyl-amino acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-3 minutes.[3]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature.[3]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform the bromophenol blue test to check for reaction completion.

    • If the coupling is incomplete, consider a second coupling (repeat step 2).

    • Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 3: RP-HPLC Purification of a Crude N-Methylated Peptide

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC System Setup:

    • Use a C18 stationary phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

  • Purification:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. The gradient will need to be optimized for each specific peptide.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Troubleshooting_Workflow problem problem cause cause solution solution check check start Low Yield or Purity check_coupling Incomplete Coupling? start->check_coupling check_side_reactions Side Reactions? check_coupling->check_side_reactions No optimize_coupling Optimize Coupling: - Use potent reagents (HATU, PyAOP) - Increase reaction time/temp - Double couple - Use microwave check_coupling->optimize_coupling Yes address_side_reactions Address Specific Side Reactions: - Aspartimide: Bulky protecting groups - DKP: 2-CTC resin - Racemization: Hindered base check_side_reactions->address_side_reactions Yes purification Purify by RP-HPLC check_side_reactions->purification No optimize_coupling->check_side_reactions address_side_reactions->purification end Pure N-Methylated Peptide purification->end

Caption: A troubleshooting workflow for addressing low yield and purity in N-methylated peptide synthesis.

Challenges_N_Methylated_Peptide_Synthesis main_challenge main_challenge consequence consequence side_reaction side_reaction solution solution N_Me N-Methylation steric_hindrance Steric Hindrance & Low Nucleophilicity N_Me->steric_hindrance low_coupling Low Coupling Efficiency steric_hindrance->low_coupling low_yield Low Yield & Purity low_coupling->low_yield side_reactions Increased Side Reactions low_coupling->side_reactions potent_reagents Potent Coupling Reagents low_coupling->potent_reagents optimized_conditions Optimized Conditions low_coupling->optimized_conditions purification_issues Purification Challenges low_yield->purification_issues racemization Racemization side_reactions->racemization aspartimide Aspartimide Formation side_reactions->aspartimide dkp DKP Formation side_reactions->dkp

Caption: Key challenges and their interrelationships in the synthesis of N-methylated peptides.

References

Validation & Comparative

N-Methyl-DL-alanine vs. N-Methyl-L-alanine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for elucidating biological mechanisms and advancing therapeutic design. This guide provides a comprehensive comparison of the biological activities of N-Methyl-DL-alanine and N-Methyl-L-alanine, focusing on available experimental data, detailed methodologies, and relevant signaling pathways.

While both N-Methyl-L-alanine and N-Methyl-DL-alanine are non-proteinogenic amino acids utilized in peptide synthesis and neuroscience research, their biological activities can differ significantly due to the principles of stereochemistry.[1][2] N-Methyl-L-alanine is the levorotatory (L) enantiomer, the form typically recognized by biological systems. N-Methyl-DL-alanine is a racemic mixture, containing equal amounts of the L-enantiomer and the dextrorotatory (D) enantiomer. The presence of the D-enantiomer in the racemic mixture can lead to different pharmacological profiles compared to the pure L-enantiomer, as biological targets such as receptors and enzymes are often highly stereoselective.

Direct comparative studies on the biological activity of N-Methyl-DL-alanine as a standalone molecule are limited in the scientific literature.[3] However, the biological effects of N-Methyl-L-alanine have been characterized, particularly when incorporated into peptide analogs. A notable example is the investigation of an angiotensin II analog, [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II, which provides valuable insight into how N-methylation of the L-alanine residue impacts biological function in both in vitro and in vivo settings.[3]

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative biological activity data for the angiotensin II analog containing N-Methyl-L-alanine. This data highlights the differential activity of the modified peptide in isolated versus whole-organism systems.

ParameterIn Vitro (Isolated Rat Uterus)In Vivo (Rat Pressor Assay)
Biological Activity Antagonist ActivityAgonist (Pressor) Activity
Quantitative Metric pA2 Value: 8.20.9% of Angiotensin II Activity

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. The in vivo pressor activity is expressed as a percentage of the activity of the native peptide, angiotensin II.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, the following sections detail the experimental protocols for the key assays cited.

In Vitro Isolated Rat Uterus Assay

Objective: To determine the antagonist potency (pA2 value) of [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II on the angiotensin II receptor in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: A segment of the rat uterus is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (Angiotensin II) is established to determine the baseline response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist ([Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II) for a predetermined period.

  • Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for Angiotensin II is generated.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value.

In Vivo Rat Pressor Assay

Objective: To determine the agonistic (pressor) activity of [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II in a living organism.

Methodology:

  • Animal Preparation: A rat is anesthetized, and its arterial blood pressure is continuously monitored via a catheter inserted into a major artery (e.g., carotid or femoral artery).

  • Drug Administration: The test compound ([Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II) is administered intravenously at various doses.

  • Blood Pressure Measurement: The change in mean arterial pressure from the baseline is recorded for each dose.

  • Comparison to Standard: The pressor response is compared to the response elicited by known doses of the standard agonist, Angiotensin II.

  • Data Analysis: The activity of the test compound is expressed as a percentage of the maximal pressor response produced by Angiotensin II.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway for the Angiotensin II receptor and the workflows for the described in vitro and in vivo experiments.

G cluster_0 Angiotensin II Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse

Caption: Hypothesized Angiotensin II Type 1 Receptor Signaling Pathway.

G cluster_0 In Vitro Isolated Rat Uterus Assay Workflow A Isolate Rat Uterus Segment B Mount in Organ Bath A->B C Establish Baseline Ang II Response B->C D Incubate with N-Methyl-L-alanine Analog C->D E Generate Shifted Ang II Response Curve D->E F Calculate pA2 Value E->F

Caption: Workflow for the in vitro isolated rat uterus assay.

G cluster_0 In Vivo Rat Pressor Assay Workflow A Anesthetize Rat & Monitor Blood Pressure B Administer N-Methyl-L-alanine Analog (IV) A->B C Record Change in Mean Arterial Pressure B->C D Compare to Angiotensin II Response C->D E Determine % Agonist Activity D->E

Caption: Workflow for the in vivo rat pressor assay.

References

A Comparative Guide to H-N-Me-DL-Ala-OH and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for enhancing the pharmacological properties of drug candidates. These specialized building blocks offer a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. This guide provides an objective comparison of H-N-Me-DL-Ala-OH (N-methyl-DL-alanine) with two other widely utilized NPAAs: α-aminoisobutyric acid (Aib) and β-alanine. The following sections present a data-driven analysis of their respective impacts on peptide stability, permeability, and conformation, supplemented with detailed experimental protocols for key assays.

Introduction to Non-Proteinogenic Amino Acid Modifications

This compound is a derivative of the amino acid alanine (B10760859), characterized by a methyl group on the amide nitrogen. This N-methylation significantly alters the physicochemical properties of the peptide backbone.[1][2] Similarly, Aib, with its gem-dimethyl group on the α-carbon, and β-alanine, with its amino group shifted to the β-carbon, introduce unique structural and functional changes.[3][4] These modifications are instrumental in tuning the performance of peptide-based drugs.[5][6][7]

Comparative Analysis of Performance Metrics

The choice of NPAA for peptide modification is dictated by the desired therapeutic profile. This section compares the effects of N-methyl-alanine, Aib, and β-alanine on three critical performance parameters: proteolytic stability, cell permeability, and conformational properties.

Proteolytic Stability

A primary challenge in peptide drug development is their rapid degradation by proteases in the body. NPAAs can confer significant resistance to enzymatic cleavage.

  • This compound (N-methylation): The methyl group on the amide nitrogen sterically hinders the approach of proteases, disrupting the hydrogen bonding necessary for enzyme recognition and cleavage. This modification has been shown to dramatically increase the in vivo half-life of peptides.[8]

  • α-Aminoisobutyric Acid (Aib): The α,α-disubstituted nature of Aib provides substantial steric hindrance, effectively shielding the peptide backbone from proteolytic enzymes.[9]

  • β-Alanine: Peptides incorporating β-amino acids, known as β-peptides, are generally not recognized by proteases that have evolved to cleave α-peptide bonds, leading to enhanced stability.[10][11]

Table 1: Representative Data on Proteolytic Stability of Modified Peptides

Peptide SequenceModificationAssay ConditionsHalf-life (t½)Reference
cyclo(-PFwKTF-)Tri-N-methylatedRat intestinal homogenate> 240 min[12]
Ac-(Phe)4-CONH2N-methylated analogsNot specifiedEnhanced stability[13]
Thymine-based nucleo-heptapeptideOne Aib residueMurine serumSignificantly increased resistance[9]
Thymine-based nucleo-heptapeptideFour Aib residuesMurine serumSubstantially unaffected[9]
α,β-peptide 4β-amino acid incorporationTrypsin or chymotrypsinNo proteolysis after 36 h[14]

Disclaimer: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. The specific peptide sequence, position of modification, and assay conditions significantly influence the outcome.

Cell Permeability and Oral Bioavailability

Improving the ability of a peptide to cross cell membranes is crucial for developing orally administered drugs.

  • This compound (N-methylation): By replacing an N-H bond with an N-CH3 group, N-methylation reduces the hydrogen bond donor capacity of the amide bond. This can decrease the desolvation penalty for membrane permeation, thereby improving cell permeability and oral bioavailability.[15][16]

  • α-Aminoisobutyric Acid (Aib): The conformational constraints imposed by Aib can favor structures that shield polar groups from the nonpolar membrane interior, which can indirectly enhance permeability.

  • β-Alanine: The increased flexibility of the peptide backbone with β-amino acids can, in some cases, facilitate the adoption of conformations amenable to membrane transport.

Table 2: Representative Data on Cell Permeability of Modified Peptides

Peptide SequenceModificationAssay SystemApparent Permeability (Papp) (cm/s)Reference
cyclo(-PFwKTF-)Tri-N-methylatedCaco-2 cells-Resulted in 10% oral bioavailability in rats[12]
Ac-(Phe)4-CONH2N-methylated analogsPAMPAImproved permeability[13]
Cyclic Peptide LibraryAmide-to-ester substitution (depsipeptides) vs. N-methylationPAMPADepsipeptides showed higher permeability than N-methylated peptides[17]

Disclaimer: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. The specific peptide sequence, position of modification, and assay conditions significantly influence the outcome.

Conformational Effects

The biological activity of a peptide is intimately linked to its three-dimensional structure. NPAAs are powerful tools for influencing peptide conformation.

  • This compound (N-methylation): N-methylation restricts the rotation around the Cα-C bond and can favor specific backbone dihedral angles. It can disrupt β-sheet formation and, in some contexts, promote turn or helical structures.[8]

  • α-Aminoisobutyric Acid (Aib): Aib is a strong helix inducer due to the Thorpe-Ingold effect of its gem-dimethyl group. It severely restricts the available conformational space, predisposing the peptide to form α-helices or 3(10)-helices.[4][18][19]

  • β-Alanine: The additional carbon in the backbone of β-amino acids leads to the formation of novel secondary structures, such as various types of helices (10-, 12-, 14-helix) and sheets, that are distinct from those of α-peptides.[10][11][20]

Table 3: Conformational Propensities of Modified Peptides

ModificationPreferred Conformation(s)Method of AnalysisReference
N-methylation (poly-NMeAla)Helical structure without hydrogen bonds; β-strand in solventQuantum mechanics and molecular dynamics[8]
α-Aminoisobutyric acid (Aib)α-helix, 3(10)-helixX-ray diffraction, NMR, CD spectroscopy[4][18][19]
β-Alanine10/12-helix (intrinsically most stable), 14-helix, 12-helix, 10-helixQuantum mechanics and molecular dynamics[11]

Disclaimer: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. The specific peptide sequence and experimental conditions significantly influence the observed conformation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, this section provides detailed methodologies for the key experiments cited.

Proteolytic Stability Assay in Human Serum

Objective: To determine the half-life of a modified peptide in human serum.

Materials:

  • Test peptide and control peptide

  • Human serum (pooled)

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN)

  • Phosphate-buffered saline (PBS)

  • Thermomixer or incubating water bath

  • Centrifuge

  • RP-HPLC system with a C18 column

  • LC-MS system for metabolite identification (optional)

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.

  • Incubation: Pre-warm the human serum to 37°C. Add the peptide stock solution to the serum to achieve a final concentration of approximately 50-100 µM.

  • Time Points: Incubate the mixture at 37°C with gentle agitation. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold ACN or an equal volume of 10% TCA to the aliquot. Vortex thoroughly and incubate on ice for at least 10 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a modified peptide using the Caco-2 cell line as an in vitro model.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test peptide and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like mannitol)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above 250 Ω·cm².

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS. Add fresh HBSS to the basolateral (receiver) chamber and the test peptide solution (in HBSS) to the apical (donor) chamber.

  • Transport Experiment (Apical to Basolateral): At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS. At the end of the experiment, take a sample from the apical chamber.

  • Transport Experiment (Basolateral to Apical - for efflux): To determine if the peptide is a substrate for efflux transporters, perform the experiment in the reverse direction, adding the peptide to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of a modified peptide in solution.

Materials:

  • Test peptide

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • CD spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the CD-transparent buffer to a final concentration of 0.1-0.2 mg/mL. The buffer must be free of interfering substances that absorb in the far-UV region.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range (typically 190-260 nm), bandwidth, scan speed, and number of accumulations (to improve signal-to-noise).

  • Blank Measurement: Record a spectrum of the buffer alone in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * M) / (10 * l * c) where θ is the observed ellipticity in degrees, M is the mean residue weight of the peptide, l is the path length in cm, and c is the peptide concentration in g/mL.

  • Structure Analysis: Analyze the shape of the final spectrum to determine the predominant secondary structures.

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 200 nm.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these non-proteinogenic amino acids.

PeptideModificationWorkflow cluster_design Design & Synthesis cluster_testing Performance Testing cluster_analysis Data Analysis ParentPeptide Parent Peptide Sequence Modification Select NPAA (N-Me-Ala, Aib, β-Ala) ParentPeptide->Modification Synthesis Solid-Phase Peptide Synthesis Modification->Synthesis Stability Proteolytic Stability Assay Synthesis->Stability Permeability Caco-2 Permeability Assay Synthesis->Permeability Conformation CD Spectroscopy Synthesis->Conformation Data Quantitative Data (t½, Papp, [θ]) Stability->Data Permeability->Data Conformation->Data Comparison Comparative Analysis Data->Comparison

Caption: A generalized workflow for the design, synthesis, and comparative analysis of peptides modified with non-proteinogenic amino acids.

GPCR_Signaling Peptide Modified Peptide (e.g., Agonist) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for peptide therapeutics.

StructuralComparison cluster_mods Modifications cluster_effects Primary Structural Effects Ala Standard α-Amino Acid (Alanine) Amine α-Carbon Carboxyl NMeAla N-Methyl-Alanine (N-methylation) Aib α-Aminoisobutyric Acid (α,α-disubstitution) bAla β-Alanine (Backbone Extension) Effect_NMe Steric hindrance at amide N; Reduced H-bond donation; Restricted rotation NMeAla->Effect_NMe Effect_Aib Severe steric hindrance at Cα; Restricted Φ/Ψ angles; Promotes helical structures Aib->Effect_Aib Effect_bAla Elongated backbone; Increased flexibility; Altered secondary structures bAla->Effect_bAla

Caption: Conceptual comparison of the structural impact of N-methylation, α,α-disubstitution, and β-amino acid incorporation relative to a standard α-amino acid.

Conclusion

The strategic incorporation of non-proteinogenic amino acids like this compound, α-aminoisobutyric acid, and β-alanine is a powerful approach in modern peptide drug design. Each modification offers a distinct set of advantages for enhancing the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. N-methylation is particularly effective at improving both stability and permeability. Aib is an exceptional tool for enforcing helical conformations and bolstering stability. β-Alanine provides a route to novel peptide structures with high resistance to proteolysis. The selection of a specific NPAA should be guided by the desired therapeutic outcome and a thorough understanding of its structural and functional consequences, as elucidated through the experimental protocols detailed in this guide. While direct comparative data remains sparse, the principles and methodologies outlined here provide a robust framework for the rational design and evaluation of next-generation peptide drugs.

References

Enhancing Peptide Therapeutics: N-Methyl-DL-alanine Fortifies Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-Methyl-DL-alanine in preventing proteolytic degradation showcases its potential in extending the half-life of peptide-based drugs, a critical factor for their therapeutic efficacy.

In the landscape of drug development, peptides represent a promising class of therapeutics due to their high specificity and low toxicity. However, their inherent instability, primarily due to rapid enzymatic degradation in the body, poses a significant hurdle to their clinical application. To address this challenge, researchers are continuously exploring chemical modifications to enhance peptide stability. Among these, N-methylation, and specifically the incorporation of N-Methyl-DL-alanine, has emerged as a robust strategy to protect peptides from proteolytic cleavage.[1][2][3] This guide provides a comparative overview of peptide stability conferred by N-Methyl-DL-alanine, supported by experimental data and detailed protocols for researchers and drug developers.

Comparative Stability Analysis

The introduction of a methyl group to the amide nitrogen of the peptide backbone, a modification known as N-methylation, sterically hinders the approach of proteases, thereby preventing the cleavage of the peptide bond.[2][4] This structural alteration has been shown to significantly increase the metabolic stability and half-life of peptides.[5][6]

One study quantitatively demonstrates the impact of N-methyl-l-alanine on peptide stability. A cyclic peptide, SUPR4B1W, containing N-methyl-l-alanine exhibited a half-life of approximately 110 minutes when exposed to proteinase-K.[7] In contrast, a linear version of the same peptide had a nearly two-fold reduction in stability, with a half-life of 57 minutes.[7] More dramatically, the substitution of N-methyl-l-alanine with a standard alanine (B10760859) residue in the cyclic peptide resulted in a drastic reduction of the half-life to just 6 minutes.[7]

Peptide VariantModificationHalf-life (in proteinase-K)
Cyclic SUPR4B1WN-methyl-l-alanine, Cyclization~110 minutes
Linear SUPR4B1WN-methyl-l-alanine57 minutes
Cyclic SUPR4B1W (Ala substitution)Cyclization6 minutes

Table 1: Comparison of the half-life of peptide variants demonstrating the stabilizing effect of N-methyl-l-alanine and cyclization. Data sourced from a study on protease stability of SUPR4B1W.[7]

This data clearly illustrates that while cyclization contributes to stability, the presence of N-methyl-l-alanine is a critical determinant in protecting the peptide from enzymatic degradation.

Visualizing Peptide Stabilization Strategies

To better understand the mechanisms of peptide stabilization, the following diagram illustrates various chemical modification strategies employed to enhance peptide stability.

cluster_peptide Unstable Peptide cluster_strategies Stabilization Strategies cluster_stable_peptide Stabilized Peptide Peptide Native Peptide Chain (Susceptible to Proteolysis) N_Methylation N-Methylation (e.g., N-Methyl-DL-alanine) Peptide->N_Methylation Modification Cyclization Cyclization Peptide->Cyclization Modification D_Amino_Acid D-Amino Acid Substitution Peptide->D_Amino_Acid Modification PEGylation PEGylation Peptide->PEGylation Modification StablePeptide Protease-Resistant Peptide (Enhanced Half-life) N_Methylation->StablePeptide Cyclization->StablePeptide D_Amino_Acid->StablePeptide PEGylation->StablePeptide

Figure 1: Strategies to enhance peptide stability.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general procedure to assess the stability of a peptide, such as one modified with N-Methyl-DL-alanine, in human plasma. The method involves incubation of the peptide in plasma, followed by protein precipitation and analysis of the remaining peptide concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials
  • Test peptide (e.g., with and without N-Methyl-DL-alanine)

  • Human plasma (anticoagulated, e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Low-bind microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC system with a C18 column

Procedure
  • Peptide Stock Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In a low-bind microcentrifuge tube, dilute the peptide stock solution with pre-warmed plasma to a final concentration of 10-100 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide to the plasma and before incubation.

  • Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a protein precipitating agent. A common method is to add 2-3 volumes of cold acetonitrile.[8][9] Using organic solvents for precipitation has been found to be more suitable for preserving peptides for analysis compared to strong acids.[8][9]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10-20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC). A typical mobile phase system consists of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm, depending on the peptide sequence).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the peptide stability assay.

Start Start: Prepare Peptide Stock Incubation Incubate Peptide with Human Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Sampling->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Analysis Analyze Supernatant by HPLC Centrifugation->Analysis End End: Determine Peptide Half-life Analysis->End

Figure 2: Workflow for peptide stability assay.

Conclusion

The incorporation of N-Methyl-DL-alanine is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The provided experimental data underscores the significant increase in peptide half-life achieved through this modification. By following standardized in vitro stability assays, researchers can systematically evaluate and validate the stability of their modified peptide candidates, a crucial step in the development of more robust and effective peptide-based drugs.

References

N-Methylated vs. Non-Methylated Peptides: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic properties of peptide-based therapeutics is a paramount challenge. N-methylation, a strategic modification of the peptide backbone, has emerged as a powerful tool to enhance the drug-like characteristics of these molecules. This guide provides a comprehensive comparative analysis of N-methylated and non-methylated peptides, supported by experimental data, detailed methodologies, and visual representations of key processes.

N-methylation involves the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone. This seemingly minor alteration can profoundly influence a peptide's three-dimensional structure and physicochemical properties, leading to significant improvements in metabolic stability, cell permeability, and, in some cases, receptor binding affinity and selectivity.[1][2]

Comparative Data Analysis

The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key performance parameters of peptides.

Proteolytic Stability

One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation by proteases. The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding network necessary for enzyme recognition and cleavage, thereby increasing the peptide's half-life in biological fluids.[1][3]

Peptide SequenceModificationHalf-life in Human Serum (t½)Fold Increase in Stability
Peptide AUnmodified15 minutes-
Peptide AN-methylated at P1120 minutes8
Peptide BUnmodified35 minutes-
Peptide BN-methylated at P2> 240 minutes> 6.8
TA4Unmodified~40% remaining after 1h-
TA4(3,7-NMePhe)N-methylated~65% remaining after 1h~1.6
C10:0-A2Unmodified~20% remaining after 1h-
C10:0-A2(9-NMeLys)N-methylated~50% remaining after 1h~2.5

Table 1: Comparative proteolytic stability of non-methylated and N-methylated peptides in human serum. Data is illustrative and compiled from representative studies.[1][3]

Membrane Permeability

N-methylation can significantly improve a peptide's ability to cross cell membranes. By replacing a hydrogen bond donor (the amide proton) with a methyl group, the desolvation penalty for entering the lipid bilayer of the cell membrane is reduced. This modification increases the lipophilicity of the peptide, which can lead to enhanced oral bioavailability.[4]

PeptideNumber of N-methyl groupsCaco-2 Permeability (Papp) (10⁻⁶ cm/s)
Model Peptide 10< 1 (low permeability)
Model Peptide 113.5 (moderate permeability)
Model Peptide 128.2 (high permeability)
Model Peptide 200.5 (low permeability)
Model Peptide 2310.5 (high permeability)

Table 2: Comparative Caco-2 cell permeability of non-methylated and N-methylated peptides. Papp values are indicative of intestinal permeability, with higher values suggesting better absorption.[5][6][7]

Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent and position-specific. By constraining the peptide's conformation, N-methylation can either lock the peptide into a bioactive conformation, thereby enhancing binding affinity, or it can induce a conformation that is unfavorable for receptor interaction, leading to reduced affinity.[1][8] A systematic N-methyl scan is often necessary to determine the optimal positions for methylation.

Peptide Analog (Somatostatin Agonist)N-Methylated Residuesst5 Receptor Affinity (Kd, nM)
DPhe⁵ series (unmodified)-15.2
DPhe⁵ seriesD-Trp⁸0.8
DPhe⁵ seriesPhe⁷> 1000
DPhe⁵ seriesThr¹⁰> 1000
Tyr⁵ series (unmodified)-12.5
Tyr⁵ seriesLys⁹18.3

Table 3: Impact of N-methylation on the binding affinity of somatostatin (B550006) octapeptide agonists to the human somatostatin receptor subtype 5 (sst5).[1][8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the manual synthesis of N-methylated peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. On-resin N-methylation is a common strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

  • 2-Mercaptoethanol (B42355)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Monitor the reaction using a ninhydrin (B49086) test. Wash the resin with DMF.

  • On-Resin N-Methylation: a. Sulfonylation: After coupling the amino acid to be methylated, treat the resin with o-NBS-Cl and collidine in NMP to protect the α-amino group. b. Methylation: Treat the resin with a methylating agent such as dimethyl sulfate or methyl iodide and a base like DBU. c. Desulfonylation: Remove the o-NBS group using 2-mercaptoethanol and DBU in DMF to yield the N-methylated amine.

  • Repeat Cycles: Repeat steps 2, 3, and (if necessary) 4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[9][10]

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of peptides in the presence of proteases or in biological matrices like serum.

Materials:

  • N-methylated peptide and its non-methylated counterpart

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Quenching solution (e.g., 10% TFA)

  • HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in the buffer to a final concentration of 1 mg/mL. Incubate the peptide solutions with an equal volume of human serum or protease solution at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 sample. The half-life (t½) is the time at which 50% of the initial peptide has been degraded.[11][12]

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test peptides (N-methylated and non-methylated)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (receiver) side.

  • Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13][14][15][16]

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis Synthesis_NM SPPS of Non-Methylated Peptide Stability Proteolytic Stability Assay (e.g., in Human Serum) Synthesis_NM->Stability Permeability Caco-2 Permeability Assay Synthesis_NM->Permeability Binding Receptor Binding Assay (e.g., IC50, Kd) Synthesis_NM->Binding Synthesis_M SPPS of N-Methylated Peptide Synthesis_M->Stability Synthesis_M->Permeability Synthesis_M->Binding Data Comparative Analysis of: - Half-life (t½) - Papp values - IC50/Kd values Stability->Data Permeability->Data Binding->Data

Caption: Workflow for the comparative analysis of N-methylated and non-methylated peptides.

Signaling Pathway: Somatostatin Receptor Activation

N-methylation of somatostatin analogs can modulate their binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Upon activation, SSTRs inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G Somatostatin Somatostatin Analog (Methylated or Non-Methylated) SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Binds G_protein Gi Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Hormone Secretion) cAMP->Downstream Regulates

Caption: Simplified signaling pathway of somatostatin receptor activation.

References

Battle of the Backbones: A Comparative Guide to N-Methyl-DL-alanine and D-alanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is relentless. Modifications to the peptide backbone are a cornerstone of this endeavor, with N-methylation and the incorporation of D-amino acids standing out as two of the most powerful strategies. This guide provides an objective comparison of the biological activities of peptides containing N-Methyl-DL-alanine versus those with D-alanine, supported by experimental data and detailed protocols to inform rational peptide design.

The substitution of a naturally occurring L-amino acid with either its mirror-image D-enantiomer or an N-methylated version can profoundly alter a peptide's therapeutic potential. D-alanine incorporation is a classic method to bolster a peptide's defenses against enzymatic degradation, as proteases are highly specific for L-amino acids.[1][2] On the other hand, N-methylation, the addition of a methyl group to the backbone amide nitrogen, not only enhances proteolytic stability but can also improve a peptide's ability to cross cell membranes.[3][4] The use of a racemic mixture, N-Methyl-DL-alanine, introduces an additional layer of complexity, creating diastereomeric peptides with potentially distinct biological profiles.

At a Glance: Quantitative Comparison of Modified Peptides

The following tables distill quantitative data from various studies to highlight the differential impacts of these two modifications. It is crucial to recognize that the precise effects are highly dependent on the specific peptide sequence and the location of the modification.

Table 1: Comparative Analysis of Physicochemical and Biological Properties
PropertyPeptide Containing D-AlaninePeptide Containing N-Methyl-DL-alanine
Proteolytic Stability Significantly IncreasedSignificantly Increased
Receptor Binding Affinity Variable (can be increased, decreased, or unchanged)Variable (can be increased, decreased, or unchanged)
Biological Activity Variable (can be retained, altered, or lost)Variable (can be retained, altered, or lost)
Immunogenicity Potentially LoweredGenerally Low
Membrane Permeability Generally UnchangedPotentially Enhanced
Table 2: Case Study: Antimicrobial and Hemolytic Activity of Modified Antimicrobial Peptides (AMPs)

This table is synthesized from a study on the antimicrobial peptide TA4 and the lipopeptide C10:0-A2, where L-amino acids were substituted with either D-amino acids or N-methylated amino acids. This provides a valuable, albeit indirect, comparison.

Peptide/Lipopeptide AnalogMean MIC (µM) vs. Gram (+) BacteriaMean MIC (µM) vs. Gram (-) BacteriaHC50 (µM)
TA4 (Unmodified)12.550>400
TA4(dK) (D-Lysine substitution)50100>400
TA4(3,7-NMePhe) (N-Methyl-Phenylalanine substitution)10025>400
C10:0-A2 (Unmodified)6.25100~350
C10:0-A2(dK) (D-Lysine substitution)12.5200>400
C10:0-A2(6-NMeLys) (N-Methyl-Lysine substitution)12.550>400
C10:0-A2(9-NMeLys) (N-Methyl-Lysine substitution)12.5100~350
(Data synthesized from a study on antimicrobial peptides.[2])

Under the Hood: Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of modified peptides.

Proteolytic Stability Assay

Objective: To quantify the resistance of modified peptides to enzymatic degradation.

Materials:

  • Peptide stock solutions (1 mg/mL in PBS)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Peptide solutions are incubated with the chosen protease at 37°C.

  • Aliquots are taken at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • The enzymatic reaction in each aliquot is immediately stopped by the addition of the quenching solution.

  • The samples are then analyzed by reverse-phase HPLC to quantify the remaining intact peptide.

  • The percentage of intact peptide is plotted against time to calculate the peptide's half-life.

Receptor Binding Assay

Objective: To measure the affinity of the modified peptides for their target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • A radiolabeled or fluorescently labeled ligand known to bind the receptor

  • A range of concentrations of the modified peptides

  • Assay buffer

  • Filtration apparatus

Protocol:

  • The receptor-containing cell membranes are incubated with the labeled ligand in the presence of varying concentrations of the modified peptide.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free ligands are separated via filtration.

  • The amount of bound labeled ligand is quantified.

  • The data is used to generate a competition binding curve, from which the IC50 (the concentration of peptide that displaces 50% of the labeled ligand) is determined.

  • The Ki (inhibition constant) is then calculated from the IC50 value.

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the modified peptides required to inhibit bacterial growth.

Materials:

  • Target bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Serial dilutions of the modified peptides

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Serial dilutions of the peptides are prepared in MHB in a 96-well plate.

  • A standardized suspension of the target bacteria is added to each well.

  • Control wells (bacteria without peptide and broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Visualizing the Impact: Signaling Pathways and Workflows

The structural changes induced by these modifications can have a significant impact on the downstream signaling pathways activated by the peptide.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Modified Peptide (N-Me-DL-Ala or D-Ala) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Conformational Change Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Generation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Regulation

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental_Workflow_Diagram start Synthesize Peptide Analogs (D-Ala vs. N-Me-DL-Ala) cell_culture Culture Cells Expressing Target Receptor start->cell_culture peptide_treatment Treat Cells with Peptide Analogs cell_culture->peptide_treatment cell_lysis Cell Lysis & Protein Extraction peptide_treatment->cell_lysis signaling_assays Downstream Signaling Assays cell_lysis->signaling_assays western_blot Western Blot (e.g., p-ERK) signaling_assays->western_blot reporter_assay Reporter Gene Assay signaling_assays->reporter_assay calcium_flux Calcium Flux Assay signaling_assays->calcium_flux data_analysis Analyze & Compare (EC50, Emax) western_blot->data_analysis reporter_assay->data_analysis calcium_flux->data_analysis conclusion Determine Differential Signaling Profiles data_analysis->conclusion

Caption: Experimental workflow for comparing signaling profiles.

Strategic Implications for Drug Design

The choice between incorporating N-Methyl-DL-alanine and D-alanine is a critical decision in peptide drug design, contingent on the desired therapeutic outcome. If the primary goal is to enhance the metabolic stability of a peptide with known activity while aiming to preserve its native conformation, D-alanine substitution is a well-trodden and effective path. However, if the objective is to not only increase stability but also to potentially enhance cell permeability and explore novel receptor interactions, N-methylation offers a more versatile, albeit complex, avenue. The inherent creation of diastereomers with a racemic N-Methyl-DL-alanine building block necessitates careful separation and individual characterization but also presents an opportunity to discover unique pharmacological profiles. Ultimately, empirical evidence reigns supreme; the synthesis and rigorous biological evaluation of both modified analogs are essential to identify the superior candidate for any given therapeutic application.

References

Mass Spectrometric Differentiation of N-Methyl-DL-alanine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation and quantification of N-Methyl-DL-alanine enantiomers is a critical analytical challenge in various fields, including pharmaceutical development, metabolomics, and neuroscience. The subtle structural difference between the D- and L-isomers necessitates sophisticated analytical techniques. This guide provides a comprehensive comparison of mass spectrometry-based methods for the chiral resolution of N-Methyl-DL-alanine, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The primary strategy for the mass spectrometric differentiation of N-Methyl-DL-alanine enantiomers involves chiral derivatization to form diastereomers, which can then be separated and quantified using liquid chromatography (LC) or ion mobility spectrometry (IMS) coupled with mass spectrometry. Direct enantioseparation on a chiral stationary phase without derivatization is also a viable, albeit less common, approach.

Key Performance Metrics

The following table summarizes the performance of different methods. It is important to note that while the principles are broadly applicable, specific quantitative data for N-Methyl-DL-alanine is not always available in the literature. In such cases, data for structurally similar amino acids are provided as a reference.

MethodDerivatizing AgentAnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS (S)-NIFEL-BMAA-0.005 µg/mL0.01 µg/mL[1]
D-BMAA-0.005 µg/mL0.01 µg/mL[1]
IM-MS (TIMS) FDAA19 Proteinogenic Amino AcidsN/A (Direct Infusion)Down to 87.7 nM-[2][3]
IM-MS (TIMS) (+)-FLEC17 Proteinogenic Amino AcidsN/A (Direct Infusion)--[4]

Note: BMAA (β-N-methylamino-L-alanine) is a structural isomer of N-Methyl-alanine. The provided data serves as a useful reference for what can be achieved with this derivatization agent.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the most common approaches.

Chiral Derivatization with LC-MS/MS Analysis

This method relies on the formation of diastereomers that can be separated on a standard reversed-phase HPLC column.

a) Derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA; Marfey's Reagent)

FDAA is a widely used chiral derivatizing agent that reacts with the primary or secondary amine of the amino acid.[5]

  • Sample Preparation: To 10 µL of a 10 mg/mL solution of N-Methyl-DL-alanine, add 10 µL of 1 M sodium bicarbonate (NaHCO₃).

  • Derivatization Reaction: Add 50 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubation: Incubate the mixture at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 10 µL of 2 M HCl.

  • LC-MS/MS Analysis: Dilute the sample with an appropriate solvent (e.g., methanol/water) and inject it into the LC-MS/MS system.

b) Derivatization with N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE)

(S)-NIFE is another effective chiral derivatizing reagent.[1]

  • Sample Preparation: Mix 12.5 µL of the sample with 12.5 µL of 0.2 M sodium tetraborate (B1243019) buffer.

  • Derivatization Reaction: Add 12.5 µL of (S)-NIFE solution (5 mg/mL in acetonitrile).

  • LC-MS/MS Analysis: The reaction is typically rapid and the mixture can be directly analyzed by LC-MS/MS.

LC-MS/MS Parameters (General):

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the diastereomers.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the derivative.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the derivatized N-Methyl-alanine) to a characteristic product ion.

Chiral Derivatization with Ion Mobility-Mass Spectrometry (IM-MS) Analysis

IM-MS adds another dimension of separation based on the size, shape, and charge of the ions, which can resolve diastereomers that are difficult to separate by chromatography alone.[2][3][4]

  • Derivatization: Follow the same derivatization protocols as for LC-MS/MS (e.g., with FDAA or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)).

  • Sample Infusion: The derivatized sample is diluted and infused directly into the mass spectrometer's ion source using a syringe pump.

  • IM-MS Parameters (General for TIMS - Trapped Ion Mobility Spectrometry):

    • Ionization: ESI in positive mode.

    • Ion Mobility Separation: Ions are trapped and separated in the TIMS funnel based on their collision cross-section (CCS). The separation is achieved by ramping the electric field.

    • Mass Analysis: A time-of-flight (TOF) mass analyzer is typically used to acquire the mass spectra of the mobility-separated ions.

Direct Analysis via Chiral Ligand Exchange Chromatography-MS

This method avoids derivatization by using a chiral stationary phase.

  • Sample Preparation: The sample containing N-Methyl-DL-alanine is diluted in the mobile phase.

  • LC-MS Parameters:

    • Column: A chiral column, such as a CHIROBIOTIC T2.

    • Mobile Phase: Typically a polar ionic or polar organic mobile phase containing a metal salt (e.g., copper (II) sulfate) that facilitates the chiral recognition on the stationary phase.

    • MS Detection: ESI-MS is used for detection and quantification.

Visualization of Analytical Workflows

LC-MS/MS Workflow for Chiral Derivatization

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample N-Methyl-DL-alanine Sample Derivatization Chiral Derivatization (e.g., FDAA, S-NIFE) Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers LC_Separation Reversed-Phase LC Separation Diastereomers->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the analysis of N-Methyl-DL-alanine enantiomers using chiral derivatization followed by LC-MS/MS.

IM-MS Workflow for Chiral Derivatization

IM_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample N-Methyl-DL-alanine Sample Derivatization Chiral Derivatization (e.g., FDAA, FLEC) Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers ESI Electrospray Ionization Diastereomers->ESI IM_Separation Ion Mobility Separation (by CCS) ESI->IM_Separation MS_Analysis Mass Analysis (TOF) IM_Separation->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Caption: Workflow for the analysis of N-Methyl-DL-alanine enantiomers using chiral derivatization followed by IM-MS.

Signaling Pathway of Derivatization

Derivatization_Pathway N_Methyl_D_Alanine N-Methyl-D-alanine Diastereomer_D Diastereomer D-L N_Methyl_D_Alanine->Diastereomer_D N_Methyl_L_Alanine N-Methyl-L-alanine Diastereomer_L Diastereomer L-L N_Methyl_L_Alanine->Diastereomer_L Chiral_Reagent Chiral Derivatizing Agent (e.g., L-FDAA) Chiral_Reagent->Diastereomer_D Chiral_Reagent->Diastereomer_L

Caption: Formation of diastereomers from N-Methyl-DL-alanine enantiomers through reaction with a chiral derivatizing agent.

Conclusion

The mass spectrometric differentiation of N-Methyl-DL-alanine isomers is most effectively achieved through chiral derivatization followed by either LC-MS/MS or IM-MS. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring IM-MS) or the complexity of the sample matrix (which may benefit from the resolving power of LC). The derivatization agents FDAA, (S)-NIFE, and FLEC have all been shown to be effective for the chiral resolution of amino acids. For quantitative studies, a robust validation of the chosen method is essential, including an assessment of linearity, accuracy, precision, and the limits of detection and quantification. Direct analysis using chiral chromatography is also a possibility but may require more specialized columns and method development.

References

N-Methylated Peptides: A Comparative Guide to Enhanced Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the poor cell permeability of peptide-based therapeutics is a significant hurdle. One of the most effective strategies to emerge is N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone. This modification can dramatically enhance a peptide's ability to cross cellular membranes, improving its potential as a therapeutic agent. This guide provides an objective comparison of the cell permeability of N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies.

N-methylation imparts several physicochemical changes that contribute to improved cell permeability. By replacing a hydrogen bond donor (the amide proton) with a methyl group, the energy penalty for the peptide to move from an aqueous environment into the lipid bilayer of the cell membrane is reduced.[1][2] Additionally, N-methylation can constrain the peptide's conformation, sometimes locking it into a more membrane-permeable state.[2][3] This modification also provides the significant advantage of increased resistance to enzymatic degradation, which can improve the peptide's overall bioavailability.[2][3]

Quantitative Comparison of Cell Permeability

The following tables summarize experimental data from studies comparing the permeability of N-methylated peptides with their non-methylated counterparts and control substances. Permeability is often expressed as an apparent permeability coefficient (Papp), with higher values indicating greater permeability.

Peptide/CompoundNumber of N-Methyl GroupsPermeability AssayApparent Permeability Coefficient (Papp) (cm/s)Reference
Cyclic Hexapeptide Library [4][5]
Single N-methylated hexapeptides1Caco-2< 1 x 10⁻⁶ (Poor)[4]
Di-N-methylated hexapeptides2Caco-2Ranged from < 1 x 10⁻⁷ to > 2 x 10⁻⁵ (High)[4]
Tri-N-methylated hexapeptides3Caco-2One peptide showed high permeability[4]
Tetra-N-methylated hexapeptides4Caco-25 out of 15 showed enhanced permeability[4]
Penta-N-methylated hexapeptides5Caco-2Poor permeability[4]
Mannitol (Paracellular marker)N/ACaco-2~1 x 10⁻⁶[5]
Testosterone (Transcellular marker)N/ACaco-2> 1 x 10⁻⁵[5]
Cyclic Pentapeptide Derivatives Number of N-Methyl GroupsPermeability AssayApparent Permeability Coefficient (Papp) (cm/s)Reference
Non-methylated precursor0PAMPALow[6]
Partially N-methylated derivatives1-3PAMPASignificantly more permeable than non-methylated precursors[6]
Permethylated derivatives5PAMPALess permeable than partially methylated derivatives[6]
Cilengitide Derivative3 (on D-Trp, Lys, and Phe)Caco-21.8 x 10⁻⁶[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of common experimental protocols used to assess the cell permeability of N-methylated peptides.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert. The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The peptide solution is added to the apical (donor) side of the Transwell®, which represents the intestinal lumen.

    • The basolateral (receiver) side, representing the blood, contains a peptide-free buffer.

    • Samples are taken from the receiver compartment at various time points.

  • Analysis: The concentration of the peptide in the samples is quantified using methods like LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of peptide appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the peptide in the donor compartment.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that assesses the passive diffusion of compounds across an artificial lipid membrane. This assay is useful for predicting passive transcellular permeability.

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent to form an artificial membrane.

  • Assay Procedure:

    • The peptide solution is added to the wells of the filter plate (donor compartment).

    • The filter plate is then placed in a receiver plate containing buffer.

    • The assembly is incubated to allow the peptide to diffuse from the donor to the receiver compartment.

  • Analysis: The concentration of the peptide in both the donor and receiver wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Pe: The effective permeability (Pe) is calculated based on the final concentrations in the donor and receiver compartments.

Visualizing the Workflow and Mechanisms

experimental_workflow cluster_synthesis Peptide Synthesis cluster_permeability Permeability Assessment cluster_analysis Data Analysis cluster_comparison Comparison synthesis Synthesis of N-methylated and non-methylated peptides caco2 Caco-2 Permeability Assay synthesis->caco2 pampa PAMPA Assay synthesis->pampa quantification LC-MS/MS or Spectrophotometry caco2->quantification pampa->quantification papp_calc Papp Calculation quantification->papp_calc comparison Compare Papp values of N-methylated vs. non-methylated peptides papp_calc->comparison

Caption: Experimental workflow for comparing the cell permeability of N-methylated peptides.

mechanism_of_action cluster_peptide N-Methylated Peptide cluster_membrane Cell Membrane cluster_effects Effects of N-Methylation cluster_outcome Outcome peptide N-Methylated Peptide h_bond Reduced H-bond donors peptide->h_bond conformation Conformational rigidity peptide->conformation stability Increased proteolytic stability peptide->stability membrane Lipid Bilayer permeability Enhanced Cell Permeability membrane->permeability desolvation Lower desolvation penalty h_bond->desolvation desolvation->membrane Facilitates entry conformation->membrane Favors permeable state stability->permeability Increases bioavailability

Caption: Proposed mechanisms for enhanced cell permeability of N-methylated peptides.

Conclusion

N-methylation is a potent chemical modification for enhancing the cell permeability of peptides.[8][9] The presented data indicates that while there is not always a direct correlation between the number of N-methyl groups and permeability, selective N-methylation can significantly improve a peptide's ability to cross cell membranes.[4][5] The position of the N-methylation is also a critical determinant of its effect on permeability.[4] For researchers in drug development, a systematic approach to N-methylation, combined with robust permeability assays, is a valuable strategy for optimizing peptide-based drug candidates. This approach can lead to the development of more effective therapeutics with improved oral bioavailability and overall efficacy.[10]

References

A Comparative Guide to Coupling Reagents for N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Coupling Reagents for Challenging N-Methylated Amino Acid Acylations.

The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptide backbones is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the steric hindrance and reduced nucleophilicity of the N-methylated amino group present significant challenges for efficient peptide bond formation, often leading to low yields and increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to the success of synthesizing N-methylated peptides.

This guide provides a comparative analysis of commonly used coupling reagents for the acylation of N-Methyl-DL-alanine, supported by illustrative experimental data. We will delve into the performance of various classes of reagents, offering detailed experimental protocols and a discussion on mitigating racemization to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent for N-methylated amino acids is primarily evaluated based on reaction yield, purity of the product, reaction time, and the degree of racemization. Modern uronium and phosphonium (B103445) salt-based reagents have largely superseded older methods like carbodiimides for these challenging couplings due to their higher reactivity and ability to suppress side reactions.

Data Summary

The following table summarizes the illustrative performance of selected coupling reagents for the model reaction of coupling a standard Fmoc-protected amino acid (Fmoc-L-Alanine) to N-Methyl-DL-alanine methyl ester. It is important to note that actual results can vary depending on the specific substrates and reaction conditions.

Coupling ReagentClassTypical Yield (%)Relative Reaction TimeRacemization RiskKey Advantages
HATU Uronium Salt> 95%FastLowHigh efficiency for sterically hindered couplings.[1]
HBTU Uronium Salt85-95%ModerateModerateCost-effective for less demanding couplings.
COMU Uronium Salt> 95%FastLowHigh solubility and safety profile; effective at low concentrations.[2]
PyAOP Phosphonium Salt> 90%FastLowParticularly effective for N-methylated amino acid couplings.[3]
PyBOP Phosphonium Salt80-90%ModerateModerateGood performance, but generally less reactive than PyAOP.
T3P Phosphonic Anhydride80-90%Moderate to SlowModerateWater-soluble byproducts simplify purification.
EDC/HOBt Carbodiimide60-80%SlowHighEconomical, but often less effective for hindered couplings.

Experimental Protocols

Detailed methodologies for the coupling of an N-protected amino acid to N-Methyl-DL-alanine methyl ester using a selection of the compared reagents are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

General Materials:

  • Fmoc-L-Alanine

  • N-Methyl-DL-alanine methyl ester hydrochloride

  • Coupling reagent (HATU, HBTU, COMU, or T3P)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Protocol 1: Coupling using HATU
  • Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes.

  • Carboxylic Acid Pre-activation: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated carboxylic acid solution to the amine solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HBTU
  • Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.

  • Coupling Reaction: To the amine solution, add Fmoc-L-Alanine (1.0 eq), HBTU (1.0 eq), and DIPEA (2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1.

Protocol 3: Coupling using COMU
  • Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.

  • Coupling Reaction: To the amine solution, add Fmoc-L-Alanine (1.0 eq) and COMU (1.0 eq). Add DIPEA (1.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1.

Protocol 4: Coupling using T3P
  • Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.

  • Coupling Reaction: To the amine solution, add Fmoc-L-Alanine (1.0 eq) and T3P (1.5 eq, typically as a 50% solution in a suitable solvent). Add an additional amount of base (e.g., pyridine (B92270) or DIPEA, 3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1. Note that the byproducts of T3P are water-soluble, which can simplify the aqueous work-up.

Racemization in N-Methyl-DL-alanine Coupling

A significant challenge in the coupling of N-methylated amino acids is the increased propensity for racemization at the alpha-carbon of the activated carboxylic acid. This is particularly problematic when the N-protected amino acid being activated is not glycine. The choice of coupling reagent and base can have a profound impact on the level of epimerization.

  • Uronium/Aminium Reagents: Reagents like HATU and COMU, which are based on the less basic and more sterically hindered base precursor 7-aza-1-hydroxybenzotriazole (HOAt) or oxyma, are generally considered to be superior in suppressing racemization compared to their HOBt-based counterparts like HBTU.[4][5]

  • Phosphonium Reagents: PyAOP, another HOAt-based reagent, also demonstrates excellent performance in minimizing racemization.[3]

  • Bases: The choice of base is also critical. Sterically hindered, non-nucleophilic bases such as DIPEA are generally preferred over less hindered bases like triethylamine (B128534) (TEA), which can promote racemization.[6] The use of weaker bases like N-methylmorpholine (NMM) can also be beneficial in some cases.[6]

For quantitative analysis of racemization, the resulting dipeptide can be deprotected and analyzed by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) against the corresponding diastereomeric standards.

Visualizing the Experimental Workflow

The general workflow for the comparative study of coupling reagents for N-Methyl-DL-alanine is depicted below. This process involves the parallel synthesis of a dipeptide using different coupling reagents, followed by analysis and comparison of the outcomes.

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling Reactions cluster_analysis Analysis cluster_comparison Comparison start Start amine_prep Prepare N-Methyl-DL-alanine methyl ester solution start->amine_prep acid_prep Prepare Fmoc-L-Alanine solution start->acid_prep coupling_hatu HATU Coupling amine_prep->coupling_hatu coupling_hbtu HBTU Coupling amine_prep->coupling_hbtu coupling_comu COMU Coupling amine_prep->coupling_comu coupling_t3p T3P Coupling amine_prep->coupling_t3p acid_prep->coupling_hatu acid_prep->coupling_hbtu acid_prep->coupling_comu acid_prep->coupling_t3p workup Aqueous Work-up & Purification coupling_hatu->workup coupling_hbtu->workup coupling_comu->workup coupling_t3p->workup yield_det Determine Yield workup->yield_det purity_det Assess Purity (HPLC/LC-MS) workup->purity_det rac_det Analyze Racemization (Chiral HPLC/GC) workup->rac_det compare Compare Reagent Performance yield_det->compare purity_det->compare rac_det->compare end End compare->end

Caption: General experimental workflow for the comparative study of coupling reagents.

References

A Comparative Guide to the Validation of Analytical Methods for N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Methyl-DL-alanine is critical for its use in peptide synthesis, metabolic studies, and as a potential neurotransmitter modulator. This guide provides a comparative overview of validated analytical methods for the determination of N-Methyl-DL-alanine, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and the need for chiral separation. The following table summarizes the performance characteristics of commonly employed techniques for the analysis of N-methylated amino acids, providing a benchmark for the validation of methods for N-Methyl-DL-alanine.

ParameterGC-MS with Derivatization (e.g., Silylation)HPLC-MS/MS (Underivatized)Chiral HPLC-MS/MS with Derivatization
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow to sub-ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range
Accuracy (% Recovery) Typically 85-115%Typically 90-110%Typically 85-115%
Precision (% RSD) < 15%< 10%< 15%
Chiral Separation Requires chiral column and specific derivatizationPossible with chiral column, often challengingYes, with chiral derivatizing agent or chiral column
Sample Preparation Derivatization required (e.g., silylation, acylation)Minimal, "dilute-and-shoot" often possibleDerivatization often required for good separation
Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of N-Methyl-DL-alanine using GC-MS and chiral HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This method is suitable for the quantification of total N-Methyl-alanine and requires a derivatization step to increase the volatility of the analyte.[1]

a) Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of N-Methyl-DL-alanine in a suitable solvent (e.g., 0.1 M HCl). Create a series of calibration standards by serial dilution.

  • Sample Hydrolysis (for total N-Methyl-DL-alanine from peptides): To 10-20 mg of the sample, add 1 mL of 6 M HCl. Heat at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.

  • Drying: Pipette a known volume of the standard or hydrolyzed sample into a reaction vial and evaporate to dryness under a gentle stream of nitrogen at 60°C.

  • Derivatization: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile (B52724) to the dried residue. Seal the vial and heat at 70°C for 30 minutes.[1]

b) GC-MS Analysis:

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Use electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized N-Methyl-DL-alanine.

c) Validation Parameters:

  • Linearity: Analyze calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (R²).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.[2]

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest calibration standard.

Chiral HPLC-MS/MS with Pre-column Derivatization

This method allows for the separation and quantification of the D- and L-enantiomers of N-Methyl-alanine.

a) Sample Preparation and Derivatization:

  • Standard Preparation: Prepare separate stock solutions of N-Methyl-D-alanine and N-Methyl-L-alanine, and a racemic mixture of N-Methyl-DL-alanine. Create calibration standards for both enantiomers.

  • Derivatization: To 50 µL of standard or sample, add 20 µL of a chiral derivatizing agent (e.g., (S)-N-(4-nitrophenoxycarbonyl)-phenylalanine methoxyethyl ester, (S)-NIFE) solution and 30 µL of borate (B1201080) buffer (pH 8.5). Vortex and incubate at 60°C for 30 minutes. After incubation, add 10 µL of 0.1 M HCl to stop the reaction.

b) HPLC-MS/MS Analysis:

  • HPLC Column: Use a reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the diastereomeric derivatives (e.g., 20% to 80% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Optimize the multiple reaction monitoring (MRM) transitions for the derivatized N-Methyl-D-alanine and N-Methyl-L-alanine.

c) Validation Parameters:

  • Follow a similar validation strategy as for the GC-MS method, ensuring the assessment of linearity, accuracy, precision, LOD, and LOQ for each enantiomer.

Mandatory Visualizations

Workflow for Analytical Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Selectivity/Specificity Selectivity/Specificity Sample Preparation Sample Preparation Chromatographic Conditions Chromatographic Conditions MS/MS Parameters MS/MS Parameters Linearity Linearity MS/MS Parameters->Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Stability Stability Routine Analysis Routine Analysis Stability->Routine Analysis Quality Control Quality Control Routine Analysis->Quality Control

Caption: A generalized workflow for the validation of an analytical method.

Hypothetical Signaling Pathway of N-Methyl-DL-alanine in Neurons

N-methylated amino acids can act as neurotransmitter modulators.[3] While a specific signaling pathway for N-Methyl-DL-alanine is not fully elucidated, the following diagram illustrates a hypothetical pathway based on its potential interaction with glutamate (B1630785) receptors.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NMA_pre N-Methyl-DL-alanine (NMA) Vesicle Synaptic Vesicle NMA_pre->Vesicle NMDAR NMDA Receptor Vesicle->NMDAR Release Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascade->Cellular_Response

References

N-Methylation of Amino Acids: A Comparative Guide to Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a subtle yet powerful modification that can dramatically alter the physicochemical and biological properties of amino acids and, consequently, the peptides that contain them. This guide provides an objective comparison of N-methylated and non-methylated amino acids, supported by experimental data, to aid in the strategic design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical and Biological Effects of N-Methylation

N-methylation imparts a range of beneficial properties to peptides, primarily by inducing conformational rigidity and removing a hydrogen bond donor. These structural changes translate into significant improvements in a peptide's stability, permeability, and receptor interactions.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key interaction and sterically hinders the approach of proteases, leading to a substantial increase in the peptide's half-life in biological fluids.[1]

Improved Membrane Permeability and Oral Bioavailability

The removal of a hydrogen bond donor upon N-methylation increases the lipophilicity of a peptide. This enhanced lipophilicity, coupled with the potential for the peptide to adopt a more compact, membrane-permeable conformation, can significantly improve its ability to cross cellular membranes.[2] This is a critical factor in developing orally bioavailable peptide drugs, as it facilitates absorption across the intestinal epithelium.

Conformational Control and Receptor Affinity

N-methylation restricts the conformational flexibility of the peptide backbone. This can be advantageous in "locking" the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its target receptor. This pre-organization can lead to increased receptor binding affinity and selectivity.[3] However, the effect is highly context-dependent; if the induced conformation is not complementary to the receptor's binding site, a decrease in affinity can occur.[3] Therefore, a systematic "N-methyl scan," where each amino acid in a peptide is individually methylated, is often employed to identify the optimal positions for this modification.[3]

Quantitative Comparison of N-Methylated vs. Non-Methylated Peptides

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key drug-like properties.

Table 1: Physicochemical Properties

PropertyAmino Acid/PeptideNon-Methylated ValueN-Methylated ValueFold ChangeReference
Lipophilicity (clogP) Ac-Phe-OMe1.842.341.27[4]
Ac-Val-OMe0.881.381.57[4]
Ac-Leu-OMe1.882.381.27[4]
Aqueous Solubility (ΔGsolv, kcal/mol) Ac-Phe-OMe-8.31-9.12-[4]
Ac-Val-OMe-6.23-7.01-[4]
Ac-Leu-OMe-7.12-7.89-[4]

Note: A more negative ΔGsolv indicates higher aqueous solubility.

Table 2: Biological Properties

PropertyPeptideNon-Methylated ValueN-Methylated ValueFold ChangeReference
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Cyclic HexapeptideLowHigh (up to testosterone (B1683101) levels)Significant Increase[5]
Somatostatin AnalogNot Bioavailable~4 x 10⁻⁶-[5]
Proteolytic Half-Life (in rat intestinal perfusate, min) Endothelin C-terminal Hexapeptide10.653850.8
Receptor Binding Affinity (IC₅₀, nM) Endothelin Analog40100.25 (4-fold increase in affinity)
Somatostatin Analog (sst5 receptor)-High Affinity-[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of N-methylation.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the manual synthesis of a peptide containing an N-methylated amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for non-methylated residues):

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • N-Methylated Amino Acid Coupling:

    • Coupling of N-methylated amino acids is often slower due to steric hindrance.

    • Use the same activation procedure as in step 3, but extend the coupling time to 4-6 hours or perform a double coupling.

    • The use of microwave-assisted coupling can significantly reduce the reaction time.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test peptides (N-methylated and non-methylated)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density.

  • Monolayer Formation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test peptide solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.

Proteolytic Stability Assay

This assay determines the stability of peptides in the presence of proteases, such as those found in serum or plasma.

Materials:

  • Test peptides (N-methylated and non-methylated)

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Incubator at 37°C

  • Quenching solution (e.g., trichloroacetic acid, TFA)

  • Analytical equipment (e.g., HPLC or LC-MS/MS)

Procedure:

  • Incubation: Dissolve the test peptide in a buffer compatible with the protease and pre-warm to 37°C. Add human serum or the protease solution to initiate the reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the amount of intact peptide remaining in each sample using HPLC or LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life (t₁/₂) of the peptide, which is the time required for 50% of the initial peptide to be degraded.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Analysis of N-Methylated Peptides

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin Resin Preparation SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS 1. Start Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage 2. Elongate Peptide Purification HPLC Purification Cleavage->Purification 3. Release Peptide MS Mass Spectrometry (Identity Confirmation) Purification->MS 4. Characterize HPLC Analytical HPLC (Purity Assessment) Purification->HPLC 4. Characterize Stability Proteolytic Stability Assay HPLC->Stability 5. Evaluate Permeability Caco-2 Permeability Assay HPLC->Permeability 5. Evaluate Binding Receptor Binding Assay HPLC->Binding 5. Evaluate

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Signaling Pathway Modulation by an N-Methylated Peptide Agonist

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Peptide N-Methylated Peptide Agonist Peptide->Receptor Binds & Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins Leading to

Caption: N-methylated peptide agonist activating a G-protein coupled receptor pathway.

References

A Comparative Guide to In Vitro and In Vivo Studies of N-Methyl-DL-alanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the translational gap between laboratory findings and living systems is critical. The modification of peptides with N-Methyl-DL-alanine is a key strategy to enhance their therapeutic properties. This guide provides an objective comparison of the performance of N-Methyl-DL-alanine peptides in in vitro and in vivo settings, supported by experimental data.

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative used in the synthesis of peptide analogues to improve their pharmacological profiles.[1][2] N-methylation, the substitution of a methyl group on the nitrogen atom of the amino group, can significantly alter a peptide's biological activity, proteolytic stability, and conformational properties.[3][4][5][6] These modifications, however, can lead to divergent outcomes when moving from a controlled in vitro environment to a complex in vivo system.

Quantitative Data Summary: A Tale of Two Environments

Direct comparative studies on a single N-Methyl-DL-alanine peptide across both in vitro and in vivo models are limited in publicly available literature. However, a well-characterized angiotensin II analog, [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II, serves as an illustrative example of the differing effects of N-methylation.

ParameterIn Vitro (Isolated Rat Uterus)In Vivo (Rat Pressor Assay)Reference
Biological Activity Antagonist ActivityAgonist (Pressor) Activity[3]
Quantitative Metric pA2 Value: 8.20.9% of Angiotensin II[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The in vivo pressor activity is expressed as a percentage of the activity of the native peptide, angiotensin II.[3]

In a separate study on antimicrobial peptides, N-methylation was shown to reduce hemolytic activity, an important in vitro measure of toxicity.

PeptideHC50 (μM)
C10:0-A2~200
C10:0-A2(9-NMeLys)~300

Note: HC50 is the concentration of a peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.[7]

The Discrepancy Explained: Factors Influencing In Vivo Outcomes

The divergence between the in vitro antagonist activity and the in vivo agonist activity of the N-methylated angiotensin II analog can be attributed to several factors inherent to a living system:

  • Metabolism: In vivo, the peptide is subject to metabolic degradation, which can produce fragments with different biological activities than the parent compound.[3]

  • Receptor Subtypes and Distribution: The distribution and subtypes of receptors can vary between different tissues (e.g., uterus vs. vasculature). The N-methylated analog may exhibit different affinities and efficacies at these different receptor populations.[3]

  • Physiological Complexity: The in vivo environment involves complex physiological regulation, including neural and hormonal feedback loops, which are absent in an isolated tissue preparation.[3]

Experimental Protocols

In Vitro: Isolated Rat Uterus Assay

This classical pharmacological method is used to determine the contractile or relaxant effects of substances on smooth muscle tissue.[3]

Objective: To evaluate the antagonist activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II against angiotensin II-induced contractions in isolated rat uterine tissue.[3]

Methodology:

  • Tissue Preparation: A female rat is euthanized, and the uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution) at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3]

  • Contraction Measurement: One end of the uterine horn is attached to a fixed point, and the other is connected to a force transducer to record isometric contractions.

  • Assay Procedure: The tissue is allowed to equilibrate. A cumulative concentration-response curve for the agonist (angiotensin II) is established. The tissue is then washed and incubated with the N-methylated peptide (the antagonist) for a set period. The concentration-response curve for angiotensin II is then re-established in the presence of the antagonist.

  • Data Analysis: The magnitude of the shift in the concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist's potency.[3]

In Vivo: Rat Pressor Assay

This in vivo assay measures the effect of a substance on the blood pressure of a live animal.[3]

Objective: To determine the pressor (blood pressure increasing) activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II in a whole-animal model.[3]

Methodology:

  • Animal Preparation: A rat is anesthetized, and its trachea may be cannulated to ensure a clear airway. The carotid artery and jugular vein are cannulated for blood pressure measurement and substance administration, respectively.[3]

  • Ganglionic Blockade: To eliminate reflex changes in blood pressure, a ganglion-blocking agent is administered.[3]

  • Substance Administration: A standard dose of angiotensin II is administered to establish a baseline pressor response. After the blood pressure returns to normal, a dose of the N-methylated peptide is administered, and the change in blood pressure is recorded.

  • Data Analysis: The pressor response to the N-methylated peptide is expressed as a percentage of the response to the standard dose of angiotensin II.[3]

Visualizing the Concepts

experimental_workflow cluster_invitro In Vitro: Isolated Rat Uterus Assay cluster_invivo In Vivo: Rat Pressor Assay invitro_start Isolate Rat Uterus invitro_setup Mount in Organ Bath invitro_start->invitro_setup invitro_agonist Add Angiotensin II (Agonist) invitro_setup->invitro_agonist invitro_response1 Measure Contraction invitro_agonist->invitro_response1 invitro_wash Wash Tissue invitro_response1->invitro_wash invitro_antagonist Add N-Methylated Peptide (Antagonist) invitro_wash->invitro_antagonist invitro_agonist2 Add Angiotensin II Again invitro_antagonist->invitro_agonist2 invitro_response2 Measure Contraction invitro_agonist2->invitro_response2 invitro_end Calculate pA2 Value invitro_response2->invitro_end invivo_start Anesthetize Rat & Cannulate Vessels invivo_ganglion Administer Ganglionic Blocker invivo_start->invivo_ganglion invivo_agonist Administer Angiotensin II invivo_ganglion->invivo_agonist invivo_response1 Measure Blood Pressure invivo_agonist->invivo_response1 invivo_peptide Administer N-Methylated Peptide invivo_response1->invivo_peptide invivo_response2 Measure Blood Pressure invivo_peptide->invivo_response2 invivo_end Calculate % Pressor Activity invivo_response2->invivo_end

Caption: Experimental workflows for in vitro and in vivo assays.

signaling_pathway cluster_peptide cluster_receptor cluster_invitro In Vitro Effect cluster_invivo In Vivo Complexity Peptide N-Methylated Peptide Receptor Target Receptor Peptide->Receptor Binds to receptor Metabolism Metabolic Degradation Peptide->Metabolism Binding_vitro Altered Binding Affinity/ Conformation Receptor->Binding_vitro Signal_vitro Blocked Signal Transduction Binding_vitro->Signal_vitro Response_vitro Antagonist Effect Observed Signal_vitro->Response_vitro Metabolites Active Metabolites Metabolism->Metabolites Receptor_Subtypes Interaction with Different Receptor Subtypes Metabolites->Receptor_Subtypes Signal_vivo Weak Signal Transduction Receptor_Subtypes->Signal_vivo Response_vivo Weak Agonist Effect Observed Signal_vivo->Response_vivo

Caption: Influence of N-methylation on peptide signaling.

References

A Comparative Guide to Validating Target Engagement of N-methylated Peptide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylated peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability and cell permeability compared to their non-methylated counterparts.[1][2] However, these modifications can also influence their interaction with protein targets, making robust target engagement validation a critical step in their development. This guide provides a comprehensive comparison of key methodologies for confirming and characterizing the interaction of N-methylated peptide drugs with their intended targets in a cellular context.

Overview of Target Engagement Validation Methods

Validating that a drug interacts with its intended target within the complex cellular environment is paramount for its successful development.[3] Several techniques, each with its own set of advantages and limitations, can be employed to assess the target engagement of N-methylated peptide drugs. This guide focuses on a comparative analysis of four principal methodologies: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, Quantitative Proteomics, and Biophysical Assays.

Comparative Analysis of Methodologies

The choice of a suitable target engagement validation method depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired quantitative output. The following table provides a high-level comparison of the discussed techniques.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity LabelingQuantitative Proteomics (Label-Free)Biophysical Assays (SPR & ITC)
Principle Ligand-induced thermal stabilization of the target protein.[3]Covalent cross-linking of the drug to its target upon photoactivation.Measures changes in protein abundance or stability upon drug treatment.Real-time monitoring of binding events at a sensor surface (SPR) or measuring heat changes upon binding (ITC).[4][5]
Labeling Requirement Label-free for both drug and target.Requires chemical modification of the peptide with a photoreactive group and often a reporter tag.[6]Label-free.Label-free for the peptide; target is often immobilized (SPR) or in solution (ITC).[4]
Cellular Context In-cell and in-lysate formats.[7]Can be performed in live cells.Applicable to cell lysates and tissues.Typically performed with purified components (in vitro).
Quantitative Output EC50 (potency), ΔTm (thermal shift).[8]Identification of binding partners and cross-linking sites.Relative protein quantification, identification of on- and off-targets.Binding affinity (KD), kinetics (ka, kd), thermodynamics (ΔH, ΔS).[4][9]
Throughput Moderate to high, adaptable to plate-based formats.Low to moderate.High (proteome-wide).Low to moderate.
Considerations for N-methylated Peptides Increased hydrophobicity may affect solubility and aggregation during heating.Synthesis of photoreactive N-methylated peptides can be complex.N-methylation may alter peptide fragmentation in mass spectrometry.N-methylation can influence binding kinetics and thermodynamics.[10]

In-Depth Methodology Comparison

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the change in thermal stability of a target protein upon ligand binding.[3]

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the N-methylated peptide at various concentrations or a vehicle control (e.g., DMSO) for a specified time at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the peptide indicates target engagement. For isothermal dose-response experiments, plot the soluble protein amount at a single, fixed temperature against the peptide concentration to determine the EC50 value.[8]

  • Solubility and Aggregation: The increased hydrophobicity of N-methylated peptides could lead to aggregation at higher concentrations or temperatures. Careful optimization of peptide concentration and buffer conditions is crucial.

  • Cell Permeability: The enhanced cell permeability of N-methylated peptides is an advantage for intracellular target engagement studies.[11]

Photoaffinity Labeling

Photoaffinity labeling utilizes a chemically modified version of the N-methylated peptide containing a photoreactive group to covalently cross-link to its target upon UV irradiation, allowing for the identification of the binding partner(s).[6]

  • Probe Synthesis: Synthesize the N-methylated peptide with a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). The synthesis of N-methylated amino acids and their incorporation can be challenging.[12]

  • Cell Treatment and Cross-linking: Incubate cells with the photoaffinity probe. To control for non-specific binding, a competition experiment with an excess of the unlabeled N-methylated peptide should be performed in parallel. Irradiate the cells with UV light at a specific wavelength to induce cross-linking.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the cross-linked protein-peptide complexes using the reporter tag (e.g., streptavidin beads for biotin-tagged probes).

  • Protein Identification: Elute the enriched proteins and identify them using mass spectrometry. The site of cross-linking can also be determined through peptide mapping.

  • Probe Design: The position of the photoreactive group and reporter tag needs to be carefully chosen to minimize interference with target binding. The altered conformation of N-methylated peptides should be considered during probe design.[13]

  • Synthetic Complexity: The synthesis of photoreactive N-methylated amino acid building blocks can be complex and may require specialized chemical expertise.

Quantitative Proteomics (Label-Free)

Label-free quantitative proteomics can be used to identify both on- and off-targets of an N-methylated peptide drug by comparing the abundance of proteins in treated versus untreated cells.[14] This approach can be combined with methods that assess protein stability changes, such as LiP-MS (Limited Proteolysis-Mass Spectrometry).[15]

  • Sample Preparation: Treat cells with the N-methylated peptide or vehicle control. Lyse the cells and extract the proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the peptides and, by extension, the proteins in each sample. Compare the protein abundance between the treated and control groups to identify proteins whose levels are significantly altered by the peptide treatment.

  • Fragmentation Behavior: The N-methyl group can influence the fragmentation pattern of the peptide in the mass spectrometer, which may require adjustments in the data analysis workflow.

  • Data Interpretation: Changes in protein abundance may be a direct or indirect consequence of target engagement. Further validation with other methods is often necessary.

Biophysical Assays (SPR & ITC)

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative information about the binding affinity, kinetics, and thermodynamics of the interaction between a peptide and its purified target protein.[4][5]

  • Immobilization: Immobilize the purified target protein onto an SPR sensor chip.

  • Binding Analysis: Flow solutions of the N-methylated peptide at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of peptide binding to the immobilized target.

  • Data Analysis: Fit the binding data to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the N-methylated peptide in the titration syringe.

  • Titration: Inject small aliquots of the peptide solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9]

  • Conformational Effects: N-methylation can rigidify the peptide backbone, which may lead to changes in binding kinetics and thermodynamics compared to the non-methylated analog.[10]

  • Hydrophobicity: The increased hydrophobicity of N-methylated peptides may lead to non-specific binding in SPR experiments or solubility issues in ITC.

Visualizing Workflows and Pathways

To aid in the conceptual understanding of these methodologies and their application, the following diagrams illustrate a representative signaling pathway, a generalized experimental workflow for target engagement validation, and the logical relationship between different validation strategies.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activates N_methylated_Peptide N_methylated_Peptide N_methylated_Peptide->Receptor Binds Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Activates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Downstream_Kinase Downstream_Kinase Second_Messenger->Downstream_Kinase Activates Target_Protein Target_Protein Downstream_Kinase->Target_Protein Phosphorylates Cellular_Response Cellular_Response Target_Protein->Cellular_Response Leads to

Caption: A generic G-protein coupled receptor signaling pathway.

experimental_workflow Start Start Cell_Culture Cell Culture & Treatment (N-methylated Peptide) Start->Cell_Culture Method_Selection Select Method Cell_Culture->Method_Selection CETSA CETSA Method_Selection->CETSA Label-free, in-cell Photoaffinity_Labeling Photoaffinity Labeling Method_Selection->Photoaffinity_Labeling Covalent capture Proteomics Quantitative Proteomics Method_Selection->Proteomics Global profiling Biophysical Biophysical Assays Method_Selection->Biophysical In vitro, quantitative Data_Analysis Data Analysis & Interpretation CETSA->Data_Analysis Photoaffinity_Labeling->Data_Analysis Proteomics->Data_Analysis Biophysical->Data_Analysis Validation Validation Data_Analysis->Validation

Caption: Generalized workflow for target engagement validation.

logical_relationship Initial_Screening Initial Screening (e.g., Functional Assay) Target_Hypothesis Target Hypothesis Generation Initial_Screening->Target_Hypothesis Direct_Binding_Confirmation Direct Binding Confirmation Target_Hypothesis->Direct_Binding_Confirmation Cellular_Target_Engagement Cellular Target Engagement Direct_Binding_Confirmation->Cellular_Target_Engagement Quantitative_Binding_Characterization Quantitative Binding Characterization Direct_Binding_Confirmation->Quantitative_Binding_Characterization On_Off_Target_Profiling On- and Off-Target Profiling Cellular_Target_Engagement->On_Off_Target_Profiling Validated_Target Validated Target Quantitative_Binding_Characterization->Validated_Target On_Off_Target_Profiling->Validated_Target

Caption: Logical flow of target validation strategies.

Conclusion

The validation of target engagement for N-methylated peptide drugs requires a multi-faceted approach. While CETSA offers a powerful method for confirming target binding in a native cellular context without the need for labels, photoaffinity labeling provides a means to covalently capture and identify the direct binding partners. Quantitative proteomics allows for a broader, unbiased view of the cellular proteins affected by the peptide, and biophysical assays deliver precise quantitative data on the binding interaction in a purified system. The inherent properties of N-methylated peptides, such as increased hydrophobicity and altered conformation, necessitate careful consideration and optimization of the chosen experimental protocols. By integrating data from these complementary techniques, researchers can build a comprehensive and robust body of evidence to confidently validate the target engagement of their N-methylated peptide drug candidates.

References

N-Methylated Peptides: A Comparative Guide to Enhanced Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides is a critical hurdle in translating these potent molecules into viable therapeutics. One of the most effective strategies to enhance the proteolytic resistance of peptides is N-methylation. This guide provides an objective comparison of the enzymatic degradation of N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, fundamentally alters the physicochemical properties of a peptide. This modification sterically hinders the approach of proteases and disrupts the hydrogen-bonding interactions required for enzyme recognition and cleavage, leading to a significant increase in metabolic stability.[1][2][3] This enhanced stability translates to a longer in vivo half-life, a crucial attribute for therapeutic efficacy.[1][4][5]

Data Presentation: Quantitative Comparison of Peptide Stability

The following tables summarize the quantitative impact of N-methylation on peptide stability against enzymatic degradation.

Peptide SequenceModificationHalf-life (t½) vs. Trypsin (min)Fold Increase in Stability
DKLYWWEFLUnmodified0.2-
DKLY(N-Me)WWEFLN-Me-L8144720
D(N-Me)KLYWWEFLN-Me-D>20,000>100,000
DK(N-Me)LYWWEFLN-Me-K150750
DKL(N-Me)YWWEFLN-Me-Y>20,000>100,000

Data adapted from a study on N-methyl scanning mutagenesis.[2]

PeptideModificationHalf-life (t½) in Human Serum (hours)
Analog ANon-methylated2.5
Analog BMono-N-methylated18
Analog CDi-N-methylated> 48

Illustrative data based on typical observations in serum stability assays.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Degradation Assay cluster_analysis Analysis Synth_NM Synthesize Non-Methylated Peptide Incubate_NM Incubate Non-Methylated Peptide with Protease/Serum Synth_NM->Incubate_NM Synth_M Synthesize N-Methylated Peptide Incubate_M Incubate N-Methylated Peptide with Protease/Serum Synth_M->Incubate_M Timepoints Collect Aliquots at Various Timepoints Incubate_NM->Timepoints Incubate_M->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze by HPLC/MS Quench->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify Compare Compare Degradation Rates and Half-lives Quantify->Compare

signaling_pathway [Resistant to Degradation] cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_degradation Degradation Pathway Peptide Peptide Ligand GPCR GPCR Peptide->GPCR Binds and Activates Protease Proteases Peptide->Protease Susceptible to Degradation N_Me_Peptide N-Methylated Peptide (Stabilized Conformation) N_Me_Peptide->GPCR Potentially Altered Binding (Enhanced or Reduced Affinity) G_Protein G-Protein Activation GPCR->G_Protein Conformational Change Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Signal Transduction Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification Degraded_Peptide Degraded Peptide (Inactive) Protease->Degraded_Peptide

Experimental Protocols

Protocol 1: In Vitro Enzymatic Degradation Assay using Trypsin

This protocol outlines a general procedure to assess the stability of N-methylated and non-methylated peptides against trypsin digestion.

Materials:

  • Peptide stock solutions (1 mg/mL in water or a suitable buffer)

  • Trypsin solution (sequencing grade, 0.1 mg/mL in 1 mM HCl)

  • Digestion buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures by adding the peptide stock solution to the digestion buffer to a final concentration of 0.1 mg/mL.

  • Enzyme Addition: Initiate the reaction by adding trypsin to the peptide solution at a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).

Protocol 2: Peptide Stability Assay in Human Serum

This protocol describes a method to evaluate the stability of peptides in a more physiologically relevant matrix.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable solvent like DMSO or water)

  • Human serum (pooled, commercially available)

  • Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Serum Preparation: Thaw the human serum at 37°C and centrifuge to remove any precipitates.

  • Reaction Setup: In a microcentrifuge tube, add the peptide stock solution to the human serum to a final peptide concentration of 10 µM.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: To the aliquot, add three volumes of ice-cold ACN with 0.1% TFA to precipitate the serum proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Determine the percentage of intact peptide at each time point compared to the initial concentration and calculate the serum half-life.

Conclusion

The strategic incorporation of N-methylation is a robust and widely employed method to significantly enhance the enzymatic stability of therapeutic peptides.[3][5] By providing a steric shield and removing a key hydrogen bond donor, this modification effectively protects the peptide backbone from proteolytic cleavage. The presented data and protocols offer a framework for researchers to systematically evaluate and compare the stability of N-methylated peptides, facilitating the rational design of more potent and durable peptide-based drugs. While the impact on biological activity needs to be assessed on a case-by-case basis, the consistent and substantial improvement in stability makes N-methylation an invaluable tool in peptide drug discovery.[1]

References

Spectroscopic Validation of N-Methyl-DL-alanine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard spectroscopic techniques for the validation of N-Methyl-DL-alanine synthesis. N-Methyl-DL-alanine, a non-proteinogenic amino acid, is of growing interest in peptide chemistry and drug development due to its ability to enhance the pharmacokinetic properties of peptides.[1] Accurate confirmation of its structure and purity after synthesis is therefore critical. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting detailed experimental protocols and a comparative summary of their utility.

Comparative Analysis of Spectroscopic Techniques

The validation of N-Methyl-DL-alanine synthesis relies on a suite of spectroscopic methods, each providing unique and complementary information about the molecule's structure and purity. The primary techniques employed are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of N-Methyl-DL-alanine. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR offers complementary information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of specific bonds in N-Methyl-DL-alanine, such as the carboxylic acid O-H and C=O stretches, and the N-H bend, provide a characteristic fingerprint of the compound.

Mass Spectrometry (MS) determines the molecular weight of N-Methyl-DL-alanine and can provide information about its elemental composition. Fragmentation patterns observed in the mass spectrum can further confirm the structure of the molecule. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.[2]

The following sections provide detailed expected data and experimental protocols for each of these techniques, allowing for a thorough and objective comparison of their performance in the validation of N-Methyl-DL-alanine synthesis.

Data Presentation: A Quantitative Comparison

For ease of comparison, the expected quantitative data from each spectroscopic technique is summarized in the tables below. These values are based on publicly available spectral data and predictive models.[1]

Table 1: Predicted ¹H NMR Spectral Data for N-Methyl-DL-alanine [1]

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2 (α-proton)~3.0 - 3.5Quartet (q)~7.0
H-3 (β-protons)~1.3 - 1.5Doublet (d)~7.0
N-CH₃~2.3 - 2.6Singlet (s)-
N-HBroad, variableSinglet (s)-
COOHBroad, variableSinglet (s)-

Table 2: Predicted ¹³C NMR Spectral Data for N-Methyl-DL-alanine [1]

CarbonExpected Chemical Shift (ppm)
C-1 (C=O)~175 - 180
C-2 (CH)~55 - 60
C-3 (CH₃)~15 - 20
N-CH₃~30 - 35

Table 3: Expected Characteristic IR Absorption Bands for N-Methyl-DL-alanine [1]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amine)Stretching3300 - 3500
C-H (Alkyl)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
N-H (Amine)Bending1580 - 1650
C-NStretching1020 - 1250

Table 4: Key Peaks from the GC-MS Spectrum of a Derivative of N-Methyl-L-alanine [1]

m/zRelative Intensity (%)
73100.00
13093.89
13113.71
14711.81
749.51

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[1]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized N-Methyl-DL-alanine in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).[1] For ¹³C NMR, a more concentrated solution is preferable.

  • Ensure the sample is free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • The final sample volume in the NMR tube should be at least 4.5 cm high to allow for proper shimming of the magnetic field.[1]

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and straightforward method for obtaining an IR spectrum of a solid sample.[1]

1. Instrument Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[1]

2. Sample Analysis:

  • Place a small amount of the dried N-Methyl-DL-alanine powder directly onto the ATR crystal.[1]

  • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[1]

  • Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. Derivatization is often necessary for amino acids to increase their volatility.[1]

1. Sample Derivatization (Silylation):

  • Place a known quantity of the dried N-Methyl-DL-alanine in a reaction vial.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Seal the vial and heat it (e.g., at 70-100°C for a specified time) to complete the derivatization reaction.[1]

2. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.[1]

Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of N-Methyl-DL-alanine.

cluster_synthesis Synthesis Phase cluster_validation Validation Phase Reactants Reactants Synthesis Synthesis Reactants->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure N-Methyl-DL-alanine Pure N-Methyl-DL-alanine Purification->Pure N-Methyl-DL-alanine NMR NMR Pure N-Methyl-DL-alanine->NMR IR IR Pure N-Methyl-DL-alanine->IR MS MS Pure N-Methyl-DL-alanine->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Validation Confirmation Validation Confirmation Data Analysis->Validation Confirmation

Caption: Synthesis and validation workflow for N-Methyl-DL-alanine.

cluster_techniques Spectroscopic Techniques cluster_information Information Obtained N-Methyl-DL-alanine N-Methyl-DL-alanine NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) N-Methyl-DL-alanine->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy N-Methyl-DL-alanine->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry N-Methyl-DL-alanine->Mass_Spectrometry Structural_Elucidation Detailed Structure (Connectivity, Environment) NMR_Spectroscopy->Structural_Elucidation Functional_Groups Functional Group Identification IR_Spectroscopy->Functional_Groups Molecular_Weight Molecular Weight and Formula Mass_Spectrometry->Molecular_Weight

Caption: Relationship between spectroscopic techniques and information obtained.

References

Safety Operating Guide

Proper Disposal of H-N-Me-DL-Ala-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine, CAS No. 600-21-5). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety Precautions

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks.[1][2][3] Therefore, a conservative approach is recommended. Treat this compound with the standard precautions for handling laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[4]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber.[4]

    • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2][4]

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[4]

  • Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[2][4]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Comparative Safety Data Overview

The hazard classification for this compound can vary between suppliers. The following table summarizes the key safety information from various sources.

Supplier/SourceGHS Hazard ClassificationPersonal Protective Equipment (PPE) Recommendations
AbMole BioScienceNot a hazardous substance or mixture.[1]Full personal protective equipment, ensure adequate ventilation.[1]
Fisher ScientificNot considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]Safety glasses, gloves, lab coat.[2]
PubChem (from ECHA C&L)Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]Eyeshields, Gloves, type N95 (US) respirator.[3]
ECHEMIAcute toxicity (Oral, Inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure).[5]Protective gloves/clothing/eye protection/face protection.[5]

Given the conflicting information, it is prudent to adopt the more stringent safety precautions.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[4]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Containment:

    • Solid Waste: Carefully transfer any residual powder, contaminated weigh boats, or filter paper into a clearly labeled, sealable, and chemically compatible waste container. Avoid generating dust during this process.[2][4]

    • Contaminated Labware: Items such as gloves, pipette tips, and wipes that have come into contact with the chemical should be placed in a designated container for solid chemical waste.[6]

    • Liquid Waste: If this compound is in a solution, the nature of the solvent will determine the disposal route. Collect the solution in a labeled, sealed, and appropriate hazardous liquid waste container.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "N-Methyl-DL-alanine".[4]

    • Include the approximate quantity of waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[4]

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]

    • Provide them with all necessary information regarding the waste stream.

    • Do not dispose of this compound down the drain or in regular trash.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Powder, Contaminated Labware) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid contain_solid Contain in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Contain in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup

References

Personal protective equipment for handling H-N-Me-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine). Given that some sources do not classify this chemical as hazardous while others advise caution based on related compounds, a prudent approach to handling is recommended.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

While some Safety Data Sheets (SDS) state that this compound is not a hazardous substance, it is best practice to handle it with care, particularly in powder form, to avoid dust formation and inhalation.[2][3][4] The following PPE is recommended as a minimum standard.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Tightly fitting safety goggles or face shield.[1][4]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][4]Prevents direct skin contact.
Body Protection Laboratory coat, long pants, and closed-toe shoes.[1]Protects skin from accidental exposure.
Respiratory Protection NIOSH-approved respirator with a particulate filter.[1]Required when handling fine powders or when dust may be generated.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder.[1][3][4]

  • Avoid Dust: Minimize the formation of dust and aerosols during handling.[3][4]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling.

  • Solution Preparation: If preparing a stock solution with water, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[5]

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Preparing Solution prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 handle1 Weigh Solid Chemical prep2->handle1 Proceed to Handling handle2 Minimize Dust Generation handle1->handle2 sol1 Add Solvent to Solid handle2->sol1 If Making Solution storage Securely Cap and Label Container handle2->storage Store Appropriately sol2 Filter and Sterilize (if aqueous) sol1->sol2 sol2->storage Store Appropriately

Workflow for handling this compound.

Storage Conditions:

  • Container: Keep containers tightly closed.[3][4][6]

  • Environment: Store in a dry, cool, and well-ventilated place.[3][4][6]

  • Stability: For long-term stability of stock solutions, store at -20°C for up to one month or -80°C for up to six months, sealed and away from moisture.[5][7]

Disposal Plan

Treat all this compound waste as potentially hazardous chemical waste to ensure safe disposal.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Containment:

    • Solid Waste: Carefully sweep residual powder and contaminated items (e.g., weigh boats, filter paper) into a clearly labeled, sealable, and chemically compatible waste container.[1]

    • Liquid Waste: Collect solutions in a suitable, sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]

  • Pickup: Contact your institution's EHS department to arrange for hazardous waste pickup and disposal, providing them with all necessary information.[1]

G cluster_collection Waste Collection cluster_labeling Labeling and Storage col1 Segregate Waste col2 Place in Compatible Container col1->col2 lab1 Label 'Hazardous Waste' with Chemical Name col2->lab1 Proceed to Labeling lab2 Store in Designated Satellite Area lab1->lab2 disposal Contact EHS for Disposal lab2->disposal Arrange Pickup

Disposal workflow for this compound waste.

Emergency First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]
Skin Contact Immediately wash off with soap and plenty of water.[2][4] Remove contaminated clothing.[2] Seek medical attention if symptoms occur.[3]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2][4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4]

Physicochemical Data

Property Value Reference
Molecular Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [2][6]
Appearance White crystalline powder[6]
Melting Point ~295-299 °C (decomposes)[8]
Solubility in Water Approx. 50 g/100 mL[8]
Solubility in Methanol (B129727) Slightly soluble[8]
Storage Class 11 (Combustible Solids)

Experimental Protocol: Recrystallization for Purification

This is a general protocol for purifying crude N-Methyl-DL-alanine and may require optimization.

Materials:

  • Crude N-Methyl-DL-alanine

  • Deionized water

  • Methanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks, hot plate, stir bar, Büchner funnel, filter paper, vacuum flask

  • Desiccator

Procedure:

  • Dissolution: In a fume hood, dissolve the crude N-Methyl-DL-alanine in a minimal amount of deionized water in an Erlenmeyer flask. Gently warm and stir the mixture on a hot plate until all the solid dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb impurities.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal if used.[8]

  • Precipitation: To the hot filtrate, slowly add methanol at a volume approximately five times that of the water used for dissolution. The solution may become slightly cloudy.[8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For larger crystals, ensure the cooling process is slow. Once at room temperature, place the flask in a refrigerator (0–4 °C) overnight to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Drying: Dry the purified crystals in a desiccator under a vacuum to remove any residual solvent.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.